Product packaging for BMS-986235(Cat. No.:)

BMS-986235

Cat. No.: B1192409
M. Wt: 361.3488
InChI Key: FJZNNKJZHQFMCK-LRDDRELGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-986235 (also known as LAR-1219) is a potent and selective synthetic organic agonist of the Formyl Peptide Receptor 2 (FPR2) . It is a key research tool for investigating the resolution of inflammation, a vital biological process for restoring tissue homeostasis after injury . Activation of FPR2 with this compound promotes a switch in macrophage programming from a pro-inflammatory to a pro-resolving state, which is a novel therapeutic strategy for conditions driven by chronic inflammation . The compound exerts its effects through a G protein-coupled receptor (GPCR) mechanism, primarily via Gi protein signaling that inhibits cAMP production . A critical pharmacological advantage of this compound over other FPR2 agonists is its lower propensity for inducing receptor desensitization . It demonstrates differential engagement of β-arrestin and, unlike some counterparts, allows for effective recycling of the FPR2 receptor back to the plasma membrane after activation, making it particularly suitable for research models requiring prolonged dosing . In preclinical research, this compound has shown significant promise in models of myocardial infarction (heart attack). Studies demonstrate that treatment with this compound can improve key outcomes post-heart attack, including reducing infarct size, preserving left ventricular ejection fraction, preventing wall thinning, and suppressing adverse left ventricular remodeling . These cardioprotective effects are linked to its pro-resolving actions, such as enhancing the clearance of apoptotic neutrophils (efferocytosis) and polarizing cardiac macrophages toward a reparative phenotype . The compound has progressed to a Phase 1 clinical trial in healthy subjects (NCT03335553) , underscoring its research and translational importance. This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17F2N3O3 B1192409 BMS-986235

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17F2N3O3

Molecular Weight

361.3488

IUPAC Name

1-[(3S,4R)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-phenylurea

InChI

InChI=1S/C18H17F2N3O3/c1-26-11-7-13(19)15(14(20)8-11)12-9-21-17(24)16(12)23-18(25)22-10-5-3-2-4-6-10/h2-8,12,16H,9H2,1H3,(H,21,24)(H2,22,23,25)/t12-,16-/m0/s1

InChI Key

FJZNNKJZHQFMCK-LRDDRELGSA-N

SMILES

COC1=CC(=C(C(=C1)F)C2CNC(=O)C2NC(=O)NC3=CC=CC=C3)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-986235;  BMS 986235;  BMS986235;  LAR-1219;  LAR 1219;  LAR1219; 

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of BMS-986235: A Technical Guide to a Selective FPR2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235, also known as LAR-1219, is a potent and selective small molecule agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2][3][4] This receptor is a G-protein coupled receptor (GPCR) that plays a critical role in regulating inflammatory responses.[5] Activation of FPR2 is associated with pro-resolving effects, making it an attractive therapeutic target for conditions characterized by chronic inflammation, such as heart failure. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively binding to and activating FPR2. This activation initiates a cascade of intracellular signaling events that ultimately lead to the resolution of inflammation. The key mechanistic pillars of this compound action include:

  • Selective FPR2 Agonism: this compound demonstrates high potency and selectivity for human and mouse FPR2 over other formyl peptide receptors, such as FPR1. This selectivity is crucial for minimizing off-target effects.

  • Biased Signaling: Evidence suggests that this compound may act as a biased agonist, preferentially activating G-protein signaling pathways over β-arrestin recruitment. This biased signaling profile could contribute to its specific pro-resolving and cardioprotective effects.

  • Modulation of Innate Immune Cell Function: A primary downstream effect of FPR2 activation by this compound is the modulation of key innate immune cells. This includes the inhibition of neutrophil chemotaxis, preventing their excessive infiltration into inflamed tissues, and the stimulation of macrophage phagocytosis, promoting the clearance of cellular debris and apoptotic cells.

  • Induction of Anti-inflammatory Mediators: Activation of FPR2 by this compound leads to the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10), which plays a pivotal role in dampening inflammatory responses.

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity of this compound.

ParameterSpeciesValueReference
EC50 (FPR2) Human0.41 nM
Mouse3.4 nM
EC50 (FPR1) Human>10,000 nM
Pharmacokinetics (Mouse, 1 mg/kg, p.o.)
Cmax160 nmol/L
T1/20.68 hours
AUC(0-inf)120 nmol/L*h
Bioavailability24%

Table 1: In Vitro Potency and In Vivo Pharmacokinetics of this compound.

In Vivo ModelSpeciesTreatmentKey FindingsReference
Myocardial Infarction (Permanent Coronary Artery Ligation) Mouse0.3 mg/kg, p.o., daily for 28 daysReduced infarct size, improved cardiac function, attenuated left ventricular remodeling.
Mouse3 mg/kg, i.p., daily for 28 daysPrevented diastolic dysfunction and restored lung compliance in a model of inflammatory arthritis with cardiac comorbidities.

Table 2: In Vivo Efficacy of this compound.

Signaling Pathways and Experimental Workflows

FPR2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of FPR2 by this compound, leading to its pro-resolving effects.

FPR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Binds to G_protein Gαi/βγ FPR2->G_protein Activates beta_arrestin β-arrestin FPR2->beta_arrestin Recruits (Biased away from) PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Neutrophil_chemotaxis Inhibition of Neutrophil Chemotaxis Ca_release->Neutrophil_chemotaxis ERK ERK PKC->ERK Gene_expression Gene Expression (e.g., IL-10) ERK->Gene_expression PI3K->ERK Macrophage_phagocytosis Stimulation of Macrophage Phagocytosis PI3K->Macrophage_phagocytosis IL10_production Increased IL-10 Production Gene_expression->IL10_production in_vitro_workflow start Start: this compound Synthesis receptor_binding Receptor Binding & Activation Assays start->receptor_binding g_protein G-protein Activation Assay (BRET) receptor_binding->g_protein beta_arrestin β-arrestin Recruitment Assay (PathHunter) receptor_binding->beta_arrestin cellular_assays Cellular Functional Assays g_protein->cellular_assays beta_arrestin->cellular_assays chemotaxis Neutrophil Chemotaxis Assay (Boyden Chamber) cellular_assays->chemotaxis phagocytosis Macrophage Phagocytosis Assay (Zymosan) cellular_assays->phagocytosis cytokine Cytokine Production Assay (ELISA for IL-10) cellular_assays->cytokine end End: In Vitro Profile Established chemotaxis->end phagocytosis->end cytokine->end in_vivo_workflow start Start: Animal Acclimatization surgery Myocardial Infarction Surgery (Permanent LAD Ligation) start->surgery treatment This compound Administration (e.g., 0.3 mg/kg, p.o., daily) surgery->treatment monitoring Post-operative Monitoring treatment->monitoring functional_assessment Cardiac Function Assessment (Echocardiography) monitoring->functional_assessment histology Histological Analysis (Infarct Size, Fibrosis) functional_assessment->histology end End: In Vivo Efficacy Determined histology->end

References

An In-Depth Technical Guide to the Formyl Peptide Receptor 2 Selectivity of BMS-986235

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235, also known as LAR-1219, is a potent and selective agonist of the formyl peptide receptor 2 (FPR2).[1][2] FPR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the resolution of inflammation.[1][3][4] Its activation by various ligands, including the anti-inflammatory lipid lipoxin A4, can modulate immune cell responses and promote tissue repair. This compound has been investigated for its therapeutic potential in conditions driven by chronic inflammation, such as heart failure. This technical guide provides a comprehensive overview of the FPR2 selectivity of this compound, detailing its binding and functional characteristics, the signaling pathways it modulates, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The selectivity of this compound for FPR2 has been demonstrated through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its potency and efficacy at human and mouse FPRs.

Table 1: Functional Potency (EC50) of this compound at Formyl Peptide Receptors

ReceptorSpeciesAssay TypeEC50 (nM)Reference
FPR2HumanCalcium Mobilization0.41
FPR2MouseCalcium Mobilization3.4
FPR1HumanCalcium Mobilization2800

Table 2: Functional Activity of this compound in Cellular Assays

AssayCell TypeMeasurementValue (nM)Reference
Neutrophil ChemotaxisHuman HL-60 cellsIC5057
Macrophage PhagocytosisMouse Peritoneal MacrophagesEC502

FPR2 Signaling Pathways

Activation of FPR2 by agonists like this compound initiates a cascade of intracellular signaling events. As a GPCR, FPR2 primarily couples to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also activate other downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a hallmark of FPR2 activation. Furthermore, FPR2 signaling can involve the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling pathways.

FPR2_Signaling BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Binds to G_protein Gi/o Protein FPR2->G_protein Activates beta_arrestin β-Arrestin FPR2->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_betagamma->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Internalization Receptor Internalization beta_arrestin->Internalization Downstream Downstream Signaling (e.g., MAPK pathways) beta_arrestin->Downstream

FPR2 Signaling Pathway Activated by this compound

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the FPR2 selectivity of this compound. These protocols are based on standard techniques reported in the literature.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate cells expressing FPR1 or FPR2 incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye add_compound Add this compound at various concentrations incubate_dye->add_compound measure_fluorescence Measure fluorescence intensity (e.g., using a FLIPR) add_compound->measure_fluorescence plot_data Plot fluorescence change vs. compound concentration measure_fluorescence->plot_data calculate_ec50 Calculate EC50 values plot_data->calculate_ec50

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture: Cells stably expressing human or mouse FPR1 or FPR2 (e.g., HEK293 or CHO cells) are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of this compound at various concentrations.

  • Data Acquisition: Fluorescence intensity is monitored in real-time immediately following compound addition. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: The change in fluorescence is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

cAMP Inhibition Assay

This assay quantifies the ability of an agonist to inhibit the production of cyclic AMP.

Methodology:

  • Cell Culture: Cells expressing the target receptor are cultured in a suitable medium.

  • Assay Setup: Cells are harvested and resuspended in stimulation buffer.

  • Stimulation: Cells are incubated with various concentrations of this compound in the presence of an adenylyl cyclase activator, such as forskolin.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The amount of cAMP produced is inversely proportional to the HTRF signal. Data are plotted to generate a dose-response curve and calculate the EC50 for cAMP inhibition.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor.

beta_Arrestin_Workflow cluster_prep Cell Line cluster_assay Assay Procedure cluster_analysis Data Analysis cell_line Use engineered cell line (e.g., PathHunter®) co-expressing FPR2-enzyme donor and β-arrestin-enzyme acceptor plate_cells Plate cells cell_line->plate_cells incubate_cells Incubate overnight plate_cells->incubate_cells add_compound Add this compound incubate_cells->add_compound incubate_compound Incubate for 90 minutes add_compound->incubate_compound add_substrate Add detection reagents (substrate) incubate_compound->add_substrate incubate_substrate Incubate for 60 minutes add_substrate->incubate_substrate measure_luminescence Measure luminescence incubate_substrate->measure_luminescence plot_data Plot luminescence vs. compound concentration measure_luminescence->plot_data calculate_ec50 Calculate EC50 values plot_data->calculate_ec50

β-Arrestin Recruitment Assay Workflow

Methodology:

  • Cell Line: An engineered cell line (e.g., DiscoverX PathHunter®) is used, which co-expresses the FPR2 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Assay: Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme.

  • Detection: A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.

  • Data Analysis: The luminescence intensity is proportional to the extent of β-arrestin recruitment and is used to generate a dose-response curve and determine the EC50.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Methodology:

  • Cell Isolation: Neutrophils are isolated from human peripheral blood.

  • Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., fMLP), and the isolated neutrophils are placed in the upper chamber.

  • Inhibition: this compound is added to the upper chamber at various concentrations to assess its inhibitory effect on chemotaxis.

  • Incubation: The plate is incubated to allow neutrophil migration through the membrane towards the chemoattractant.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound, and an IC50 value is determined.

Macrophage Phagocytosis Assay

This assay measures the ability of a compound to enhance the engulfment of particles by macrophages.

Methodology:

  • Macrophage Culture: Primary macrophages (e.g., mouse peritoneal macrophages) or a macrophage-like cell line are cultured in a multi-well plate.

  • Stimulation: The macrophages are pre-incubated with various concentrations of this compound.

  • Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan bioparticles) are added to the macrophage culture.

  • Incubation: The plate is incubated to allow for phagocytosis to occur.

  • Quenching and Measurement: A quenching solution is added to extinguish the fluorescence of non-ingested particles. The fluorescence of the ingested particles is then measured using a plate reader.

  • Data Analysis: The increase in fluorescence intensity, indicating enhanced phagocytosis, is plotted against the concentration of this compound to determine the EC50 value.

Conclusion

This compound is a highly potent and selective agonist for the formyl peptide receptor 2. Its selectivity for FPR2 over FPR1 is substantial, as demonstrated by a significant difference in functional potency. This compound effectively modulates key cellular functions mediated by FPR2, including inhibiting neutrophil chemotaxis and promoting macrophage phagocytosis, which are critical processes in the resolution of inflammation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug discovery who are investigating the therapeutic potential of FPR2 agonists. The comprehensive data and pathway diagrams further elucidate the mechanism of action of this compound and underscore its promise as a selective modulator of the immune response.

References

An In-depth Technical Guide to the Cellular Target of LAR-1219

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target Identification: Formyl Peptide Receptor 2 (FPR2)

LAR-1219, also known as BMS-986235, is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) implicated in the resolution of inflammation.[1][2][3][4][5] Its selective agonism of FPR2 makes it a promising therapeutic candidate for conditions characterized by chronic inflammation, such as heart failure. Unlike broader spectrum agonists, LAR-1219 exhibits significant selectivity for FPR2 over the related Formyl Peptide Receptor 1 (FPR1), which is crucial for minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of LAR-1219 with its cellular target and its functional consequences.

Table 1: Receptor Binding Affinity and Potency

ParameterSpeciesReceptorValueReference
EC50 HumanFPR20.41 nM
EC50 MouseFPR23.4 nM
EC50 HumanFPR12800 nM
Selectivity HumanFPR1/FPR2>7000-fold

Table 2: In Vitro Functional Activity

AssayCell TypeParameterValueReference
Neutrophil Chemotaxis Human HL-60 cellsIC5057 nM
Macrophage Phagocytosis Mouse Peritoneal MacrophagesStimulation-
IL-10 Production Human BloodIncrease-

Signaling Pathways

Activation of FPR2 by LAR-1219 initiates a signaling cascade that ultimately leads to the resolution of inflammation. This process involves G protein-dependent and potentially β-arrestin-mediated pathways.

FPR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response LAR1219 LAR-1219 FPR2 FPR2 LAR1219->FPR2 Agonist Binding G_protein Gαi/o Gβγ FPR2->G_protein Activation Beta_arrestin β-Arrestin FPR2->Beta_arrestin Recruitment PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (ERK1/2) Beta_arrestin->MAPK PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->MAPK Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response Response_text Inhibition of Neutrophil Chemotaxis Stimulation of Macrophage Phagocytosis Resolution of Inflammation

Caption: FPR2 Signaling Pathway Activated by LAR-1219.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of LAR-1219 with its cellular target.

FPR2-Mediated Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of LAR-1219 in activating FPR2.

  • Cell Line: HEK293 cells stably expressing human or mouse FPR2.

  • Reagents:

    • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • LAR-1219 stock solution in DMSO.

  • Procedure:

    • Seed FPR2-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and culture overnight.

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127.

    • Dilute the dye mixture in Assay Buffer to the final working concentration.

    • Remove culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

    • Wash the cells twice with Assay Buffer.

    • Prepare serial dilutions of LAR-1219 in Assay Buffer.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the LAR-1219 dilutions to the cells and immediately begin recording fluorescence intensity over time.

    • The peak fluorescence response is used to calculate EC50 values using a four-parameter logistic equation.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of LAR-1219 to inhibit neutrophil migration towards a chemoattractant.

  • Cell Line: Human promyelocytic leukemia cell line (HL-60), differentiated into a neutrophil-like phenotype.

  • Apparatus: Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size).

  • Reagents:

    • Chemoattractant (e.g., fMLP or C5a).

    • RPMI 1640 medium with 0.5% BSA.

    • Calcein-AM (for cell labeling).

    • LAR-1219 stock solution in DMSO.

  • Procedure:

    • Label differentiated HL-60 cells with Calcein-AM.

    • Resuspend the labeled cells in RPMI 1640 with 0.5% BSA.

    • Pre-incubate the cells with various concentrations of LAR-1219.

    • Add the chemoattractant to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the LAR-1219-treated cell suspension to the upper chamber.

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.

    • After incubation, remove non-migrated cells from the upper surface of the membrane.

    • Quantify the migrated cells on the lower surface of the membrane by measuring fluorescence.

    • Calculate the percent inhibition of chemotaxis for each LAR-1219 concentration to determine the IC50.

Macrophage Phagocytosis Assay

This assay assesses the effect of LAR-1219 on the phagocytic activity of macrophages.

  • Cells: Primary mouse peritoneal macrophages or a macrophage cell line (e.g., J774).

  • Reagents:

    • Fluorescently labeled particles (e.g., zymosan bioparticles or fluorescent microspheres).

    • DMEM with 10% FBS.

    • Trypan Blue.

    • LAR-1219 stock solution in DMSO.

  • Procedure:

    • Plate macrophages in a 96-well plate and allow them to adhere.

    • Treat the macrophages with different concentrations of LAR-1219 for a specified period.

    • Add the fluorescently labeled particles to the wells.

    • Incubate for 1-2 hours to allow for phagocytosis.

    • Wash the cells to remove non-ingested particles.

    • Quench the fluorescence of extracellular particles using Trypan Blue.

    • Measure the intracellular fluorescence using a fluorescence plate reader.

    • An increase in fluorescence indicates enhanced phagocytosis.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for characterizing a novel FPR2 agonist like LAR-1219.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Functional Assays cluster_invivo In Vivo Validation Start Compound Synthesis (LAR-1219) Binding_Assay Receptor Binding Assay (Determine Ki for FPR2 and FPR1) Start->Binding_Assay Functional_Screen Primary Functional Screen (e.g., Calcium Mobilization Assay) Binding_Assay->Functional_Screen Potency_Selectivity Determine Potency (EC50) and Selectivity Functional_Screen->Potency_Selectivity Downstream_Signaling Downstream Signaling Assays (β-Arrestin Recruitment, cAMP) Potency_Selectivity->Downstream_Signaling Neutrophil_Assay Neutrophil Chemotaxis Assay (Determine IC50) Downstream_Signaling->Neutrophil_Assay Macrophage_Assay Macrophage Phagocytosis Assay Downstream_Signaling->Macrophage_Assay Cytokine_Assay Cytokine Profiling (e.g., IL-10 measurement) Downstream_Signaling->Cytokine_Assay PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Studies Cytokine_Assay->PK_PD Efficacy_Model Disease Model Efficacy Studies (e.g., Heart Failure Model) PK_PD->Efficacy_Model Tox Toxicology Studies Efficacy_Model->Tox Clinical Clinical Trials Tox->Clinical

Caption: Experimental Workflow for LAR-1219 Characterization.

References

Unraveling the Cardioprotective Signaling of BMS-986235: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986235, also known as LAR-1219, is a selective and orally active agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation.[1][2][3] This technical guide provides an in-depth exploration of the this compound signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. Preclinical studies have demonstrated its potential in preventing heart failure by modulating inflammatory responses and promoting tissue repair.[1][4] this compound exhibits a biased agonism, which distinguishes its signaling profile from other FPR2 agonists and may contribute to its cardioprotective effects.

Core Signaling Pathway of this compound

This compound exerts its effects by binding to and activating FPR2. This activation triggers a cascade of intracellular signaling events that collectively contribute to a pro-resolving inflammatory phenotype. The primary signaling axis involves the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is associated with the anti-inflammatory and cell-differentiating effects of the compound.

Furthermore, this compound has been shown to be a biased agonist, favoring the G-protein pathway and phosphorylation of ERK1/2 over the recruitment of β-arrestin. This bias is significant as β-arrestin recruitment is often associated with receptor desensitization and internalization. By minimizing β-arrestin engagement, this compound may induce a more sustained signaling response, a feature that is potentially beneficial for chronic conditions like heart failure.

Downstream of these initial events, this compound has been shown to inhibit neutrophil chemotaxis, a key process in the acute inflammatory response, and stimulate macrophage phagocytosis, which is crucial for clearing cellular debris and promoting tissue repair. In preclinical models of myocardial infarction, these cellular effects translate to reduced infarct size, attenuated cardiac remodeling, and preserved cardiac function.

BMS986235_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cellular_effects Cellular Effects cluster_tissue_effects Tissue-Level Effects BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Binds to G_protein Gαi/βγ FPR2->G_protein Activates beta_arrestin β-Arrestin (Biased Away) FPR2->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits pERK ↑ pERK1/2 G_protein->pERK cAMP ↓ cAMP AC->cAMP Neutrophil Inhibition of Neutrophil Chemotaxis cAMP->Neutrophil Macrophage Stimulation of Macrophage Phagocytosis pERK->Macrophage Inflammation Resolution of Inflammation Neutrophil->Inflammation Macrophage->Inflammation Remodeling ↓ Cardiac Remodeling Inflammation->Remodeling

Figure 1: this compound signaling pathway through the FPR2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValue (nM)Reference
EC50 (FPR2)Human0.41
EC50 (FPR2)Mouse3.4
EC50 (cAMP Inhibition)-4.5

Table 2: In Vivo Pharmacokinetics of this compound in Mice (1 mg/kg, p.o.)

ParameterValueUnitReference
Cmax160nmol/L
T1/20.68hours
AUC(0-inf)120nmol/L*h
Bioavailability (BA)24%

Table 3: In Vivo Efficacy of this compound in a Mouse Myocardial Infarction Model

TreatmentEffectMagnitude of ChangeReference
This compound (0.3 mg/kg, p.o., daily for 24 days)Attenuation of left ventricle and global cardiac remodeling-
This compound (0.3 mg/kg, p.o., daily for 24 days)Reduction in infarct length39% relative to vehicle

Detailed Experimental Protocols

Gαi2 Activation and β-Arrestin Recruitment Assays (BRET)

This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to measure Gαi2 activation and β-arrestin recruitment in response to this compound in HEK293 cells or primary human cardiac fibroblasts.

Materials:

  • HEK293 cells or human primary cardiac fibroblasts

  • Human FPR2 expression vector

  • BRET biosensors for Gαi2 activation (e.g., Rap1GAP(1–442)-RlucII/rGFP-CAAX/Gαi2)

  • BRET biosensors for β-arrestin recruitment (e.g., β-arrestin1-RlucII/rGFP-CAAX)

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound

  • BRET plate reader

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells or cardiac fibroblasts in appropriate medium. Co-transfect the cells with the human FPR2 expression vector and the respective BRET biosensor constructs using a suitable transfection reagent.

  • Cell Seeding: After 24-48 hours of transfection, seed the cells into 96-well microplates.

  • Agonist Stimulation: Prepare serial dilutions of this compound. Add the agonist to the cells at various concentrations.

  • BRET Measurement: Measure the BRET signal using a plate reader at specified time points (e.g., 5 minutes for dose-response curves, or over 30 minutes for kinetic studies). The BRET ratio is calculated as the ratio of the light emission from the acceptor fluorophore to the light emission from the donor luciferase.

  • Data Analysis: Plot the change in BRET ratio against the logarithm of the agonist concentration to generate dose-response curves and determine EC50 values.

BRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Cell Culture (HEK293 or Cardiac Fibroblasts) Transfect Co-transfection: - hFPR2 Vector - BRET Biosensor Culture->Transfect Seed Seed cells into 96-well plate Transfect->Seed Stimulate Stimulate with This compound Seed->Stimulate Measure Measure BRET Signal Stimulate->Measure Analyze Calculate BRET Ratio and Generate Dose-Response Curves Measure->Analyze

Figure 2: Experimental workflow for BRET-based assays.

cAMP Inhibition Assay

This protocol outlines the method to assess the inhibitory effect of this compound on adenylyl cyclase activity by measuring intracellular cAMP levels.

Materials:

  • CHO cells stably expressing FPR2

  • Forskolin (adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and supplements

Procedure:

  • Cell Culture: Culture FPR2-expressing CHO cells to confluence.

  • Cell Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.

  • Adenylyl Cyclase Activation: Stimulate the cells with forskolin to induce cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the IC50 value.

cAMP_Workflow cluster_prep_cAMP Preparation cluster_exp_cAMP Experiment cluster_analysis_cAMP Analysis Culture_cAMP Culture FPR2-CHO cells Preincubate Pre-incubate with This compound Culture_cAMP->Preincubate Stimulate_cAMP Stimulate with Forskolin Preincubate->Stimulate_cAMP Measure_cAMP Measure intracellular cAMP Stimulate_cAMP->Measure_cAMP Analyze_cAMP Calculate % Inhibition and Determine IC50 Measure_cAMP->Analyze_cAMP

Figure 3: Experimental workflow for the cAMP inhibition assay.

Conclusion

This compound is a promising therapeutic candidate that selectively targets the FPR2 receptor to promote the resolution of inflammation. Its unique biased signaling profile, favoring G-protein-mediated pathways over β-arrestin recruitment, may offer a sustained therapeutic effect, particularly in the context of chronic inflammatory conditions such as heart failure. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate the therapeutic potential of this novel compound. Further investigation into the downstream targets and long-term effects of this compound will be crucial in its clinical development.

References

The Discovery and Synthesis of BMS-986235: A Novel Selective FPR2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235, also known as LAR-1219, is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in the resolution of inflammation.[1][2][3] Developed by Bristol-Myers Squibb, this small molecule has shown promise in preclinical models for the treatment of conditions driven by chronic inflammation, particularly in the context of cardiovascular disease and heart failure.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screening campaign that identified a simple linear urea compound with moderate FPR2 agonist activity. This initial hit served as the starting point for a comprehensive lead optimization program aimed at improving potency, selectivity, and pharmacokinetic properties.

A key breakthrough in the optimization process was the introduction of a rigid pyrrolidinone core, which was designed to mimic the bioactive conformation of the linear urea hit. This structural modification led to a significant increase in potency for both FPR2 and the related receptor, FPR1. Subsequent structure-activity relationship (SAR) studies focused on the substituents of the lactam ring to enhance selectivity for FPR2 over FPR1. This effort culminated in the identification of this compound, which demonstrated a greater than 7,000-fold selectivity for FPR2.

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship for key compounds in the lead optimization of this compound.

CompoundR1R2hFPR2 EC50 (nM)hFPR1 EC50 (nM)Selectivity (FPR1/FPR2)
Initial Hit (Linear Urea) --50010002
Pyrrolidinone Core HPhenyl10202
13a 4-F-PhenylPhenyl5153
13b 4-Cl-PhenylPhenyl3103.3
This compound (13c) 2,6-diF-4-MeO-PhenylPhenyl0.41 >3000 >7300

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key pyrrolidinone core followed by the introduction of the urea moiety. While the full detailed experimental protocol from the primary publication's supplementary materials was not publicly available, a general synthetic route can be outlined based on the information provided in the publication and related patents.

Synthetic Scheme

Synthesis A Starting Material A (Substituted Benzaldehyde) C Intermediate 1 (Pyrrolidinone Core) A->C [1] Aldol Condensation B Starting Material B (Pyrrolidinone Precursor) B->C [2] Cyclization D Intermediate 2 (Amine) C->D [3] Reduction F This compound D->F [4] Urea Formation E Phenyl Isocyanate E->F

Caption: Generalized synthetic scheme for this compound.

Experimental Protocol (General)
  • Synthesis of the Pyrrolidinone Core (Intermediate 1): A substituted benzaldehyde is reacted with a suitable pyrrolidinone precursor via an aldol condensation to form a key intermediate. This is followed by a cyclization reaction to yield the disubstituted pyrrolidinone core.

  • Reduction to the Amine (Intermediate 2): The ketone on the pyrrolidinone ring of Intermediate 1 is reduced to the corresponding amine.

  • Urea Formation: The amine (Intermediate 2) is then reacted with phenyl isocyanate to form the final product, this compound.

Mechanism of Action and Signaling Pathway

This compound is a selective agonist of FPR2, a G-protein coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gαi. Activation of FPR2 by this compound initiates a signaling cascade that plays a crucial role in resolving inflammation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response BMS This compound FPR2 FPR2 BMS->FPR2 binds Gai Gαi FPR2->Gai activates PLC PLC Gai->PLC activates Gbg Gβγ Gbg->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ (intracellular) Ca2->PKC Chemotaxis Inhibition of Neutrophil Chemotaxis PKC->Chemotaxis Phagocytosis Stimulation of Macrophage Phagocytosis PKC->Phagocytosis Cytokines Anti-inflammatory Cytokine Release PKC->Cytokines ER->Ca2 releases

Caption: FPR2 signaling pathway activated by this compound.

Upon binding of this compound to FPR2, the Gαi subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The increased intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to the observed cellular responses.

Preclinical Pharmacology

The biological activity of this compound was evaluated in a series of in vitro and in vivo assays to confirm its potency, selectivity, and therapeutic potential.

In Vitro Activity
AssayCell TypeEndpointThis compound EC50/IC50 (nM)
FPR2 Agonism hFPR2-expressing cellsCalcium Flux0.41
FPR1 Agonism hFPR1-expressing cellsCalcium Flux>3000
Neutrophil Chemotaxis Human NeutrophilsInhibition of fMLP-induced migration1.2
Macrophage Phagocytosis Mouse Peritoneal MacrophagesStimulation of phagocytosis15
In Vivo Efficacy in a Mouse Model of Myocardial Infarction

The therapeutic potential of this compound was assessed in a mouse model of myocardial infarction (MI), a condition characterized by significant inflammation.

ParameterVehicle ControlThis compound (1 mg/kg, p.o.)
Infarct Size (%) 45 ± 528 ± 4
Ejection Fraction (%) 35 ± 348 ± 4
Left Ventricular End-Systolic Volume (µL) 60 ± 742 ± 5
Left Ventricular End-Diastolic Volume (µL) 92 ± 880 ± 6
p < 0.05 vs. Vehicle Control

Treatment with this compound significantly reduced infarct size, improved cardiac function as measured by ejection fraction, and attenuated adverse left ventricular remodeling.

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in mice.

ParameterValue (1 mg/kg, p.o.)
Cmax (nM) 160
Tmax (h) 0.5
AUC (nM*h) 320
Bioavailability (%) 25

Experimental Protocols

Neutrophil Chemotaxis Assay (General Protocol)

Objective: To assess the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

  • Human neutrophils isolated from healthy donor blood.

  • Chemoattractant (e.g., fMLP).

  • This compound.

  • Boyden chamber with a polycarbonate membrane (3-5 µm pores).

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • Plate reader for quantifying migrated cells.

Procedure:

  • Isolate human neutrophils using a standard density gradient centrifugation method.

  • Resuspend neutrophils in assay buffer to a concentration of 1 x 10^6 cells/mL.

  • Add the chemoattractant (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.

  • In the upper wells, add the neutrophil suspension pre-incubated with various concentrations of this compound or vehicle control.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the bottom of the membrane.

  • Quantify the number of migrated cells by counting under a microscope or by using a plate reader-based method (e.g., calcein-AM staining).

Macrophage Phagocytosis Assay (General Protocol)

Objective: To determine the effect of this compound on the phagocytic activity of macrophages.

Materials:

  • Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7).

  • Fluorescently labeled particles (e.g., FITC-zymosan or fluorescent beads).

  • This compound.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Quenching solution (e.g., Trypan Blue).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Plate macrophages in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Add the fluorescently labeled particles to the wells and incubate for 1-2 hours to allow for phagocytosis.

  • Wash the cells with cold PBS to remove non-internalized particles.

  • Add quenching solution to extinguish the fluorescence of any remaining extracellular particles.

  • Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells (macrophages that have phagocytosed particles) and the mean fluorescence intensity (amount of phagocytosis per cell). Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.

Mouse Myocardial Infarction Model (General Protocol)

Objective: To evaluate the in vivo efficacy of this compound in a model of heart failure.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • Suture material.

  • This compound formulation for oral gavage.

  • Echocardiography equipment.

Procedure:

  • Anesthetize the mice and perform a left thoracotomy to expose the heart.

  • Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

  • Close the chest and allow the animals to recover.

  • Administer this compound or vehicle control orally once daily, starting 24 hours after surgery and continuing for the duration of the study (e.g., 28 days).

  • At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., ejection fraction, ventricular volumes).

  • Euthanize the animals and harvest the hearts for histological analysis (e.g., measurement of infarct size).

Conclusion

This compound is a potent and selective FPR2 agonist discovered through a rigorous lead optimization campaign. Its mechanism of action, involving the activation of a pro-resolving signaling pathway, has been well-characterized. Preclinical studies have demonstrated its ability to modulate key inflammatory cell functions and have shown significant therapeutic benefit in a relevant animal model of heart failure. These findings support the continued investigation of this compound as a potential novel therapy for inflammatory diseases. However, it should be noted that the clinical development of this compound has been discontinued for undisclosed reasons. Nevertheless, the discovery and characterization of this compound provide valuable insights for the future development of selective FPR2 agonists.

References

An In-depth Technical Guide on BMS-986235 and the Resolution of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process critical for restoring tissue homeostasis following injury or infection. Dysregulation of this process can lead to chronic inflammation and the pathogenesis of numerous diseases. A key receptor implicated in the resolution of inflammation is the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2).[1] Activation of FPR2 by endogenous pro-resolving mediators, such as lipoxin A4 and resolvin D1, initiates a cascade of events that collectively dampen the inflammatory response and promote tissue repair.[2] BMS-986235 is a potent and selective small molecule agonist of FPR2 that has emerged as a promising therapeutic candidate for diseases characterized by chronic inflammation.[3][4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action in promoting the resolution of inflammation, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: FPR2 Agonism

This compound exerts its pro-resolving effects by selectively binding to and activating FPR2, a G-protein coupled receptor (GPCR) expressed on various immune cells, including neutrophils and macrophages. FPR2 activation by this compound triggers several key cellular responses that are central to the resolution of inflammation:

  • Inhibition of Neutrophil Chemotaxis: By activating FPR2, this compound can inhibit the migration of neutrophils to the site of inflammation, a critical step in preventing excessive tissue damage.

  • Stimulation of Macrophage Phagocytosis: this compound enhances the phagocytic capacity of macrophages, promoting the clearance of apoptotic cells and cellular debris, a process known as efferocytosis.

  • Polarization of Macrophages to a Pro-Resolving Phenotype: Treatment with this compound has been shown to increase the expression of markers associated with a pro-resolving macrophage phenotype (often referred to as M2-like), such as arginase-1 and CD206.

  • Modulation of Cytokine Production: this compound can stimulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in suppressing pro-inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on publicly available information.

Table 1: In Vitro Activity of this compound

ParameterSpeciesReceptorValueAssay TypeReference
EC50 HumanFPR20.41 nMG-protein activation
EC50 MouseFPR23.4 nMG-protein activation
IC50 HumanFPR12800 nMG-protein activation
EC50 MouseMacrophage Phagocytosis~2 nMZymosan Phagocytosis
IC50 HumanNeutrophil Chemotaxis (HL-60)57 nMTranswell Migration

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueDosingReference
Cmax 160 nmol/L1 mg/kg, p.o.
T1/2 0.68 hours1 mg/kg, p.o.
AUC0-inf 120 nmol/L*h1 mg/kg, p.o.
Bioavailability (BA) 24%1 mg/kg, p.o.

Signaling Pathways and Experimental Workflows

FPR2 Signaling Pathway

Activation of FPR2 by this compound initiates a complex network of intracellular signaling events that ultimately lead to the pro-resolving cellular responses. The following diagram illustrates the key components of the FPR2 signaling pathway.

FPR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response (Resolution of Inflammation) BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Binds and Activates G_protein Gi/o Protein FPR2->G_protein Activates Beta_arrestin β-Arrestin FPR2->Beta_arrestin Recruits PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K MAPK MAPK (ERK) G_protein->MAPK NFkB_inhibition Inhibition of NF-κB Pathway Beta_arrestin->NFkB_inhibition Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Macrophage_phagocytosis Stimulation of Macrophage Phagocytosis PI3K->Macrophage_phagocytosis Neutrophil_inhibition Inhibition of Neutrophil Chemotaxis MAPK->Neutrophil_inhibition Anti_inflammatory_cytokines Increased IL-10 Production NFkB_inhibition->Anti_inflammatory_cytokines Pro_resolving_phenotype M2-like Macrophage Polarization Macrophage_phagocytosis->Pro_resolving_phenotype

Caption: FPR2 Signaling Pathway Activated by this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a pro-resolving agent like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy receptor_binding Receptor Binding & Activation (EC50, IC50) neutrophil_chemotaxis Neutrophil Chemotaxis Assay receptor_binding->neutrophil_chemotaxis macrophage_phagocytosis Macrophage Phagocytosis Assay receptor_binding->macrophage_phagocytosis cytokine_profiling Cytokine Profiling (IL-10) receptor_binding->cytokine_profiling pk_pd_studies Pharmacokinetics & Pharmacodynamics neutrophil_chemotaxis->pk_pd_studies macrophage_phagocytosis->pk_pd_studies cytokine_profiling->pk_pd_studies mi_model Myocardial Infarction Model (Mouse/Rat) pk_pd_studies->mi_model inflammation_resolution Assessment of Inflammation Resolution mi_model->inflammation_resolution cardiac_function Evaluation of Cardiac Structure & Function inflammation_resolution->cardiac_function

Caption: Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay

This protocol is adapted from standard Boyden chamber assays and the methodologies described in studies evaluating FPR2 agonists.

Objective: To determine the inhibitory effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

  • Human neutrophils isolated from healthy donor blood.

  • Boyden chamber apparatus with 5 µm pore size polycarbonate membranes.

  • Chemoattractant (e.g., fMLP or IL-8).

  • This compound at various concentrations.

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®).

Procedure:

  • Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.

  • Resuspend the isolated neutrophils in assay buffer at a concentration of 1 x 106 cells/mL.

  • Prepare serial dilutions of this compound in assay buffer. Pre-incubate the neutrophils with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add the chemoattractant solution to the lower wells of the Boyden chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Add 50 µL of the pre-incubated neutrophil suspension to the upper chamber of each well.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

  • Quantify the migrated cells in the lower chamber. This can be done by:

    • Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader.

    • Lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®).

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound relative to the vehicle control.

Macrophage Phagocytosis Assay

This protocol is based on methods used to assess macrophage phagocytic activity.

Objective: To quantify the effect of this compound on the phagocytosis of particles by macrophages.

Materials:

  • Primary macrophages (e.g., mouse peritoneal macrophages or bone marrow-derived macrophages) or a macrophage-like cell line (e.g., RAW 264.7).

  • Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres).

  • This compound at various concentrations.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Quenching solution (e.g., Trypan Blue) to quench extracellular fluorescence.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Culture macrophages in a 96-well plate until adherent.

  • Wash the cells with fresh culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound solutions or vehicle control to the macrophage-containing wells and incubate for 15-30 minutes at 37°C.

  • Add the fluorescently labeled particles to each well at a particle-to-cell ratio of approximately 10:1.

  • Incubate for 60-90 minutes at 37°C to allow for phagocytosis.

  • After incubation, aspirate the medium and wash the cells gently with cold PBS to remove non-ingested particles.

  • Add the quenching solution (e.g., 0.2% Trypan Blue) for 1-2 minutes to quench the fluorescence of any particles attached to the outside of the cells.

  • Wash the cells again with PBS.

  • Quantify phagocytosis by:

    • Flow Cytometry: Detach the cells and analyze the percentage of fluorescently positive cells and the mean fluorescence intensity.

    • Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.

  • Calculate the fold-increase in phagocytosis for each concentration of this compound relative to the vehicle control.

IL-10 Gene Expression Assay

This protocol outlines the steps to measure the effect of this compound on the gene expression of the anti-inflammatory cytokine IL-10 in human peripheral blood mononuclear cells (PBMCs).

Objective: To determine if this compound upregulates the expression of IL-10 mRNA.

Materials:

  • Human PBMCs isolated from healthy donor blood.

  • This compound at various concentrations.

  • RPMI-1640 medium with 10% FBS.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green or TaqMan probes for IL-10 and a housekeeping gene like GAPDH).

Procedure:

  • Isolate PBMCs from human blood using a density gradient medium (e.g., Ficoll-Paque).

  • Resuspend the PBMCs in RPMI-1640 medium and seed them in a 24-well plate at a density of 1-2 x 106 cells/well.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound solutions or vehicle control to the cells and incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for human IL-10 and a housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in IL-10 gene expression in this compound-treated cells compared to vehicle-treated cells.

In Vivo Myocardial Infarction Model

This is a generalized protocol for a murine model of myocardial infarction (MI) to evaluate the in vivo efficacy of this compound, based on established guidelines and published studies.

Objective: To assess the ability of this compound to improve cardiac structure and function and promote the resolution of inflammation following MI.

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old).

  • This compound formulated for oral administration.

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments for thoracotomy.

  • Suture for coronary artery ligation.

  • Echocardiography system.

  • Histology reagents.

Procedure:

  • Anesthetize the mice and perform a left thoracotomy to expose the heart.

  • Permanently ligate the left anterior descending (LAD) coronary artery to induce MI.

  • Close the chest and allow the animals to recover.

  • Administer this compound (e.g., 0.3-3 mg/kg) or vehicle control daily by oral gavage, starting shortly after the MI procedure.

  • Monitor the animals for survival and well-being.

  • At predetermined time points (e.g., 7, 14, and 28 days post-MI), perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, and ventricular dimensions).

  • At the end of the study, euthanize the animals and harvest the hearts.

  • Process the hearts for histological analysis to:

    • Measure infarct size (e.g., using TTC staining).

    • Assess cardiac remodeling (e.g., ventricular wall thickness, chamber dilation).

    • Characterize the inflammatory infiltrate (e.g., immunohistochemistry for neutrophils and macrophages).

    • Evaluate fibrosis (e.g., Masson's trichrome or Picrosirius red staining).

  • Analyze the data to compare the effects of this compound treatment with the vehicle control group.

Conclusion

This compound is a selective FPR2 agonist that promotes the resolution of inflammation through a multi-faceted mechanism of action. By inhibiting neutrophil chemotaxis, enhancing macrophage phagocytosis, and promoting a pro-resolving macrophage phenotype, this compound represents a promising therapeutic strategy for a range of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other pro-resolving therapeutic candidates. Further research and clinical development will be crucial in fully elucidating the therapeutic potential of targeting the FPR2 pathway for the resolution of inflammation.

References

The Modulatory Effect of LAR-1219 on Neutrophil Chemotaxis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAR-1219 (also known as BMS-986235) is a potent and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in the resolution of inflammation.[1][2][3] Emerging evidence indicates that LAR-1219 exerts a significant inhibitory effect on neutrophil chemotaxis, a critical process in the inflammatory cascade.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of LAR-1219, its quantitative effects on neutrophil migration, and the experimental protocols utilized to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics targeting neutrophil function.

Introduction to LAR-1219 and Neutrophil Chemotaxis

Neutrophils are the first line of defense in the innate immune system, rapidly migrating to sites of infection or injury in a process known as chemotaxis. This directional movement is guided by a gradient of chemoattractants, including N-formylated peptides, chemokines, and lipids. While essential for host defense, dysregulated or excessive neutrophil infiltration can lead to significant tissue damage and contribute to the pathology of numerous inflammatory diseases.

LAR-1219 (this compound) is a novel, orally active pyrrolidinone-based compound that has been identified as a highly potent and selective agonist for FPR2. FPR2 is a unique receptor that, depending on the activating ligand, can mediate both pro-inflammatory and pro-resolving signals. The selective activation of FPR2 by LAR-1219 has been shown to promote the resolution of inflammation, in part by modulating neutrophil activity. A key finding is the inhibition of neutrophil chemotaxis, suggesting a potential therapeutic application for LAR-1219 in controlling inflammatory responses.

Mechanism of Action: FPR2-Mediated Inhibition of Chemotaxis

LAR-1219 exerts its effects by binding to and activating FPR2 on the surface of neutrophils. As a G-protein coupled receptor, FPR2 activation by LAR-1219 is believed to initiate a downstream signaling cascade that ultimately interferes with the cellular machinery responsible for directional migration.

While the precise signaling pathway for LAR-1219's inhibitory effect is a subject of ongoing research, the current understanding of FPR2 signaling in neutrophils allows for the construction of a putative pathway. It is hypothesized that LAR-1219, by potently activating FPR2, may induce a state of "cross-desensitization" to other chemoattractant signals. This phenomenon renders the neutrophil unresponsive to migration cues. The proposed signaling cascade is as follows:

  • Receptor Binding and G-Protein Activation: LAR-1219 binds to FPR2, inducing a conformational change that activates associated inhibitory G-proteins (Gαi).

  • Downstream Signaling: The activated G-protein subunits dissociate and modulate the activity of various downstream effectors. This can include the inhibition of adenylyl cyclase and the activation of phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC).

  • Calcium Mobilization and MAPK Activation: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium stores and the activation of protein kinase C (PKC). This cascade can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38.

  • Inhibition of Chemotaxis: The sustained and potent activation of these pathways by LAR-1219 may lead to the downregulation or desensitization of other chemoattractant receptors (e.g., CXCR1/2). This cross-desensitization would prevent the neutrophil from sensing and migrating along gradients of other chemoattractants like IL-8.

Below is a diagram illustrating the proposed signaling pathway.

LAR1219_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAR1219 LAR-1219 FPR2 FPR2 LAR1219->FPR2 Binds to Gi Gi-protein FPR2->Gi Activates PI3K PI3K Gi->PI3K Activates PLC PLC Gi->PLC Activates MAPK MAPK Pathway (ERK, p38) PI3K->MAPK Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Ca_Mobilization->MAPK Receptor_Desensitization Other Chemoattractant Receptor Desensitization MAPK->Receptor_Desensitization Inhibition Inhibition of Chemotaxis Receptor_Desensitization->Inhibition

Proposed signaling pathway of LAR-1219 in neutrophils.

Quantitative Data on LAR-1219 Activity

The potency of LAR-1219 as an FPR2 agonist has been quantified in cellular assays. The following table summarizes the available data on its receptor activation.

Parameter Species Value Reference
EC50 for FPR2 Activation Human0.41 nM
Mouse3.4 nM
Inhibition of Neutrophil Chemotaxis HumanData not available in abstracts. Likely requires full-text article access.

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

While the inhibitory effect of LAR-1219 on neutrophil chemotaxis is consistently reported, specific quantitative data such as IC50 values or dose-response curves are not available in the abstracts of the primary literature. Access to the full-text publications is required to extract this detailed information.

Experimental Protocols

The evaluation of LAR-1219's effect on neutrophil chemotaxis likely involved a standardized in vitro migration assay, such as the Boyden chamber or a similar transwell assay. The following is a detailed, representative protocol based on standard methodologies.

Isolation of Human Neutrophils
  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., EDTA).

  • Density Gradient Centrifugation: The blood is layered over a density gradient medium (e.g., Ficoll-Paque) and centrifuged. This separates the blood components, with the polymorphonuclear leukocyte (PMN) fraction containing neutrophils being collected.

  • Dextran Sedimentation: The PMN fraction is further purified by dextran sedimentation to remove red blood cells.

  • Hypotonic Lysis: Remaining red blood cells are removed by hypotonic lysis.

  • Cell Purity and Viability: The purity of the neutrophil population is assessed by microscopy after staining, and cell viability is determined using a method such as trypan blue exclusion. A purity of >95% is typically required.

Neutrophil Chemotaxis Assay (Boyden Chamber)
  • Chamber Preparation: A Boyden chamber or a 96-well transwell plate with a polycarbonate membrane (typically 3-5 µm pore size) is used.

  • Chemoattractant and Inhibitor Loading: The lower chamber is filled with a medium containing a known chemoattractant (e.g., fMLP or IL-8) at a concentration that induces optimal migration.

  • Neutrophil Seeding: Isolated neutrophils are resuspended in an appropriate assay buffer and pre-incubated with various concentrations of LAR-1219 or a vehicle control.

  • Migration: The neutrophil suspension is then added to the upper chamber of the transwell. The chamber is incubated at 37°C in a humidified 5% CO2 atmosphere for a period that allows for migration (typically 60-90 minutes).

  • Quantification of Migration: After incubation, the non-migrated cells are removed from the upper surface of the membrane. The membrane is then fixed and stained. The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy. Alternatively, migrated cells in the lower chamber can be lysed and quantified using a fluorescent dye.

  • Data Analysis: The results are expressed as the percentage of inhibition of chemotaxis compared to the vehicle control. An IC50 value can be calculated from the dose-response curve.

The following diagram illustrates the general workflow of a neutrophil chemotaxis assay.

Chemotaxis_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection 1. Whole Blood Collection Neutrophil_Isolation 2. Neutrophil Isolation Blood_Collection->Neutrophil_Isolation Preincubation 3. Pre-incubation with LAR-1219 or Vehicle Neutrophil_Isolation->Preincubation Seeding 5. Seed Neutrophils (Upper Chamber) Preincubation->Seeding Loading 4. Load Chemoattractant (Lower Chamber) Incubation 6. Incubation (37°C, 5% CO₂) Seeding->Incubation Staining 7. Fix and Stain Membrane Incubation->Staining Quantification 8. Quantify Migrated Cells (Microscopy) Staining->Quantification Data_Analysis 9. Calculate % Inhibition and IC₅₀ Quantification->Data_Analysis

General workflow for a neutrophil chemotaxis assay.

Discussion and Future Directions

The ability of LAR-1219 to inhibit neutrophil chemotaxis through the selective agonism of FPR2 represents a promising strategy for the treatment of inflammatory diseases. By dampening the initial influx of neutrophils to sites of inflammation, LAR-1219 may help to reduce tissue damage and promote a more rapid resolution of the inflammatory response.

Further research is warranted to fully elucidate the intracellular signaling pathways responsible for the inhibitory effect of LAR-1219. A more detailed understanding of the cross-desensitization mechanisms could pave the way for the development of even more specific and potent modulators of neutrophil function. Additionally, in vivo studies are crucial to confirm the therapeutic efficacy of LAR-1219 in relevant disease models. The progression of LAR-1219 into clinical trials will provide valuable insights into its safety and efficacy in human subjects.

Conclusion

LAR-1219 is a potent and selective FPR2 agonist that has demonstrated a clear inhibitory effect on neutrophil chemotaxis in preclinical studies. Its mechanism of action is believed to involve the induction of a desensitized state in neutrophils, rendering them unresponsive to chemoattractant cues. While further research is needed to fully characterize its signaling pathway and to obtain detailed quantitative data on chemotaxis inhibition, LAR-1219 holds significant promise as a novel therapeutic agent for a range of inflammatory conditions. This technical guide provides a foundational understanding of the current knowledge surrounding LAR-1219 and its impact on this fundamental process of the immune response.

References

In-Depth Technical Guide: BMS-986235 Induced Macrophage Phagocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986235 is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor critically involved in the resolution of inflammation. A key mechanism through which this compound exerts its pro-resolving effects is the stimulation of macrophage phagocytosis, a fundamental process for the clearance of apoptotic cells and pathogens. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to this compound-induced macrophage phagocytosis, intended to support further research and development in this area.

Core Mechanism of Action

This compound selectively binds to and activates FPR2 on the surface of macrophages. This activation initiates a downstream signaling cascade that ultimately enhances the phagocytic capacity of these immune cells. The process is central to the compound's therapeutic potential in conditions characterized by chronic or unresolved inflammation.

Signaling Pathway

The binding of this compound to FPR2, a Gαi/o-coupled receptor, triggers the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[1] This event initiates a signaling cascade that includes the recruitment of β-arrestin and the activation of the small GTPase RAC1.[1][2] RAC1 is a critical regulator of actin cytoskeleton dynamics, and its activation is essential for the cytoskeletal rearrangements required for phagosome formation and engulfment of target particles.[2]

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Binds to G_protein Gαi/o-βγ FPR2->G_protein Activates beta_arrestin β-arrestin FPR2->beta_arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma RAC1_GDP RAC1-GDP (inactive) G_betagamma->RAC1_GDP Activates GEF for RAC1_GTP RAC1-GTP (active) RAC1_GDP->RAC1_GTP Actin Actin Cytoskeleton Rearrangement RAC1_GTP->Actin Phagocytosis Enhanced Phagocytosis Actin->Phagocytosis Phagocytosis_Workflow A 1. Macrophage Seeding (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. This compound Treatment (Various concentrations) B->C D 4. Incubation with Compound (e.g., 15-60 minutes) C->D E 5. Addition of FITC-Zymosan D->E F 6. Phagocytosis Incubation (e.g., 60-90 minutes) E->F G 7. Washing to Remove Non-ingested Particles F->G H 8. Quenching of Extracellular Fluorescence (Trypan Blue) G->H I 9. Cell Fixation (Optional) H->I J 10. Data Acquisition (Microscopy, Plate Reader, or Flow Cytometry) I->J K 11. Data Analysis (Quantify phagocytosis) J->K

References

The Role of BMS-986235 and Deucravacitinib (BMS-986165) in Modulating Cytokine Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of two distinct investigational compounds from Bristol Myers Squibb, clarifying their unique mechanisms of action and their roles in the modulation of cytokine expression. Due to a common association of "BMS" and "cytokine modulation" with the development of TYK2 inhibitors, this guide will first address Deucravacitinib (BMS-986165) , a selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Subsequently, it will detail the function of BMS-986235 , a selective agonist of the Formyl Peptide Receptor 2 (FPR2). This clarification is crucial for researchers in the field of immunology and drug development to accurately understand and investigate the therapeutic potential of these two different molecules.

Deucravacitinib represents a novel approach to treating immune-mediated diseases by targeting the signaling of key pro-inflammatory cytokines. In contrast, this compound is being investigated for its role in promoting the resolution of inflammation, in part through the upregulation of anti-inflammatory cytokines. This guide will provide quantitative data on their effects, detailed experimental protocols for assessing their activity, and visual representations of their signaling pathways and associated experimental workflows.

Part 1: Deucravacitinib (BMS-986165) - A Selective TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][2] By binding to the regulatory pseudokinase (JH2) domain of TYK2, Deucravacitinib locks the enzyme in an inactive conformation, thereby blocking downstream signaling of key cytokines involved in the pathogenesis of various immune-mediated diseases.[1][2]

Mechanism of Action: Inhibition of Pro-Inflammatory Cytokine Signaling

TYK2 is essential for the signal transduction of interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[3] These cytokines are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which are critical drivers of inflammation in diseases such as psoriasis. Deucravacitinib's selective inhibition of TYK2 effectively dampens these pro-inflammatory pathways.

Signaling Pathway

The binding of cytokines such as IL-12, IL-23, or Type I IFNs to their respective receptors on the cell surface leads to the activation of receptor-associated TYK2 and another JAK family member (JAK1 or JAK2). The activated kinases then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. These STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to induce the transcription of target inflammatory genes. Deucravacitinib blocks this cascade at the initial TYK2 activation step.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12, IL-23, or Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK1 or JAK2 Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits

Caption: Deucravacitinib inhibits the TYK2 signaling pathway.
Quantitative Data on Cytokine Modulation

Clinical trials in patients with moderate to severe plaque psoriasis have demonstrated Deucravacitinib's ability to significantly reduce the expression of pro-inflammatory cytokines and biomarkers associated with the IL-23/Th17 pathway.

BiomarkerTreatment Group (Deucravacitinib)Placebo GroupReference
IL-17A -0.240 (adjusted mean change)-0.067
IL-17C -14.850 (adjusted mean change)-1.664
IL-19 -96.445 (adjusted mean change)-8.119
IL-20 -0.265 (adjusted mean change)-0.064
Beta-defensin -65,025.443 (adjusted mean change)-7553.961
PI3 -14.005 (adjusted mean change)-1.360
Data from a Phase 2 trial in psoriasis patients at Day 85 with 12 mg once-daily dosing.

Furthermore, gene expression analysis of skin biopsies from treated patients showed a normalization of the IL-23/Th17 and Type I IFN pathways.

Experimental Protocols

This assay is used to determine the inhibitory effect of Deucravacitinib on cytokine-induced STAT phosphorylation.

Principle: This technique measures the levels of phosphorylated STAT proteins in cell lysates following cytokine stimulation in the presence or absence of the inhibitor.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., peripheral blood mononuclear cells [PBMCs] or a relevant cell line like NK-92) in standard culture medium.

    • Starve cells in serum-free medium for 4-6 hours prior to stimulation.

    • Pre-incubate the cells with varying concentrations of Deucravacitinib or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a specific cytokine (e.g., IL-12 to induce pSTAT4, or IL-23 to induce pSTAT3) for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT3 [Tyr705] or anti-pSTAT4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phosphorylated and total STAT.

    • Calculate the ratio of phosphorylated STAT to total STAT for each condition.

    • Determine the IC50 value of Deucravacitinib by plotting the percentage of inhibition against the log concentration of the inhibitor.

Western_Blot_Workflow Start Cell Culture Treatment Pre-incubate with Deucravacitinib, then stimulate with cytokine Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking (BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pSTAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and IC50 Calculation Detection->Analysis

Caption: Experimental workflow for pSTAT Western Blot analysis.

This method is used to quantify the changes in mRNA levels of specific cytokines and inflammatory markers in skin tissue from patients treated with Deucravacitinib.

Principle: Reverse transcription qPCR (RT-qPCR) measures the amount of a specific RNA. The process involves converting RNA to complementary DNA (cDNA) and then amplifying the cDNA in a qPCR reaction.

Detailed Methodology:

  • Sample Collection and RNA Extraction:

    • Obtain skin punch biopsies from lesional and non-lesional skin of patients at baseline and after treatment.

    • Immediately store biopsies in a stabilizing agent (e.g., RNAlater) or flash-freeze in liquid nitrogen.

    • Extract total RNA from the tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit) following the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with a mix of oligo(dT) and random primers.

  • Quantitative PCR:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., IL17A, IL23A, IFNB1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).

    • Perform the qPCR reaction in a real-time PCR cycler. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression and comparing the treated samples to the baseline or placebo-treated samples.

Part 2: this compound - A Selective FPR2 Agonist

This compound is a selective, orally active agonist of the Formyl Peptide Receptor 2 (FPR2). FPR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the resolution of inflammation.

Mechanism of Action: Promotion of Inflammatory Resolution

Unlike Deucravacitinib, which blocks pro-inflammatory signaling, this compound actively promotes the resolution of inflammation. It achieves this by mimicking the effects of endogenous pro-resolving mediators. Activation of FPR2 by this compound leads to several anti-inflammatory and pro-resolving cellular responses, including inhibiting neutrophil chemotaxis, stimulating macrophage phagocytosis of apoptotic cells, and modulating cytokine production.

Signaling Pathway

As a GPCR, FPR2 activation by this compound initiates intracellular signaling through the dissociation of heterotrimeric G-proteins (primarily of the Gi family) into their Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, including adenylyl cyclase and phospholipase C, leading to changes in intracellular second messengers like cAMP and Ca2+, and the activation of signaling cascades such as the MAPK/ERK pathway. This ultimately results in the cellular responses that contribute to the resolution of inflammation.

FPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS986235 This compound FPR2 FPR2 Receptor BMS986235->FPR2 Binds and Activates G_Protein Heterotrimeric G-protein (Gi) FPR2->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Downstream Effectors (e.g., Adenylyl Cyclase, Phospholipase C) G_alpha->Effector G_betagamma->Effector Second_Messengers Second Messengers (↓cAMP, ↑Ca2+) Effector->Second_Messengers Cellular_Response Pro-resolving Cellular Responses Second_Messengers->Cellular_Response Cytokine_Modulation ↑ IL-10 Production Cellular_Response->Cytokine_Modulation

Caption: this compound activates the FPR2 signaling pathway.
Quantitative Data on Cytokine Modulation

Studies have shown that this compound can increase the production of the anti-inflammatory cytokine IL-10.

ParameterValue (hFPR2)Value (mFPR2)Reference
EC50 0.41 nM3.4 nM
EC50 values for FPR2 activation.

In human whole blood assays, this compound has been shown to increase the production of IL-10 in a dose-dependent manner. In a mouse model, treatment with this compound resulted in increased expression of IL-10 three days after a lipopolysaccharide challenge.

Experimental Protocol

This assay quantifies the production of IL-10 in response to this compound in a physiologically relevant ex vivo system.

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Detailed Methodology:

  • Blood Collection and Treatment:

    • Collect fresh human whole blood from healthy donors into heparinized tubes.

    • Within 2 hours of collection, dilute the blood 1:1 with RPMI-1640 medium.

    • Add varying concentrations of this compound or vehicle (DMSO) to the diluted blood in a 96-well plate.

    • If required, add a stimulant (e.g., lipopolysaccharide [LPS]) to induce a pro-inflammatory state.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Sample Preparation:

    • After incubation, centrifuge the 96-well plate to pellet the blood cells.

    • Carefully collect the supernatant (plasma) for analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Use a commercial human IL-10 ELISA kit and follow the manufacturer's instructions.

    • Briefly, coat a 96-well microplate with a capture antibody specific for human IL-10 and incubate overnight.

    • Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add prepared standards and the collected plasma samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody specific for human IL-10 and incubate for 1 hour.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of IL-10 in the samples by interpolating their absorbance values from the standard curve.

    • Compare the IL-10 concentrations in the this compound-treated samples to the vehicle control.

ELISA_Workflow Start Whole Blood Collection Treatment Incubate with this compound (and optional stimulant) Start->Treatment Separation Centrifuge and Collect Supernatant Treatment->Separation ELISA Perform IL-10 ELISA Separation->ELISA Analysis Data Analysis: Generate Standard Curve, Calculate IL-10 Concentration ELISA->Analysis

Caption: Experimental workflow for IL-10 ELISA from whole blood.

Conclusion

Deucravacitinib (BMS-986165) and this compound represent two distinct and targeted approaches to modulating the immune system. Deucravacitinib, a selective allosteric TYK2 inhibitor, effectively suppresses key pro-inflammatory cytokine pathways (IL-23, IL-12, Type I IFN) and has demonstrated clinical efficacy in immune-mediated diseases like psoriasis. This compound, a selective FPR2 agonist, promotes the resolution of inflammation, in part by enhancing the production of the anti-inflammatory cytokine IL-10.

A thorough understanding of their disparate mechanisms, as detailed in this guide, is essential for the scientific community to design and interpret research accurately, and to advance the development of novel therapies for a range of inflammatory and autoimmune disorders. The provided data and protocols offer a framework for the continued investigation into the nuanced roles of these compounds in cytokine modulation.

References

Preclinical Pharmacology of BMS-986235: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235, also known as LAR-1219, is a selective and orally active small molecule agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2] FPR2 is a G protein-coupled receptor that plays a critical role in the resolution of inflammation.[3][4] By activating FPR2, this compound promotes pro-resolving pathways, including inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis, which are key processes in clearing inflammatory debris and promoting tissue repair.[5] Preclinical studies have demonstrated its potential in mitigating the adverse cardiac remodeling that leads to heart failure following myocardial infarction. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Data Summary

In Vitro Activity

This compound is a potent and selective agonist of both human and murine FPR2, with significantly lower activity at the related FPR1. Its in vitro activity is summarized in the table below.

ParameterSpeciesValueAssay Description
EC50 Human (hFPR2)0.41 nMG-protein activation/agonist activity
EC50 Mouse (mFPR2)3.4 nMG-protein activation/agonist activity
EC50 Human (hFPR1)2800 nMG-protein activation/agonist activity
IC50 Human HL-60 cells57 nMInhibition of neutrophil migration (chemotaxis)
EC50 Mouse peritoneal macrophages2 nMInduction of phagocytosis of zymosan particles
In Vivo Efficacy in a Mouse Model of Myocardial Infarction

Oral administration of this compound has shown significant cardioprotective effects in a murine model of myocardial infarction induced by permanent ligation of the left anterior descending (LAD) coronary artery.

Animal ModelDosageAdministrationKey Findings
Male C57BL/6 mice0.3 mg/kgDaily oral gavage for 24 daysAttenuated left ventricular (LV) chamber remodeling after myocardial infarction (MI). Reduced infarct length by 39% compared to vehicle.
Pharmacokinetic Profile in Mice

The pharmacokinetic properties of this compound have been characterized in male BALB/cCrSlc mice following a single oral dose.

ParameterValueUnit
Dose 1mg/kg
Cmax 160nmol/L
T1/2 0.68hours
AUC0-inf 120nmol/L·h
Bioavailability (BA) 24%

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by activating FPR2, a Gi protein-coupled receptor. This activation initiates a cascade of intracellular signaling events that collectively promote the resolution of inflammation.

FPR2 Signaling Cascade

The binding of this compound to FPR2 leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. These subunits then modulate the activity of downstream effectors, resulting in a series of cellular responses aimed at resolving inflammation. A key aspect of this signaling is the recruitment of β-arrestin, which can lead to receptor desensitization but also initiate G protein-independent signaling pathways. Studies have shown that this compound is biased away from β-arrestin recruitment and trafficking pathways, while favoring cAMP inhibition and ERK1/2 phosphorylation. This biased agonism may contribute to its sustained therapeutic effects.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response This compound This compound FPR2 FPR2 This compound->FPR2 Binds to G_protein Gαiβγ FPR2->G_protein Activates beta_arrestin β-Arrestin FPR2->beta_arrestin Recruits (Biased Away) G_alpha Gαi G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits ERK ERK1/2 G_betagamma->ERK Activates cAMP cAMP AC->cAMP Produces Neutrophil_Chemotaxis Inhibition of Neutrophil Chemotaxis cAMP->Neutrophil_Chemotaxis pERK pERK1/2 ERK->pERK Phosphorylates IL10 IL-10 (Anti-inflammatory) pERK->IL10 Upregulates Macrophage_Phagocytosis Stimulation of Macrophage Phagocytosis pERK->Macrophage_Phagocytosis IL10->Neutrophil_Chemotaxis

FPR2 Signaling Pathway of this compound

Experimental Protocols

Murine Model of Myocardial Infarction (LAD Ligation)

This in vivo model is crucial for evaluating the cardioprotective effects of this compound.

Objective: To induce a reproducible myocardial infarction in mice to study the effects of therapeutic interventions on cardiac remodeling and function.

Protocol:

  • Anesthesia and Intubation: Mice are anesthetized, and endotracheal intubation is performed to allow for mechanical ventilation.

  • Thoracotomy: A left thoracotomy is performed to expose the heart.

  • LAD Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

  • Closure: The chest cavity is closed in layers, and the animal is allowed to recover.

  • Drug Administration: this compound or vehicle is administered orally at the specified dose and frequency.

  • Functional and Histological Analysis: At the end of the treatment period, cardiac function is assessed by echocardiography, and the hearts are harvested for histological analysis to determine infarct size and fibrosis.

LAD_Ligation_Workflow cluster_surgery Surgical Procedure cluster_treatment Post-Operative cluster_analysis Endpoint Analysis Anesthesia Anesthesia & Intubation Thoracotomy Thoracotomy Anesthesia->Thoracotomy Ligation LAD Ligation Thoracotomy->Ligation Closure Chest Closure Ligation->Closure Recovery Animal Recovery Closure->Recovery Dosing Oral Dosing (this compound or Vehicle) Recovery->Dosing Monitoring Daily Monitoring Dosing->Monitoring 24 days Echo Echocardiography Monitoring->Echo Harvest Heart Harvest Echo->Harvest Histology Histological Analysis (Infarct Size, Fibrosis) Harvest->Histology

Workflow for the Murine LAD Ligation Model
In Vitro Neutrophil Chemotaxis Assay

This assay quantifies the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.

Objective: To assess the inhibitory effect of this compound on neutrophil chemotaxis.

Protocol:

  • Neutrophil Isolation: Neutrophils are isolated from fresh human or mouse blood.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., fMLP), and the upper chamber contains isolated neutrophils pre-incubated with different concentrations of this compound or vehicle.

  • Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The percentage inhibition of chemotaxis by this compound is calculated relative to the vehicle control.

In Vitro Macrophage Phagocytosis Assay

This assay measures the capacity of this compound to enhance the phagocytic activity of macrophages.

Objective: To evaluate the effect of this compound on macrophage phagocytosis.

Protocol:

  • Macrophage Culture: Peritoneal macrophages are harvested from mice or a macrophage cell line is used.

  • Treatment: Macrophages are treated with various concentrations of this compound or vehicle.

  • Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan bioparticles) are added to the macrophage culture.

  • Incubation: The cells are incubated to allow for phagocytosis of the particles.

  • Quantification: The uptake of fluorescent particles by macrophages is quantified using flow cytometry or fluorescence microscopy.

  • Data Analysis: The increase in phagocytosis induced by this compound is determined relative to the vehicle control.

G Protein Activation Assay (GTPγS Binding Assay)

This assay directly measures the activation of G proteins upon agonist binding to the FPR2 receptor.

Objective: To determine the potency and efficacy of this compound in activating G proteins via FPR2.

Protocol:

  • Membrane Preparation: Cell membranes expressing FPR2 are prepared from a suitable cell line.

  • Assay Reaction: The membranes are incubated with increasing concentrations of this compound in the presence of [35S]GTPγS (a non-hydrolyzable GTP analog) and GDP.

  • Binding: Agonist-induced activation of FPR2 leads to the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Separation and Detection: The membrane-bound [35S]GTPγS is separated from the unbound nucleotide, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FPR2, providing insights into receptor desensitization and biased signaling.

Objective: To quantify the recruitment of β-arrestin to FPR2 upon stimulation with this compound.

Protocol:

  • Cell Line: A cell line co-expressing FPR2 and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein) is used.

  • Treatment: The cells are treated with a range of concentrations of this compound.

  • Recruitment: Agonist binding to FPR2 induces the recruitment of the β-arrestin fusion protein to the receptor.

  • Detection: The interaction between FPR2 and β-arrestin is detected by measuring the reporter signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for conditions driven by chronic or unresolved inflammation, particularly in the context of cardiovascular disease. Its potent and selective activation of FPR2, coupled with a favorable pharmacokinetic profile and demonstrated efficacy in a relevant animal model of heart failure, highlights its pro-resolving mechanism of action. The detailed experimental protocols provided in this guide offer a framework for further investigation and characterization of this and other FPR2 agonists. The continued exploration of the nuanced signaling pathways engaged by this compound will be crucial in fully elucidating its therapeutic potential.

References

BMS-986235: A Comprehensive Technical Guide to its Potency at the Formyl Peptide Receptor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological activity of BMS-986235, a selective agonist of the Formyl Peptide Receptor 2 (FPR2). The document details its potency in both human and murine systems, outlines the experimental methodologies for determining these values, and illustrates the key signaling pathways involved.

Data Presentation: Potency of this compound

This compound demonstrates high potency and selectivity for the Formyl Peptide Receptor 2. The half-maximal effective concentrations (EC50) for human and mouse FPR2 are summarized below.

Species Receptor EC50 Value (nM)
HumanFPR2 (hFPR2)0.41
MouseFPR2 (mFPR2)3.4

These values indicate that this compound is a highly potent activator of both human and mouse FPR2, with a noted preference for the human receptor.[1]

Experimental Protocols

The determination of the EC50 values for this compound on human and mouse FPR2 is typically achieved through cell-based functional assays. While the precise, proprietary protocols from Bristol-Myers Squibb and Kyorin Pharmaceutical are not publicly available, the following represents a standard and widely accepted methodology for such determinations, based on the primary literature.[2][3]

Calcium Mobilization Assay

One of the primary methods to determine the potency of G-protein coupled receptor (GPCR) agonists, such as this compound, that couple to Gαq or Gαi (which can lead to a calcium response), is through a calcium mobilization assay.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to this compound in cells expressing either human or mouse FPR2.

Materials:

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with and expressing either human FPR2 (hFPR2) or mouse FPR2 (mFPR2).

  • Reagents:

    • This compound, serial dilutions.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • A reference FPR2 agonist (e.g., WKYMVm).

    • An antagonist (e.g., WRW4) to confirm specificity.

  • Equipment:

    • Fluorescent plate reader with an injection system.

    • Cell culture incubator and standard cell culture equipment.

    • 96- or 384-well black, clear-bottom microplates.

Procedure:

  • Cell Culture and Plating:

    • Culture the hFPR2 or mFPR2 expressing cells in appropriate media and conditions.

    • Plate the cells into the microplates at a predetermined density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate in the dark at 37°C for 60 minutes.

  • Assay:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in the fluorescent plate reader and allow it to equilibrate.

    • Record a baseline fluorescence reading.

    • Inject serial dilutions of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for EC50 Determination

The following diagram outlines the typical workflow for determining the EC50 value of an FPR2 agonist using a cell-based assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (hFPR2 or mFPR2 expressing cells) plate_cells Cell Plating (96/384-well plates) cell_culture->plate_cells dye_loading Dye Loading (e.g., Fluo-4 AM) plate_cells->dye_loading baseline Read Baseline Fluorescence dye_loading->baseline compound_addition Add this compound (serial dilutions) baseline->compound_addition read_response Measure Fluorescence Change compound_addition->read_response dose_response Plot Dose-Response Curve read_response->dose_response ec50_calc Calculate EC50 dose_response->ec50_calc

Caption: Workflow for determining the EC50 of this compound.

FPR2 Signaling Pathway

This compound, as an agonist of FPR2, is expected to initiate a cascade of intracellular signaling events. FPR2 is a G-protein coupled receptor that primarily couples to the Gαi subunit.

G BMS This compound FPR2 FPR2 Receptor BMS->FPR2 G_protein Gi/o Protein FPR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation PI3K PI3K/Akt Pathway G_protein->PI3K cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Resolution Pro-resolving Effects (e.g., anti-inflammation, phagocytosis) Ca_release->Resolution ERK ERK Activation PKC->ERK ERK->Resolution PI3K->Resolution

Caption: Simplified FPR2 signaling pathway upon agonist binding.

References

An In-depth Technical Guide to the Structural Activity Relationship of BMS-986235 and Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This guide provides a detailed analysis of the structural activity relationship (SAR) of the potent and selective Formyl Peptide Receptor 2 (FPR2) agonist, BMS-986235. It is important to clarify that while the query concerned its role as a Bruton's Tyrosine Kinase (BTK) inhibitor, this compound is not a BTK inhibitor but a well-documented FPR2 agonist developed for its pro-resolving and anti-inflammatory effects.[1][2][3] Recognizing the interest in BTK, this document is structured into two main parts. The first part delivers a comprehensive SAR analysis of this compound as an FPR2 agonist. The second part provides a thorough overview of the general SAR principles, signaling pathways, and experimental protocols relevant to the development of BTK inhibitors, the intended topic of the query.

Part 1: Structural Activity Relationship of this compound, a Formyl Peptide Receptor 2 (FPR2) Agonist

This compound (also known as LAR-1219) is a selective, orally active agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) that plays a critical role in mediating the resolution of inflammation.[4][5] Its development focused on achieving high potency for FPR2 while maintaining selectivity over the related FPR1 receptor to minimize potential pro-inflammatory effects. The discovery process, detailed in the Journal of Medicinal Chemistry, provides a clear illustration of SAR-driven optimization.

The FPR2 Signaling Pathway

FPR2 is a versatile receptor that, upon activation by various ligands, couples to G-proteins (primarily Gαi) to initiate downstream signaling cascades. This leads to the activation of Phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, phagocytosis, and the production of anti-inflammatory mediators, which are central to the resolution of inflammation.

FPR2_Signaling cluster_membrane Cell Membrane FPR2 FPR2 Receptor G_protein Gi/o Protein FPR2->G_protein activation PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates BMS986235 This compound BMS986235->FPR2 binds Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Pro-Resolving Cellular Responses (Chemotaxis, Phagocytosis) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified FPR2 signaling pathway activated by this compound.
Structural Activity Relationship of this compound

The optimization of this compound began from a simple linear urea starting point and progressed through key modifications to enhance potency and selectivity.

1.2.1 From Linear Urea to a Rigid Pyrrolidinone Core

The initial lead compound, a linear urea, had moderate agonist activity. The first major breakthrough was the introduction of a rigid pyrrolidinone core. This conformational constraint led to a significant increase in potency for both FPR2 and FPR1, as shown with compound 3a .

Table 1: Effect of Pyrrolidinone Core Introduction

Compound Structure hFPR2 EC₅₀ (nM) hFPR1 EC₅₀ (nM)
1 (Linear Urea) 1-(2,6-difluoro-4-methoxyphenyl)-3-phenylurea 210 >10000
3a (Pyrrolidinone) 1-(4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl)-3-phenylurea 2.5 11

Data sourced from Asahina et al., J. Med. Chem. 2020, 63, 17, 9003–9019.

1.2.2 Optimization of the Phenylurea Moiety

With the potent pyrrolidinone core established, modifications were made to the phenylurea portion to improve selectivity for FPR2 over FPR1. Various substitutions on the phenyl ring were explored. The unsubstituted phenyl group (compound 3a ) provided the best balance of high potency at FPR2 and reasonable selectivity.

Table 2: SAR of the Phenylurea Moiety (Compound 3 Series)

Compound R Group (Substitution on Phenylurea) hFPR2 EC₅₀ (nM) hFPR1 EC₅₀ (nM) Selectivity (FPR1/FPR2)
3a H 2.5 11 4.4
3b 4-F 3.4 14 4.1
3c 4-Cl 4.5 32 7.1
3d 4-Me 5.8 32 5.5
3e 4-OMe 15 140 9.3

Data sourced from Asahina et al., J. Med. Chem. 2020, 63, 17, 9003–9019.

1.2.3 Optimization of the Lactam Substituent

The final and most critical modifications for achieving high selectivity involved exploring substituents on the 4-phenyl group of the pyrrolidinone core. This effort led to the discovery of this compound (13c ), which features a 2,6-difluoro-4-methoxyphenyl group. This substitution pattern dramatically increased both potency for FPR2 and selectivity over FPR1.

Table 3: SAR of the Lactam Phenyl Substituent (Compound 13 Series)

Compound R Group (Substitution on Lactam Phenyl) hFPR2 EC₅₀ (nM) hFPR1 EC₅₀ (nM) Selectivity (FPR1/FPR2)
3a Phenyl 2.5 11 4.4
13a 4-Methoxyphenyl 0.96 13 14
13b 4-Fluoro-2-methoxyphenyl 1.1 180 164
13c (this compound) 2,6-Difluoro-4-methoxyphenyl 0.41 250 610

Data sourced from Asahina et al., J. Med. Chem. 2020, 63, 17, 9003–9019.

Key Experimental Protocols for FPR2 Agonist Evaluation

1.3.1 Intracellular Calcium Flux Assay

This assay is fundamental for quantifying the potency of GPCR agonists that signal through the Gq or Gi pathways.

  • Objective: To measure the concentration-dependent increase in intracellular calcium concentration upon compound stimulation in cells expressing the target receptor.

  • Methodology:

    • Cell Culture: HEK293 cells stably or transiently expressing human FPR2 or FPR1 are cultured to ~80-90% confluency in 96- or 384-well plates.

    • Dye Loading: Cells are washed with a buffered salt solution (e.g., HBSS) and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for 45-60 minutes at 37°C in the dark. A probenecid solution is often included to prevent dye leakage.

    • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in the assay buffer.

    • Signal Measurement: The assay plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is established for 30-60 seconds.

    • Compound Addition & Reading: The instrument's integrated liquid handler adds the test compound to the wells, and fluorescence intensity is measured kinetically for at least 3-5 minutes to capture the peak calcium response.

    • Data Analysis: The peak fluorescence signal is plotted against the logarithm of the compound concentration. A four-parameter logistic equation is used to fit the curve and determine the EC₅₀ value.

1.3.2 Neutrophil Chemotaxis Assay

This functional assay assesses the ability of a compound to induce directed migration of primary immune cells.

  • Objective: To quantify the chemotactic activity of a test compound on isolated human neutrophils.

  • Methodology:

    • Neutrophil Isolation: Neutrophils are isolated from fresh human whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

    • Assay Setup: A chemotaxis system, such as a Boyden chamber or a modern microfluidic device, is used. In a Boyden chamber setup, a porous membrane separates an upper and lower well.

    • Loading: The isolated neutrophils are resuspended in assay medium and loaded into the upper chamber. The lower chamber is filled with assay medium containing various concentrations of the test compound or a known chemoattractant (e.g., fMLP) as a positive control.

    • Incubation: The chamber is incubated at 37°C in a 5% CO₂ incubator for 1-2 hours to allow cells to migrate through the pores towards the chemoattractant.

    • Quantification: After incubation, the membrane is removed, fixed, and stained (e.g., with Giemsa or DAPI). The number of cells that have migrated to the lower side of the membrane is counted using a microscope.

    • Data Analysis: The number of migrated cells is plotted against the compound concentration to generate a dose-response curve and determine chemotactic potency.

Part 2: A Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase in the Tec kinase family, essential for B-cell development, differentiation, and signaling. It has become a major therapeutic target for B-cell malignancies and autoimmune diseases.

The BTK Signaling Pathway

BTK is a critical node in the B-cell receptor (BCR) signaling pathway. Upon antigen binding, the BCR aggregates, leading to the activation of Src-family kinases (e.g., LYN), which phosphorylate the ITAM motifs of CD79A/B. This recruits and activates SYK, which in turn phosphorylates and creates docking sites for BTK. BTK then undergoes autophosphorylation at Tyr223 for full activation and subsequently phosphorylates key substrates, most notably Phospholipase Cγ2 (PLCγ2). Activated PLCγ2 cleaves PIP₂ into IP₃ and DAG, leading to calcium mobilization and activation of downstream pathways like NF-κB, which promote B-cell survival and proliferation.

BTK_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK phosphorylates & activates Antigen Antigen Antigen->BCR binds PLCg2 PLCγ2 BTK->PLCg2 phosphorylates BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK inhibits IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NFkB NF-κB Pathway Activation Ca_Flux->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: Role of BTK in the B-Cell Receptor (BCR) signaling pathway.
General Structural Activity Relationship of BTK Inhibitors

The vast majority of clinically advanced BTK inhibitors are ATP-competitive and can be broadly classified as covalent or non-covalent.

  • Covalent Irreversible Inhibitors: These are the most common type and include drugs like ibrutinib and acalabrutinib. Their SAR is defined by two key components:

    • Hinge-Binding Moiety: A heterocyclic scaffold (e.g., pyrazolopyrimidine, aminopyrimidine) that forms critical hydrogen bonds with the kinase hinge region (typically with Met477). This interaction orients the molecule in the ATP-binding pocket.

    • Covalent Warhead: An electrophilic group, most commonly an acrylamide, positioned to react with the thiol side chain of Cysteine 481 (Cys481). This residue is unique to a small number of kinases, providing an opportunity for selectivity. The SAR focuses on optimizing the scaffold for potency and selectivity while maintaining the reactive warhead for irreversible binding.

  • Non-Covalent (Reversible) Inhibitors: These inhibitors also bind to the ATP pocket but lack a reactive warhead. Their development is often pursued to overcome resistance mutations at Cys481. The SAR for these compounds focuses on maximizing non-covalent interactions (hydrogen bonds, hydrophobic interactions) to achieve high affinity and long residence time. They can be classified by the sub-pockets they occupy, such as the back-pocket or H3 pocket.

SAR_Workflow cluster_in_vitro In Vitro Evaluation cluster_optimization Lead Optimization Cycle cluster_in_vivo In Vivo / Preclinical biochemical Biochemical Assay (Enzyme IC₅₀) cellular Cellular Assay (pBTK EC₅₀) biochemical->cellular selectivity Kinome Selectivity Screening cellular->selectivity adme ADME/PK Properties selectivity->adme synthesis Compound Synthesis synthesis->biochemical sar SAR Analysis (Potency, Selectivity) synthesis->sar sar->adme Advance Lead efficacy In Vivo Efficacy (Xenograft Models) adme->efficacy

Caption: General workflow for a structure-activity relationship (SAR) study.
Key Experimental Protocols for BTK Inhibitor Evaluation

2.3.1 Biochemical (Cell-Free) Kinase Assay

These assays measure the direct inhibition of the purified BTK enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the catalytic activity of recombinant BTK.

  • Methodology (Example using ADP-Glo™):

    • Reaction Setup: In a 384-well plate, add the test compound (serially diluted in DMSO) and recombinant human BTK enzyme in a kinase buffer (containing Tris, MgCl₂, DTT). Allow a brief pre-incubation for the compound to bind to the enzyme.

    • Initiation: Initiate the kinase reaction by adding a mixture of a peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at a concentration near its Kₘ. Incubate for 60 minutes at room temperature.

    • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced by BTK into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to BTK activity.

    • Data Analysis: Plot the signal against the log of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.

2.3.2 Cellular BTK Autophosphorylation Assay

This assay measures the compound's ability to inhibit BTK activity within a living cell.

  • Objective: To determine the half-maximal effective concentration (EC₅₀) for the inhibition of BTK autophosphorylation at Tyr223 in a B-cell line.

  • Methodology (Example using Western Blot):

    • Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos) to an appropriate density. Pre-treat the cells with serial dilutions of the test compound or vehicle (DMSO) for 1-2 hours.

    • BCR Stimulation: Induce BTK activation by stimulating the B-cell receptor with an agonist, such as anti-IgM F(ab')₂ fragment, for 10-15 minutes at 37°C.

    • Cell Lysis: Immediately place the cells on ice, wash with ice-cold PBS, and lyse with a buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

    • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Probe the membrane overnight with a primary antibody specific for phosphorylated BTK (pBTK Tyr223). Subsequently, probe with an HRP-conjugated secondary antibody. To ensure equal loading, the same membrane is often stripped and re-probed for total BTK.

    • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities. Normalize the pBTK signal to the total BTK signal for each treatment. Plot the normalized signal against the log of compound concentration to determine the EC₅₀.

References

In-Depth Technical Guide: BMS-986235 Binding Affinity and Functional Profile at FPR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, functional activity, and associated signaling pathways of BMS-986235, a selective agonist for the Formyl Peptide Receptor 2 (FPR2). The information is compiled to support further research and development efforts in the fields of inflammation, immunology, and cardiovascular diseases.

Core Data Presentation: Binding Affinity and Functional Potency

This compound, also known as LAR-1219, is a potent and selective agonist of FPR2.[1][2] Its activity has been characterized through various in vitro assays, demonstrating high potency for human and mouse FPR2 with significant selectivity over FPR1. The following tables summarize the key quantitative data on the binding and functional profile of this compound.

Parameter Receptor/Assay Value (nM) Cell Line
EC50 Human FPR20.41HEK293
EC50 Mouse FPR23.4HEK293
IC50 Neutrophil ChemotaxisNot explicitly quantified, but inhibition was observedHuman Neutrophils
EC50 Macrophage PhagocytosisNot explicitly quantified, but stimulation was observedMouse Peritoneal Macrophages

Table 1: Functional Potency of this compound

Gα Subunit EC50 (nM)
Gαi1~5-13
Gαi2~5-13
Gαi3~5-13
GαoA~5-13
GαoB~5-13

Table 2: this compound-Mediated G-Protein Activation in HEK293 Cells Expressing Human FPR2 [3]

Parameter EC50 (nM)
β-arrestin Recruitment ~5-13

Table 3: this compound-Mediated β-arrestin Recruitment in HEK293 Cells Expressing Human FPR2

Signaling Pathways Modulated by this compound

Activation of FPR2 by this compound initiates a cascade of intracellular signaling events. As a G-protein-coupled receptor (GPCR), FPR2 primarily couples to Gαi proteins.[3][4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the G-protein subunits (Gαi and Gβγ) triggers downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.

In addition to G-protein-dependent signaling, this compound also promotes the recruitment of β-arrestin to the activated FPR2. This interaction is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways. The engagement of both G-protein and β-arrestin pathways underscores the multifaceted cellular responses induced by this compound, which include the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Agonist Binding G_protein Gαi/βγ FPR2->G_protein Activation BetaArrestin β-arrestin FPR2->BetaArrestin Recruitment AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibition ERK pERK1/2 G_protein->ERK cAMP ↓ cAMP AdenylylCyclase->cAMP CellularResponse Cellular Response (↓ Chemotaxis, ↑ Phagocytosis) cAMP->CellularResponse BetaArrestin->ERK ERK->CellularResponse

Caption: this compound signaling at FPR2.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are representative of standard assays used to evaluate FPR2 agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR2 activation, which is a hallmark of Gαq/11 or Gαi/o (via Gβγ) signaling.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed HEK293-hFPR2 cells in 96-well plate P2 Incubate overnight P1->P2 P3 Load cells with Fura-2 AM P2->P3 P4 Incubate for 60 min at 37°C P3->P4 A1 Wash cells with assay buffer P4->A1 A2 Add this compound (or control) A1->A2 A3 Measure fluorescence (Ex: 340/380nm, Em: 510nm) A2->A3 D1 Calculate 340/380nm ratio A3->D1 D2 Plot dose-response curve D1->D2 D3 Determine EC50 D2->D3

Caption: Calcium mobilization assay workflow.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human FPR2 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing the ratiometric calcium indicator Fura-2 AM for 60 minutes at 37°C.

  • Assay: After incubation, the loading buffer is removed, and cells are washed with an assay buffer. The baseline fluorescence is measured.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Signal Detection: Fluorescence intensity is measured immediately and kinetically using a fluorescence plate reader, with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration. Dose-response curves are generated to calculate the EC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Transwell Assay cluster_analysis Quantification P1 Isolate human neutrophils from whole blood P2 Resuspend neutrophils in assay medium P1->P2 A2 Add neutrophils treated with this compound (or vehicle) to upper chamber P2->A2 A1 Add chemoattractant (e.g., fMLP) to lower chamber A3 Incubate for 1.5 hours at 37°C A2->A3 D1 Collect migrated cells from lower chamber A3->D1 D2 Quantify cells (e.g., flow cytometry) D1->D2 D3 Calculate % inhibition D2->D3

Caption: Neutrophil chemotaxis assay workflow.

Methodology:

  • Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Assay Setup: A Transwell system with a polycarbonate membrane (typically 3-5 µm pores) is used. The lower chamber is filled with a chemoattractant (e.g., fMLP).

  • Cell Treatment: Isolated neutrophils are pre-incubated with different concentrations of this compound or vehicle control.

  • Migration: The treated neutrophils are added to the upper chamber of the Transwell. The plate is incubated to allow neutrophil migration towards the chemoattractant in the lower chamber.

  • Quantification: After incubation, the number of neutrophils that have migrated to the lower chamber is quantified, typically by flow cytometry or a cell viability assay.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the number of migrated cells in the treated wells to the vehicle control wells, and an IC50 value is calculated.

Macrophage Phagocytosis Assay

This assay measures the ability of this compound to enhance the engulfment of particles by macrophages.

Phagocytosis_Workflow cluster_prep Cell & Particle Preparation cluster_assay Phagocytosis Assay cluster_analysis Measurement P1 Isolate mouse peritoneal macrophages P2 Seed macrophages in 96-well plate P1->P2 A1 Treat macrophages with this compound (or vehicle) P2->A1 P3 Prepare fluorescently labeled Zymosan particles A2 Add labeled Zymosan particles A1->A2 A3 Incubate to allow phagocytosis A2->A3 A4 Quench extracellular fluorescence A3->A4 D1 Measure intracellular fluorescence (plate reader or flow cytometry) A4->D1 D2 Determine fold-increase in phagocytosis D1->D2 D3 Calculate EC50 D2->D3

Caption: Macrophage phagocytosis assay workflow.

Methodology:

  • Macrophage Isolation: Primary macrophages are isolated from the peritoneal cavity of mice.

  • Cell Plating: The isolated macrophages are plated in a 96-well plate and allowed to adhere.

  • Compound Treatment: Macrophages are treated with various concentrations of this compound or vehicle control.

  • Phagocytosis Induction: Fluorescently labeled Zymosan particles (a yeast cell wall component) are added to the wells and incubated with the macrophages to allow for phagocytosis.

  • Quenching: After incubation, a quenching agent is added to extinguish the fluorescence of non-ingested Zymosan particles.

  • Signal Detection: The fluorescence of the ingested particles is measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: The increase in phagocytosis is quantified, and a dose-response curve is generated to determine the EC50 value.

G-Protein Activation (BRET) Assay

This assay measures the activation of specific Gα subunits upon agonist binding to FPR2 using Bioluminescence Resonance Energy Transfer (BRET).

Methodology:

  • Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for FPR2, a specific Gα subunit fused to a BRET donor (e.g., Renilla luciferase), and a Gβγ subunit fused to a BRET acceptor (e.g., YFP).

  • Cell Plating: Transfected cells are plated in 96-well white-walled, white-bottom plates.

  • Substrate Addition: The BRET substrate (e.g., coelenterazine h) is added to the cells.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Signal Detection: The luminescence signals from the BRET donor and acceptor are measured simultaneously using a BRET-compatible plate reader.

  • Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). A change in the BRET ratio upon agonist addition indicates G-protein activation. Dose-response curves are plotted to determine the EC50 for the activation of each Gα subunit.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated FPR2, often using a technology like the PathHunter® assay (DiscoverX).

Methodology:

  • Cell Line: A stable cell line co-expressing FPR2 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor) is used.

  • Cell Plating: The cells are plated in 96-well plates.

  • Compound Addition: this compound at various concentrations is added to the cells and incubated.

  • Signal Development: A substrate for the complemented enzyme is added, and the plate is incubated to allow for signal generation.

  • Signal Detection: The chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. A dose-response curve is generated to calculate the EC50 value.

References

In Vitro Characterization of LAR-1219: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAR-1219, also known as BMS-986235, is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2][3] FPR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses.[1][4] Activation of FPR2 by agonists can stimulate the resolution of inflammation, making it a promising therapeutic target for a variety of diseases, including those driven by chronic inflammation such as heart failure. LAR-1219 has been identified as an orally active small molecule that demonstrates significant potential in preclinical models by modulating key cellular functions of the innate immune system. This technical guide provides an in-depth overview of the in vitro characterization of LAR-1219, detailing its biological activity, relevant signaling pathways, and the experimental protocols used to elucidate its function.

Core Biological Activity

LAR-1219 is a highly selective agonist for FPR2. Its potency has been quantified through in vitro assays, demonstrating significant activity at nanomolar concentrations. The compound shows substantially lower activity at the related FPR1 receptor, highlighting its selectivity.

Parameter Species Value
EC50 (hFPR2) Human0.41 nM
EC50 (mFPR2) Mouse3.4 nM
Selectivity >7,000-fold over FPR1
Table 1: Potency and Selectivity of LAR-1219

The primary in vitro functional effects of LAR-1219 are centered on the modulation of inflammatory cells, specifically neutrophils and macrophages. These effects are key to its proposed mechanism of action in promoting the resolution of inflammation.

Functional Assay Effect of LAR-1219
Neutrophil ChemotaxisInhibition
Macrophage PhagocytosisStimulation
IL-10 ProductionIncrease
Table 2: Summary of In Vitro Functional Effects of LAR-1219

Signaling Pathway

Activation of FPR2 by LAR-1219 initiates a cascade of intracellular signaling events. As a GPCR, FPR2 is coupled to inhibitory G-proteins (Gαi). Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These signaling events ultimately lead to the modulation of cellular functions such as chemotaxis and phagocytosis.

FPR2_Signaling_Pathway LAR1219 LAR-1219 FPR2 FPR2 LAR1219->FPR2 Binds to G_protein Gαi/βγ FPR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Decreases Cellular_Response Inhibition of Chemotaxis Stimulation of Phagocytosis Increased IL-10 cAMP->Cellular_Response PLC->Cellular_Response PI3K->Cellular_Response

Caption: FPR2 signaling cascade initiated by LAR-1219.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize LAR-1219.

Neutrophil Chemotaxis Assay

This assay evaluates the ability of LAR-1219 to inhibit the migration of neutrophils towards a chemoattractant.

Methodology:

  • Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Chemotaxis Chamber: A Boyden chamber or a similar transwell system with a polycarbonate membrane (typically 3-5 µm pore size) is used.

  • Assay Setup:

    • The lower chamber is filled with assay medium containing a chemoattractant, such as interleukin-8 (IL-8) or N-formylmethionyl-leucyl-phenylalanine (fMLP).

    • Isolated neutrophils are pre-incubated with various concentrations of LAR-1219 or vehicle control.

    • The pre-treated neutrophils are then seeded into the upper chamber of the transwell.

  • Incubation: The chamber is incubated for approximately 1-2 hours at 37°C in a 5% CO2 incubator to allow for neutrophil migration.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence with a plate reader.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the LAR-1219 treated groups to the vehicle control group.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification isolate_neutrophils Isolate Human Neutrophils preincubate Pre-incubate Neutrophils with LAR-1219 isolate_neutrophils->preincubate prepare_chemoattractant Prepare Chemoattractant (e.g., IL-8) add_chemoattractant Add Chemoattractant to Lower Chamber prepare_chemoattractant->add_chemoattractant prepare_lar1219 Prepare LAR-1219 Dilutions prepare_lar1219->preincubate seed_cells Seed Neutrophils in Upper Chamber add_chemoattractant->seed_cells preincubate->seed_cells incubate Incubate (1-2h, 37°C) seed_cells->incubate quantify_migration Quantify Migrated Neutrophils incubate->quantify_migration analyze_data Calculate % Inhibition quantify_migration->analyze_data

Caption: Workflow for the neutrophil chemotaxis assay.

Macrophage Phagocytosis Assay

This assay measures the effect of LAR-1219 on the ability of macrophages to engulf foreign particles.

Methodology:

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1) or primary human monocyte-derived macrophages are cultured in appropriate medium.

  • Particle Preparation: Fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres) are used as the target for phagocytosis.

  • Assay Setup:

    • Macrophages are seeded in a multi-well plate and allowed to adhere.

    • The cells are then treated with various concentrations of LAR-1219 or vehicle control for a specified period.

    • The fluorescently labeled particles are added to the wells containing the treated macrophages.

  • Incubation: The plate is incubated for 1-3 hours at 37°C to allow for phagocytosis.

  • Quenching and Washing: Extracellular fluorescence is quenched using a quenching agent (e.g., trypan blue), and non-engulfed particles are removed by washing.

  • Quantification: The amount of phagocytosed particles is determined by measuring the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The increase in phagocytosis is calculated by comparing the fluorescence intensity in the LAR-1219 treated groups to the vehicle control group.

Phagocytosis_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification culture_macrophages Culture Macrophages treat_macrophages Treat Macrophages with LAR-1219 culture_macrophages->treat_macrophages prepare_particles Prepare Fluorescent Particles add_particles Add Fluorescent Particles to Macrophages prepare_particles->add_particles prepare_lar1219 Prepare LAR-1219 Dilutions prepare_lar1219->treat_macrophages treat_macrophages->add_particles incubate Incubate (1-3h, 37°C) add_particles->incubate quench_wash Quench Extracellular Fluorescence & Wash incubate->quench_wash measure_fluorescence Measure Intracellular Fluorescence quench_wash->measure_fluorescence analyze_data Calculate % Increase in Phagocytosis measure_fluorescence->analyze_data IL10_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification culture_cells Culture PBMCs or Immune Cells stimulate_cells Stimulate Cells with LPS & Treat with LAR-1219 culture_cells->stimulate_cells prepare_stimulant Prepare Stimulant (e.g., LPS) prepare_stimulant->stimulate_cells prepare_lar1219 Prepare LAR-1219 Dilutions prepare_lar1219->stimulate_cells incubate Incubate (24-48h, 37°C) stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant perform_elisa Measure IL-10 by ELISA collect_supernatant->perform_elisa analyze_data Calculate Fold-Increase in IL-10 perform_elisa->analyze_data

References

Methodological & Application

Revolutionizing Cardiac Remodeling Research: Application Notes and Protocols for the Selective FPR2 Agonist, BMS-986235

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BMS-986235, a potent and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), in preclinical studies of cardiac remodeling. This compound has emerged as a promising therapeutic candidate by promoting the resolution of inflammation, a key driver of adverse cardiac remodeling following ischemic injury.[1][2] These protocols and data summaries are intended to facilitate the investigation of its mechanism of action and therapeutic potential in heart failure models.

Mechanism of Action

This compound exerts its cardioprotective effects by selectively activating FPR2, a G protein-coupled receptor predominantly expressed on immune cells, particularly macrophages and neutrophils.[1][3] Activation of FPR2 by this compound initiates a signaling cascade that shifts the inflammatory response towards a pro-resolution phenotype. This is characterized by:

  • Enhanced Macrophage Phagocytosis: this compound stimulates the engulfment of apoptotic cells and cellular debris by macrophages, a critical step in clearing the infarct area and facilitating tissue repair.[2]

  • Polarization of Macrophages to a Pro-Resolution Phenotype: Treatment with this compound promotes the differentiation of macrophages towards an "M2-like" or pro-resolution phenotype, characterized by the upregulation of markers such as Arginase-1 and CD206. These macrophages secrete anti-inflammatory cytokines, such as Interleukin-10 (IL-10), and contribute to wound healing and tissue regeneration.

  • Inhibition of Neutrophil Chemotaxis: By modulating neutrophil activity, this compound can reduce the excessive infiltration of these inflammatory cells into the injured myocardium, thereby limiting secondary tissue damage.

The downstream signaling of FPR2 activation by this compound involves the activation of Gαi/o proteins, recruitment of β-arrestin, and modulation of intracellular pathways including the PI3K/Akt and MAPK cascades.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in rodent models of myocardial infarction (MI).

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction

ParameterVehicle ControlThis compound (0.3 mg/kg, p.o., daily for 24 days)Reference
Left Ventricular (LV) Chamber Remodeling AttenuatedSignificantly Attenuated
Infarct Length -Reduced by 39% relative to vehicle

Table 2: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction (Long-Term Dosing)

ParameterVehicle ControlThis compoundReference
Infarct Wall Thickness -Preserved
Left Ventricular Ejection Fraction (LVEF) -Increased

Table 3: Effect of this compound on Macrophage Polarization In Vivo (Mouse MI Model)

ParameterVehicle ControlThis compoundReference
Ratio of CD206+ to CD206- Monocyte/Macrophages -1.35 (p = 0.0003 vs. vehicle)

Experimental Protocols

In Vivo Model: Permanent Ligation of the Left Anterior Descending (LAD) Coronary Artery in Mice

This protocol describes the induction of myocardial infarction in mice to study cardiac remodeling.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia: Ketamine (100 mg/kg) and Xylazine (10 mg/kg), intraperitoneal injection

  • Mechanical ventilator for small rodents

  • Surgical instruments (forceps, scissors, needle holder)

  • Suture: 8-0 polypropylene for ligation, 6-0 silk for skin closure

  • Heating pad

  • Buprenorphine (0.05-0.1 mg/kg, subcutaneous) for analgesia

Procedure:

  • Anesthesia and Intubation: Anesthetize the mouse with ketamine/xylazine. Once the desired level of anesthesia is achieved (absence of pedal reflex), intubate the mouse with an appropriate gauge catheter and connect it to a mechanical ventilator.

  • Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Shave the chest area and disinfect with 70% ethanol and povidone-iodine.

  • Thoracotomy: Make a left lateral thoracotomy at the fourth intercostal space to expose the heart.

  • LAD Ligation: Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery. Pass an 8-0 polypropylene suture under the LAD, approximately 2-3 mm from its origin, and tie a permanent knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • Chest Closure: Close the chest wall in layers using 6-0 silk suture. Ensure to evacuate any air from the thoracic cavity before final closure to prevent pneumothorax.

  • Post-operative Care: Discontinue anesthesia and allow the mouse to recover on a heating pad. Administer buprenorphine for post-operative pain relief. Monitor the animal closely for the first 24 hours.

This compound Administration:

  • This compound can be administered via oral gavage (p.o.) at a dose of 0.3 mg/kg daily, starting 24 hours after LAD ligation and continuing for the desired study duration.

In Vitro Assay: Macrophage Phagocytosis Assay

This protocol details a method to assess the effect of this compound on the phagocytic capacity of macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • This compound

  • Fluorescently labeled zymosan particles or apoptotic cells (e.g., stained with pHrodo Red)

  • Macrophage culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the macrophages with various concentrations of this compound or vehicle control for 1-2 hours.

  • Phagocytosis Induction: Add fluorescently labeled zymosan particles or apoptotic cells to the wells at a particle/cell-to-macrophage ratio of 10:1.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.

  • Quenching/Washing: For extracellular fluorescence quenching, add trypan blue solution. Alternatively, wash the wells with cold PBS to remove non-ingested particles.

  • Analysis: Measure the fluorescence intensity using a plate reader. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope. The increase in fluorescence intensity corresponds to the level of phagocytosis.

In Vitro Assay: Neutrophil Chemotaxis Assay

This protocol describes a method to evaluate the effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

  • Isolated human or murine neutrophils

  • This compound

  • Chemoattractant (e.g., fMLP or LTB4)

  • Chemotaxis chamber (e.g., Boyden chamber or microfluidic device)

  • Migration buffer (e.g., HBSS with 0.1% BSA)

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.

  • Compound Treatment: Pre-incubate the isolated neutrophils with this compound or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Lower Chamber: Fill the lower chamber of the chemotaxis device with the chemoattractant solution.

    • Membrane: Place a polycarbonate membrane (typically 3-5 µm pore size) between the upper and lower chambers.

    • Upper Chamber: Add the pre-treated neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours.

  • Analysis: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

Signaling Pathways and Experimental Workflows

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_functions Cellular Responses BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Binds and Activates G_protein Gαi/o FPR2->G_protein Activates Beta_arrestin β-arrestin FPR2->Beta_arrestin Recruits PI3K PI3K G_protein->PI3K MAPK MAPK (ERK1/2, p38) Beta_arrestin->MAPK Akt Akt PI3K->Akt Pro_resolution Pro-resolution Functions Akt->Pro_resolution MAPK->Pro_resolution Phagocytosis ↑ Phagocytosis Pro_resolution->Phagocytosis Pro_res_phenotype ↑ Pro-resolution Phenotype (Arginase-1, CD206, IL-10) Pro_resolution->Pro_res_phenotype Neutrophil_chemotaxis ↓ Neutrophil Chemotaxis Pro_resolution->Neutrophil_chemotaxis

Caption: FPR2 signaling pathway activated by this compound.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies MI_model Myocardial Infarction Model (LAD Ligation in Mice/Rats) Treatment This compound Treatment (e.g., 0.3 mg/kg, p.o.) MI_model->Treatment Cell_culture Cell Culture (Macrophages, Neutrophils) Analysis_invivo Analysis: - Cardiac Function (Echocardiography) - Histology (Infarct Size, Fibrosis) - Molecular Markers (Immunohistochemistry) Treatment->Analysis_invivo Treatment_invitro This compound Treatment Cell_culture->Treatment_invitro Functional_assays Functional Assays: - Phagocytosis Assay - Chemotaxis Assay Treatment_invitro->Functional_assays

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols for BMS-986235 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of BMS-986235 in mouse models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this selective formyl peptide receptor 2 (FPR2) agonist.

Quantitative Data Summary

The following tables summarize the reported dosages, administration routes, and pharmacokinetic parameters of this compound in mice.

Table 1: Dosage and Administration of this compound in Mice

ParameterDetailsMouse StrainExperimental ModelReference
Dosage 0.3 mg/kgC57BL/6 (male)Myocardial Infarction (MI) via Left Anterior Descending (LAD) artery ligation[1]
1 mg/kgBALB/cCrSlc (male)Pharmacokinetic Analysis[1]
Administration Route Oral (p.o.)C57BL/6, BALB/cCrSlcMI, Pharmacokinetics[1]
Dosing Frequency DailyC57BL/6Myocardial Infarction[1]
Treatment Duration 24 daysC57BL/6Myocardial Infarction[1]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueMouse StrainDosageAdministration RouteReference
Cmax 160 nmol/LBALB/cCrSlc1 mg/kgOral (p.o.)
0.68 hoursBALB/cCrSlc1 mg/kgOral (p.o.)
AUC₀-inf 120 nmol/L·hBALB/cCrSlc1 mg/kgOral (p.o.)
Bioavailability (BA) 24%BALB/cCrSlc1 mg/kgOral (p.o.)

Signaling Pathway and Mechanism of Action

This compound is a selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor that plays a crucial role in the resolution of inflammation. Activation of FPR2 by agonists like this compound initiates downstream signaling cascades that lead to anti-inflammatory and pro-resolving effects. These include inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis, which are key processes in clearing inflammatory debris and promoting tissue repair. The signaling pathway involves the modulation of downstream effectors such as ERK and p38 MAPK, and the release of anti-inflammatory cytokines like IL-10.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS986235 This compound FPR2 FPR2 Receptor BMS986235->FPR2 Binds to G_Protein G-Protein Activation FPR2->G_Protein p38_MAPK p38 MAPK Activation G_Protein->p38_MAPK ERK ERK Activation G_Protein->ERK Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) p38_MAPK->Anti_Inflammatory_Cytokines Neutrophil_Chemotaxis Inhibition of Neutrophil Chemotaxis ERK->Neutrophil_Chemotaxis Macrophage_Phagocytosis Stimulation of Macrophage Phagocytosis ERK->Macrophage_Phagocytosis Resolution_of_Inflammation Resolution of Inflammation Anti_Inflammatory_Cytokines->Resolution_of_Inflammation Neutrophil_Chemotaxis->Resolution_of_Inflammation Macrophage_Phagocytosis->Resolution_of_Inflammation

FPR2 Signaling Pathway of this compound

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound to mice.

Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn oil

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

Several vehicle formulations can be used for the oral administration of this compound. The choice of vehicle may depend on the specific experimental requirements.

Formulation 1: Aqueous-based Vehicle

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final dosing solution, add the solvents in the following order: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% Saline.

  • Vortex the solution thoroughly between the addition of each solvent to ensure a clear and homogenous solution.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Formulation 2: Oil-based Vehicle

  • Prepare a stock solution of this compound in DMSO.

  • Add 10% of the DMSO stock solution to 90% corn oil.

  • Vortex thoroughly to ensure a uniform suspension.

Formulation 3: Cyclodextrin-based Vehicle

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO.

  • Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.

  • Vortex thoroughly to obtain a clear solution.

Storage: Store the prepared dosing solution according to the manufacturer's recommendations, typically at -20°C for short-term storage and -80°C for long-term storage. Aliquot the solution to avoid repeated freeze-thaw cycles.

Oral Gavage Administration Protocol

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (18-20 gauge for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

  • Draw the calculated volume of the this compound dosing solution into a 1 mL syringe fitted with a gavage needle.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

  • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate.

  • The needle should pass smoothly into the esophagus. If resistance is met, withdraw the needle and re-attempt.

  • Once the needle is in the correct position (approximately at the level of the last rib), administer the solution slowly and steadily.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the animal for at least 15 minutes post-administration for any signs of distress.

Myocardial Infarction Model: Permanent LAD Ligation

Materials:

  • Anesthesia (e.g., isoflurane)

  • Rodent ventilator

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 8-0 polypropylene)

  • Heating pad

  • ECG monitor

Procedure:

  • Anesthetize the mouse using isoflurane and intubate it with an appropriate endotracheal tube.

  • Connect the mouse to a rodent ventilator.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Perform a left thoracotomy to expose the heart.

  • Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.

  • Pass an 8-0 polypropylene suture under the LAD, approximately 2-3 mm from its origin.

  • Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

  • Close the chest cavity in layers.

  • Gradually wean the mouse from the ventilator.

  • Provide post-operative analgesia and monitor the animal closely during recovery.

Pharmacokinetic Study Protocol

Materials:

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthesia (for terminal bleed)

  • Centrifuge

Procedure:

  • Administer a single oral dose of this compound to the mice.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Blood can be collected via various methods, such as submandibular vein puncture for serial sampling or cardiac puncture for a terminal bleed.

  • For plasma analysis, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge at approximately 2,000 x g for 10 minutes at 4°C.

  • Harvest the plasma and store at -80°C until analysis for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of myocardial infarction.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) MI_Induction Myocardial Infarction (LAD Ligation) Animal_Acclimation->MI_Induction Drug_Formulation This compound Formulation Preparation Treatment_Group Treatment Group: This compound (p.o.) Drug_Formulation->Treatment_Group MI_Induction->Treatment_Group Vehicle_Group Vehicle Control Group (p.o.) MI_Induction->Vehicle_Group Daily_Dosing Daily Dosing (e.g., 24 days) Treatment_Group->Daily_Dosing Vehicle_Group->Daily_Dosing Efficacy_Evaluation Efficacy Evaluation (e.g., Echocardiography, Histology) Daily_Dosing->Efficacy_Evaluation Data_Analysis Data Analysis and Interpretation Efficacy_Evaluation->Data_Analysis

Workflow for this compound Efficacy Study

References

Application Notes and Protocols for LAR-1219 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cellular effects of LAR-1219 (also known as BMS-986235), a selective agonist of the Formyl Peptide Receptor 2 (FPR2). The provided protocols and data are intended to guide researchers in designing and executing cell culture experiments to investigate the biological activities of this compound.

Introduction

LAR-1219 is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in modulating inflammatory responses.[1][2] Activation of FPR2 by LAR-1219 has been shown to promote the resolution of inflammation, primarily through the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis.[1][2] These characteristics make LAR-1219 a valuable tool for studying inflammatory processes and a potential therapeutic agent for conditions where inflammation resolution is desired.

Mechanism of Action

LAR-1219 selectively binds to and activates FPR2, a receptor expressed on various immune cells, including neutrophils and macrophages.[2] FPR2 activation initiates a cascade of intracellular signaling events that ultimately lead to the modulation of cellular functions. The selectivity of LAR-1219 for FPR2 over other formyl peptide receptors, such as FPR1, is a key feature, as FPR1 activation is often associated with pro-inflammatory responses.

Data Presentation

The following tables summarize the quantitative data on the in vitro effects of LAR-1219 from cell-based assays.

Assay Cell Type Parameter Value Reference
FPR2 AgonismHuman FPR2-expressing cellsEC500.41 nM
FPR2 AgonismMouse FPR2-expressing cellsEC503.4 nM
Neutrophil Chemotaxis InhibitionHuman HL-60 cellsIC5057 nM
Macrophage Phagocytosis InductionC57BL/6 mouse peritoneal macrophagesEC502 nM
IL-10 ProductionHuman whole blood-Dose-dependent increase

Signaling Pathway

Activation of FPR2 by LAR-1219 triggers a complex network of downstream signaling pathways that mediate its anti-inflammatory and pro-resolving effects. The primary signaling cascade involves the activation of Gαi proteins, leading to the modulation of several key intracellular effectors.

FPR2_Signaling_Pathway LAR1219 LAR-1219 FPR2 FPR2 LAR1219->FPR2 G_protein Gαi/βγ FPR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK ERK/MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Pro_resolving Pro-Resolving Effects PKC->Pro_resolving Akt Akt PI3K->Akt NFkB_inhibition NF-κB Inhibition Akt->NFkB_inhibition MAPK->Pro_resolving NFkB_inhibition->Pro_resolving

Caption: FPR2 Signaling Pathway Activated by LAR-1219.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the cellular effects of LAR-1219.

Cell Viability/Cytotoxicity Assay

It is crucial to determine the optimal, non-toxic concentration range of LAR-1219 for your specific cell type before conducting functional assays. A standard MTT, MTS, or neutral red uptake assay can be used.

Workflow:

Cell_Viability_Workflow start Seed cells in a 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with serial dilutions of LAR-1219 incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_reagent Add viability reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 read Measure absorbance/fluorescence incubate3->read analyze Analyze data and determine IC50 read->analyze

Caption: General workflow for assessing cell viability.

Protocol:

  • Cell Seeding: Seed your cells of interest (e.g., neutrophils, macrophages, or a relevant cell line) in a 96-well plate at a density appropriate for the cell type and duration of the assay.

  • Incubation: Allow cells to adhere and stabilize for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of LAR-1219 in the appropriate cell culture medium. Remove the old medium from the wells and add the LAR-1219 dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest LAR-1219 concentration).

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the chosen viability reagent (e.g., MTT, MTS) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time to allow for color development.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Neutrophil Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of LAR-1219 on neutrophil migration towards a chemoattractant.

Workflow:

Chemotaxis_Workflow isolate Isolate primary neutrophils preincubate Pre-incubate neutrophils with LAR-1219 isolate->preincubate add_cells Add treated neutrophils to upper chamber preincubate->add_cells setup Set up Boyden chamber add_chemo Add chemoattractant to lower chamber setup->add_chemo add_chemo->add_cells incubate Incubate (1-3h) add_cells->incubate quantify Quantify migrated cells incubate->quantify analyze Analyze data and determine IC50 quantify->analyze

Caption: Workflow for the neutrophil chemotaxis assay.

Protocol:

  • Neutrophil Isolation: Isolate primary neutrophils from fresh human or mouse blood using a standard method such as density gradient centrifugation followed by dextran sedimentation or magnetic bead-based negative selection.

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.

  • Pre-incubation: Incubate the neutrophil suspension with various concentrations of LAR-1219 (or vehicle control) for 15-30 minutes at 37°C.

  • Chemotaxis Chamber Setup: Use a Boyden chamber or a similar transwell system with a 3-5 µm pore size filter. Add a chemoattractant (e.g., fMLP or IL-8) to the lower chamber.

  • Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-3 hours to allow for cell migration.

  • Quantification of Migration:

    • Microscopy: Remove the filter, fix, and stain the cells. Count the number of migrated cells on the underside of the filter using a microscope.

    • Plate Reader-based: Alternatively, use a fluorescently labeled cell dye (e.g., Calcein-AM) to pre-label the neutrophils. After incubation, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each LAR-1219 concentration compared to the vehicle control and determine the IC50 value.

Macrophage Phagocytosis Assay

This assay measures the ability of LAR-1219 to enhance the phagocytic activity of macrophages.

Workflow:

Phagocytosis_Workflow culture Culture macrophages in a 96-well plate treat Treat macrophages with LAR-1219 culture->treat add_particles Add fluorescently labeled particles (e.g., zymosan) treat->add_particles incubate Incubate (1-2h) add_particles->incubate quench Quench extracellular fluorescence incubate->quench measure Measure intracellular fluorescence quench->measure analyze Analyze data and determine EC50 measure->analyze

Caption: Workflow for the macrophage phagocytosis assay.

Protocol:

  • Macrophage Preparation: Isolate primary macrophages (e.g., peritoneal or bone marrow-derived macrophages) or use a macrophage-like cell line (e.g., RAW 264.7). Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the macrophages with various concentrations of LAR-1219 (or vehicle control) for 1-2 hours at 37°C.

  • Phagocytic Target Preparation: Prepare fluorescently labeled particles, such as FITC-labeled zymosan or fluorescent microspheres.

  • Phagocytosis Induction: Add the fluorescently labeled particles to the macrophage cultures and incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Quenching: After incubation, wash the cells to remove non-phagocytosed particles. To differentiate between internalized and surface-bound particles, add a quenching agent (e.g., trypan blue) to quench the fluorescence of the extracellular particles.

  • Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: Calculate the increase in phagocytosis for each LAR-1219 concentration relative to the vehicle control and determine the EC50 value.

Apoptosis Assay

While direct evidence of LAR-1219-induced apoptosis is lacking, it is prudent to assess its potential to induce this form of cell death, especially at higher concentrations or after prolonged exposure. A standard Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is recommended.

Protocol:

  • Cell Treatment: Culture your cells of interest with various concentrations of LAR-1219 (and appropriate controls) for the desired duration.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, as these may be apoptotic.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC (or another fluorochrome) and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of LAR-1219 on apoptosis.

Conclusion

LAR-1219 is a selective FPR2 agonist with demonstrated anti-inflammatory and pro-resolving properties in vitro. The protocols provided here offer a framework for researchers to further investigate the cellular mechanisms of action of this compound. It is recommended that researchers optimize these protocols for their specific cell types and experimental conditions. Further investigation into the potential cytotoxic or apoptotic effects of LAR-1219 is also warranted to fully characterize its cellular profile.

References

Assessing the In Vitro Efficacy of BMS-986235: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235, also known as LAR-1219, is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) that plays a critical role in regulating inflammatory responses.[1][2][3][4] As a pro-resolving agent, this compound holds therapeutic potential for conditions driven by chronic inflammation, such as heart failure.[1] These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for key assays to assess its activity.

Data Presentation

The following table summarizes the quantitative in vitro efficacy data for this compound.

ParameterSpecies/TargetAssay TypeValueReference
EC50 Human FPR2G protein activation0.41 nM
Mouse FPR2G protein activation3.4 nM
Human FPR1G protein activation2800 nM
Human Gαi1BRET5-13 nM
Human Gαi2BRET5-13 nM
Human Gαi3BRET5-13 nM
Human GαoABRET5-13 nM
Human GαoBBRET5-13 nM
IC50 HL-60 cellsNeutrophil Chemotaxis57 nM

Signaling Pathway and Mechanism of Action

This compound exerts its effects by selectively activating FPR2. As a GPCR, FPR2 activation by this compound initiates intracellular signaling cascades, primarily through the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, this compound has been shown to promote the resolution of inflammation by inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis. Interestingly, this compound exhibits biased agonism, showing a preference for G protein signaling over the β-arrestin recruitment pathway.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 binds G_protein Gαi/βγ FPR2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP Inflammation_Resolution Resolution of Inflammation cAMP->Inflammation_Resolution leads to cAMP_Assay_Workflow start Start plate_cells Plate FPR2-expressing cells start->plate_cells add_bms Add this compound dilutions plate_cells->add_bms incubate1 Incubate add_bms->incubate1 add_forskolin Add Forskolin incubate1->add_forskolin incubate2 Incubate add_forskolin->incubate2 detect_camp Detect cAMP (e.g., HTRF) incubate2->detect_camp analyze Analyze Data (EC50 determination) detect_camp->analyze end End analyze->end Biased_Agonism cluster_G_protein G Protein Signaling cluster_beta_arrestin β-Arrestin Signaling BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 G_protein_pathway Gαi activation cAMP inhibition Anti-inflammatory effects FPR2->G_protein_pathway Strongly activates beta_arrestin_pathway β-Arrestin recruitment Receptor internalization (Desensitization) FPR2->beta_arrestin_pathway Weakly activates

References

Application Notes and Protocols for Studying Inflammatory Response Using BMS-986235

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BMS-986235, a selective Formyl Peptide Receptor 2 (FPR2) agonist, as a tool to study and modulate the inflammatory response. The following sections detail the mechanism of action, protocols for key in vitro and in vivo experiments, and quantitative data to facilitate experimental design and data interpretation.

Introduction

This compound is a potent and selective agonist of FPR2, a G-protein coupled receptor expressed on various immune cells, including neutrophils and macrophages.[1][2] Activation of FPR2 by this compound promotes the resolution of inflammation, making it a valuable pharmacological tool for investigating the complex processes of inflammatory diseases.[3][4] Preclinical studies have demonstrated its efficacy in modulating key inflammatory events such as neutrophil chemotaxis, macrophage phagocytosis, and cytokine production.[5] These notes are intended to provide researchers with the necessary information to effectively use this compound in their studies of the inflammatory cascade.

Mechanism of Action

This compound selectively binds to and activates FPR2, which is coupled to inhibitory G-proteins (Gαi). This activation triggers a signaling cascade that ultimately leads to the resolution of inflammation. Key downstream effects include:

  • Inhibition of Neutrophil Chemotaxis: By activating FPR2, this compound can reduce the migration of neutrophils to sites of inflammation, a critical step in limiting the inflammatory response.

  • Stimulation of Macrophage Phagocytosis: this compound enhances the capacity of macrophages to engulf apoptotic cells and cellular debris, a process known as efferocytosis, which is essential for tissue repair and the dampening of inflammation.

  • Modulation of Cytokine Production: Treatment with this compound has been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), while potentially decreasing the expression of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies, providing a reference for its potency and efficacy.

Table 1: In Vitro Activity of this compound

AssayCell Line/SystemParameterValueReference
FPR2 Agonism (human)Recombinant cellsEC500.41 nM
FPR2 Agonism (mouse)Recombinant cellsEC503.4 nM
Neutrophil Chemotaxis (human)HL-60 cellsIC5057 nM
Macrophage PhagocytosisMouse Peritoneal MacrophagesEC502 nM

Table 2: In Vivo Activity of this compound in a Murine Model of Myocardial Infarction

ParameterDosing RegimenResultReference
Survival Rate0.3 mg/kg, p.o., daily for 28 daysImproved survival vs. vehicle
Infarct Size0.3 mg/kg, p.o., daily for 28 daysReduced infarct size vs. vehicle
Left Ventricular Area0.3 mg/kg, p.o., daily for 28 daysReduced LV area vs. vehicle
Scar Area0.3 mg/kg, p.o., daily for 28 daysReduced scar area vs. vehicle
Infarct Wall Thickness0.3 mg/kg, p.o., daily for 28 daysPreserved wall thickness vs. vehicle

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their study of this compound.

In Vitro Assays

1. Neutrophil Chemotaxis Assay

This protocol describes an in vitro assay to evaluate the effect of this compound on the migration of neutrophil-like cells.

  • Cell Line: HL-60 (human promyelocytic leukemia cell line).

  • Differentiation: Differentiate HL-60 cells into a neutrophil-like phenotype by culturing in media supplemented with 1.3% DMSO for 5-7 days.

  • Assay Principle: A Boyden chamber or Transwell® assay is used to assess the migration of cells across a porous membrane towards a chemoattractant.

  • Protocol:

    • Prepare differentiated HL-60 cells and resuspend in serum-free RPMI medium at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add a chemoattractant (e.g., 10 nM fMLP) to the lower chamber of a 24-well plate containing Transwell® inserts (3 µm pore size).

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell® inserts.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 2 hours.

    • Following incubation, remove the inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or a plate reader-based assay (e.g., CyQuant® assay).

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

2. Macrophage Phagocytosis Assay

This protocol details a method to assess the effect of this compound on the phagocytic activity of macrophages.

  • Cells: Primary mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7).

  • Target Particles: Zymosan A particles (a component of yeast cell walls) labeled with a fluorescent dye (e.g., FITC).

  • Assay Principle: The uptake of fluorescently labeled zymosan particles by macrophages is quantified to measure phagocytic activity.

  • Protocol:

    • Plate macrophages in a 96-well plate and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.

    • Add FITC-labeled zymosan particles to each well at a particle-to-cell ratio of 10:1.

    • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

    • After incubation, wash the cells three times with cold PBS to remove non-ingested particles.

    • To quench the fluorescence of extracellularly bound zymosan, add 0.2% Trypan Blue solution for 1-2 minutes, followed by washing with PBS.

    • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~485/520 nm for FITC).

    • The increase in fluorescence intensity corresponds to the level of phagocytosis.

3. IL-10 Secretion Assay

This protocol describes how to measure the effect of this compound on the secretion of the anti-inflammatory cytokine IL-10 from human whole blood.

  • Sample: Freshly drawn human whole blood.

  • Assay Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of IL-10 in the plasma after treatment.

  • Protocol:

    • Collect whole blood into tubes containing an anticoagulant (e.g., heparin).

    • In a 96-well plate, add 180 µL of whole blood to each well.

    • Add 20 µL of various concentrations of this compound or vehicle control to the wells.

    • If desired, a pro-inflammatory stimulus (e.g., 100 ng/mL LPS) can be added to induce an inflammatory response.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

    • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the blood cells.

    • Carefully collect the plasma supernatant.

    • Quantify the concentration of IL-10 in the plasma samples using a commercially available human IL-10 ELISA kit, following the manufacturer's instructions.

In Vivo Model

Murine Model of Myocardial Infarction (MI)

This protocol outlines a widely used surgical model to induce myocardial infarction in mice to study the effects of this compound on cardiac inflammation and remodeling.

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Surgical Procedure: Ligation of the left anterior descending (LAD) coronary artery.

  • Protocol:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

    • Intubate the mouse and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Identify the LAD coronary artery, which is typically visible between the pulmonary cone and the left atrium.

    • Ligate the LAD artery permanently using a 7-0 or 8-0 silk suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

    • Close the chest wall in layers and allow the mouse to recover.

    • Administer analgesics post-operatively as per institutional guidelines.

  • Drug Administration:

    • This compound can be administered via oral gavage (p.o.) at a dose of, for example, 0.3 mg/kg/day.

    • Treatment can be initiated at a desired time point post-MI (e.g., 24 hours) and continued for the duration of the study.

  • Endpoint Analysis:

    • Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening) at various time points post-MI.

    • Histology: At the end of the study, euthanize the mice and harvest the hearts. Hearts can be sectioned and stained (e.g., Masson's trichrome) to determine infarct size and fibrosis.

    • Immunohistochemistry/Immunofluorescence: To analyze the infiltration of immune cells (e.g., neutrophils, macrophages) into the infarcted tissue.

    • Gene Expression Analysis (qPCR): To measure the expression of inflammatory and anti-inflammatory markers in the cardiac tissue.

Visualizations

FPR2 Signaling Pathway

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_resolution Resolution of Inflammation BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Binds and Activates G_protein Gαi/βγ FPR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K cAMP_inhibition ↓ cAMP G_protein->cAMP_inhibition PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Phagocytosis ↑ Phagocytosis Ca_release->Phagocytosis ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Akt->ERK IL10_production ↑ IL-10 Production Akt->IL10_production Chemotaxis_inhibition ↓ Neutrophil Chemotaxis ERK->Chemotaxis_inhibition

Caption: Signaling pathway of this compound via FPR2 activation.

Experimental Workflow: In Vitro Neutrophil Chemotaxis Assay

Chemotaxis_Workflow start Start differentiate Differentiate HL-60 cells (1.3% DMSO, 5-7 days) start->differentiate prepare_cells Prepare cell suspension (1x10^6 cells/mL in serum-free media) differentiate->prepare_cells preincubate Pre-incubate cells with This compound or vehicle (30 min) prepare_cells->preincubate setup_transwell Set up Transwell® plate (Chemoattractant in lower chamber) preincubate->setup_transwell add_cells Add cell suspension to upper chamber setup_transwell->add_cells incubate Incubate (1.5-2 hours, 37°C) add_cells->incubate quantify Quantify migrated cells in lower chamber incubate->quantify analyze Analyze data and calculate % inhibition quantify->analyze end End analyze->end

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

Experimental Workflow: In Vivo Myocardial Infarction Model

MI_Workflow start Start anesthetize Anesthetize and intubate mouse start->anesthetize surgery Perform LAD ligation surgery anesthetize->surgery recovery Post-operative recovery surgery->recovery treatment Administer this compound or vehicle (e.g., 0.3 mg/kg/day, p.o.) recovery->treatment monitoring Monitor animal health and perform echocardiography treatment->monitoring endpoint Endpoint analysis at study conclusion (Histology, IHC, qPCR) monitoring->endpoint analyze Analyze data endpoint->analyze end End analyze->end

Caption: Workflow for the in vivo myocardial infarction model.

References

Application Notes and Protocols for Measuring Neutrophil Migration with BMS-986235

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil migration is a fundamental process in the innate immune response, essential for host defense against pathogens. However, dysregulated or excessive neutrophil infiltration into tissues can contribute to the pathology of a wide range of inflammatory diseases. The resolution of inflammation is an active process involving specialized pro-resolving mediators (SPMs) that limit neutrophil trafficking and promote tissue repair.

BMS-986235 is a potent and selective synthetic agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor that plays a crucial role in modulating the inflammatory response. Unlike pro-inflammatory ligands that activate FPR2 to induce neutrophil chemotaxis, this compound acts as a pro-resolving agent, effectively inhibiting neutrophil migration. This characteristic makes this compound a valuable tool for studying the mechanisms of inflammation resolution and a potential therapeutic candidate for inflammatory disorders.

These application notes provide detailed methodologies for measuring the inhibitory effect of this compound on neutrophil migration, both in vitro and in vivo. The protocols are designed to be accessible to researchers, scientists, and drug development professionals working in immunology, pharmacology, and related fields.

Data Presentation

The following tables summarize the quantitative data available for this compound, providing key metrics for its activity and selectivity.

Table 1: In Vitro Activity of this compound

ParameterSpeciesCell TypeAssayValueReference
EC50 (FPR2 agonism) HumanRecombinantG-protein activation0.41 nM[1][2]
EC50 (FPR2 agonism) MouseRecombinantG-protein activation3.4 nM[1][2]
EC50 (FPR1 agonism) HumanRecombinantG-protein activation2800 nM[1]
IC50 (Chemotaxis Inhibition) HumanHL-60 cellsTranswell Assay57 nM

Table 2: In Vivo Effects of this compound Related to Neutrophil Activity

Animal ModelEffectDosageOutcomeReference
Mouse (Myocardial Infarction)Reduced Neutrophil Abundance0.3 mg/kg (p.o.)Decreased inflammation and improved cardiac function.
Mouse (Myocardial Infarction)Enhanced Neutrophil ApoptosisNot specifiedPromotes resolution of inflammation.
Mouse (LPS-induced airway inflammation)Reduced Neutrophil InfiltrationNot specifiedAttenuation of airway inflammation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

FPR2 Signaling Pathway in Neutrophil Migration Inhibition

Activation of FPR2 by pro-resolving agonists like this compound initiates a signaling cascade that counteracts pro-inflammatory chemotactic signals. This pathway is believed to involve the promotion of neutrophil apoptosis and the downregulation of other chemokine receptors, such as CXCR2, thereby reducing the migratory capacity of the neutrophil.

FPR2_Signaling FPR2 Pro-Resolving Signaling Pathway for Migration Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR2 FPR2 Gi Gi FPR2->Gi activates PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt MAPK MAPK Pathway (e.g., JNK) Gi->MAPK CXCR2_down Downregulation of CXCR2 Expression Gi->CXCR2_down BMS986235 This compound BMS986235->FPR2 binds Caspase_Activation Caspase Activation PI3K_Akt->Caspase_Activation MAPK->Caspase_Activation Apoptosis Neutrophil Apoptosis Caspase_Activation->Apoptosis Migration_Inhibition Inhibition of Neutrophil Migration Apoptosis->Migration_Inhibition CXCR2_down->Migration_Inhibition

Caption: Pro-resolving signaling cascade initiated by this compound binding to FPR2.

Experimental Workflow for In Vitro Neutrophil Migration Inhibition Assay

The following workflow outlines the key steps for assessing the inhibitory effect of this compound on neutrophil migration using a Transwell (Boyden chamber) assay.

Transwell_Workflow Workflow: In Vitro Neutrophil Migration Inhibition Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate_Neutrophils 1. Isolate Human Neutrophils (e.g., from whole blood) Preincubate 4. Pre-incubate Neutrophils with this compound or vehicle Isolate_Neutrophils->Preincubate Prepare_BMS 2. Prepare this compound dilutions Prepare_BMS->Preincubate Prepare_Chemo 3. Prepare Chemoattractant (e.g., fMLP, IL-8) Add_Chemo 5. Add Chemoattractant to lower chamber of Transwell Prepare_Chemo->Add_Chemo Add_Neutrophils 6. Add pre-incubated Neutrophils to upper chamber Preincubate->Add_Neutrophils Incubate 7. Incubate at 37°C Add_Neutrophils->Incubate Collect_Cells 8. Collect migrated cells from lower chamber Incubate->Collect_Cells Quantify_Cells 9. Quantify migrated cells (e.g., cell counting, fluorescence) Collect_Cells->Quantify_Cells Analyze_Data 10. Analyze data and calculate % inhibition Quantify_Cells->Analyze_Data

Caption: Step-by-step workflow for the Transwell neutrophil migration inhibition assay.

Experimental Protocols

In Vitro Neutrophil Migration Inhibition Assay (Transwell/Boyden Chamber)

This protocol describes a widely used method to quantify the inhibitory effect of this compound on neutrophil chemotaxis towards a specific chemoattractant.

Materials:

  • This compound

  • Human neutrophils (isolated from fresh human blood)

  • Chemoattractant (e.g., N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8))

  • Transwell inserts (3-5 µm pore size) for 24- or 96-well plates

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell counting solution (e.g., Trypan Blue) or a fluorescence-based cell quantification kit

  • Hemocytometer or plate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from whole blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay medium to achieve a range of final concentrations for testing (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Prepare a solution of the chemoattractant (e.g., 10 nM fMLP or 100 ng/mL IL-8) in assay medium. The optimal concentration of the chemoattractant should be determined in preliminary experiments to induce submaximal migration.

  • Pre-incubation: In separate tubes, mix equal volumes of the neutrophil suspension with the various dilutions of this compound or vehicle control. Incubate for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the Transwell plate.

    • Add assay medium without chemoattractant to some wells to serve as a negative control for random migration.

    • Carefully place the Transwell inserts into the wells.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes. The optimal incubation time may need to be determined empirically.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated into the lower chamber.

    • Quantify the number of migrated cells using a hemocytometer or a fluorescence-based assay after lysing the cells and measuring the fluorescence of a DNA-binding dye.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

    • % Inhibition = 100 * (1 - (Migration with this compound / Migration with vehicle))

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Microfluidic-Based Neutrophil Chemotaxis Assay

Microfluidic devices offer precise control over chemoattractant gradients and allow for real-time imaging of neutrophil migration. This method provides detailed information on cell speed, directionality, and morphology.

Materials:

  • This compound

  • Isolated human neutrophils

  • Chemoattractant (e.g., fMLP or IL-8)

  • Microfluidic chemotaxis device

  • Syringe pumps for precise fluid control

  • Inverted microscope with a live-cell imaging chamber

  • Image analysis software

Procedure:

  • Device Preparation: Prime the microfluidic device according to the manufacturer's instructions, typically with assay medium.

  • Neutrophil and Compound Preparation: Prepare neutrophils and this compound dilutions as described in the Transwell assay protocol.

  • Cell Loading and Pre-incubation: Introduce the neutrophil suspension pre-incubated with either this compound or vehicle into the cell loading chamber of the microfluidic device. Allow the cells to settle and adhere for a short period.

  • Gradient Generation: Using syringe pumps, establish a stable chemoattractant gradient across the migration channel of the device.

  • Live-Cell Imaging: Place the microfluidic device on the microscope stage within a temperature and CO2 controlled chamber. Acquire time-lapse images of the neutrophils migrating within the gradient for a defined period (e.g., 1-2 hours).

  • Data Analysis:

    • Use image analysis software to track individual neutrophil trajectories.

    • Calculate migration parameters such as:

      • Chemotactic Index (CI): The ratio of the net displacement towards the chemoattractant to the total path length.

      • Velocity: The speed of cell migration.

      • Directionality: The persistence of migration in the direction of the gradient.

    • Compare these parameters between neutrophils treated with this compound and the vehicle control to quantify the inhibitory effect.

In Vivo Neutrophil Migration Model (Mouse Peritonitis)

This in vivo model assesses the effect of this compound on neutrophil recruitment to an inflammatory site.

Materials:

  • This compound formulated for oral or intraperitoneal administration

  • C57BL/6 mice

  • Inflammatory stimulus (e.g., Zymosan A or Thioglycollate)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer and antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b)

Procedure:

  • Animal Dosing: Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage) at a predetermined time before inducing inflammation.

  • Induction of Peritonitis: Inject the inflammatory stimulus (e.g., 1 mg Zymosan A in 1 mL PBS) intraperitoneally (i.p.) into the mice.

  • Peritoneal Lavage: At a specified time point after the inflammatory challenge (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS into the peritoneal cavity.

  • Cell Staining and Analysis:

    • Count the total number of cells in the peritoneal lavage fluid.

    • Stain the cells with fluorescently labeled antibodies against neutrophil markers.

    • Analyze the samples by flow cytometry to determine the number and percentage of neutrophils in the peritoneal exudate.

  • Data Analysis: Compare the number of recruited neutrophils in the peritoneal cavity of mice treated with this compound to that of the vehicle-treated group to determine the in vivo efficacy of migration inhibition.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure and understand the inhibitory effects of this compound on neutrophil migration. The use of both in vitro and in vivo models will allow for a thorough characterization of this compound's pro-resolving activities and its potential as a therapeutic agent for inflammatory diseases. Proper experimental design, including appropriate controls and optimization of assay conditions, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Macrophage Phagocytosis Assay Using LAR-1219

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAR-1219, also known as BMS-986235, is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor expressed on various immune cells, including macrophages.[1][2] Activation of FPR2 by LAR-1219 has been shown to stimulate macrophage phagocytosis, a critical process in the resolution of inflammation and tissue homeostasis.[1][3] These application notes provide a detailed protocol for assessing the pro-phagocytic activity of LAR-1219 using a zymosan-based macrophage phagocytosis assay. The provided methodologies and data will enable researchers to effectively evaluate the immunomodulatory properties of this compound.

Mechanism of Action: LAR-1219 and FPR2 Signaling

LAR-1219 selectively binds to and activates FPR2, initiating a downstream signaling cascade that enhances the phagocytic capacity of macrophages.[1] FPR2 activation by its ligands leads to the dissociation of heterotrimeric G proteins into α and βγ subunits. This event triggers intracellular signaling pathways that are crucial for the cellular processes of phagocytosis.

Key signaling events following FPR2 activation by LAR-1219 in macrophages include:

  • G-protein Coupling: LAR-1219-mediated FPR2 activation involves coupling to Gαi and Gαo proteins.

  • Actin Cytoskeleton Rearrangement: The signaling cascade promotes the reorganization of the actin cytoskeleton, a fundamental process for the engulfment of particles. This rearrangement is dependent on the activation of small GTPases such as Rho, Rac, and cdc42.

  • β-Arrestin Recruitment: LAR-1219 also potently and selectively induces the recruitment of β-arrestin 1 and 2 to FPR2. β-arrestin signaling is essential for efficient leukocyte migratory functions.

This signaling cascade ultimately leads to the formation of phagosomes and the engulfment of foreign or cellular debris, thereby promoting the resolution of inflammation.

Quantitative Data Summary

The pro-phagocytic activity of LAR-1219 has been quantified in primary mouse peritoneal macrophages. The following tables summarize the key findings from a zymosan phagocytosis assay.

Table 1: Potency of LAR-1219 in Stimulating Macrophage Phagocytosis

CompoundTarget ReceptorCell TypeAssay TargetEC50Maximum Response (Ymax)Reference
LAR-1219FPR2Wild-Type Peritoneal MacrophagesZymosan~8 pMApproaching 100%

Table 2: FPR2-Dependence of LAR-1219-Mediated Phagocytosis

Cell TypeTreatmentPhagocytic ResponseReference
Wild-Type Peritoneal MacrophagesLAR-1219Potent stimulation of phagocytosis
FPR2-Deficient MacrophagesLAR-1219Substantially diminished phagocytic activity
FPR1-Knockout MacrophagesLAR-1219Stimulation of phagocytosis observed (data not shown)

Experimental Protocols

This section provides a detailed methodology for a zymosan-based macrophage phagocytosis assay to evaluate the effect of LAR-1219.

Materials and Reagents
  • Cells: Primary mouse peritoneal macrophages (or a suitable macrophage cell line like J774)

  • Compound: LAR-1219 (this compound)

  • Phagocytic Target: pHrodo™ Red Zymosan BioParticles™ (or other fluorescently labeled zymosan)

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Buffers: Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS)

  • Phagocytosis Inhibitor (Negative Control): Cytochalasin D

  • Plates: 96-well black, clear-bottom tissue culture plates

  • Instrumentation: Fluorescence plate reader or fluorescence microscope

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_cells Isolate & Culture Peritoneal Macrophages seed_cells Seed Macrophages in 96-well Plate prep_cells->seed_cells prep_compounds Prepare LAR-1219 & Control Solutions add_compounds Add LAR-1219 & Controls to Wells prep_compounds->add_compounds prep_zymosan Reconstitute Zymosan Particles add_zymosan Add Zymosan to Initiate Phagocytosis prep_zymosan->add_zymosan seed_cells->add_compounds add_compounds->add_zymosan incubate Incubate at 37°C add_zymosan->incubate wash Wash to Remove External Particles incubate->wash read_plate Measure Fluorescence (Plate Reader/Microscope) wash->read_plate analyze Calculate Phagocytic Index & Dose-Response Curves read_plate->analyze

Caption: Experimental workflow for the macrophage phagocytosis assay.

Detailed Protocol

1. Preparation of Macrophages:

  • Isolate peritoneal macrophages from mice using standard procedures.

  • Resuspend the cells in complete culture medium.

  • Seed the macrophages into a 96-well black, clear-bottom plate at a density of 5 x 104 to 1 x 105 cells per well.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.

2. Preparation of Reagents:

  • LAR-1219: Prepare a stock solution of LAR-1219 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 pM to 1 µM).

  • Zymosan: Reconstitute the pHrodo™ Red Zymosan BioParticles™ according to the manufacturer's instructions. Dilute the zymosan particles in culture medium to the recommended working concentration.

  • Controls:

    • Vehicle Control: Prepare a solution with the same concentration of DMSO as the highest concentration of LAR-1219 used.

    • Negative Control: Prepare a solution of Cytochalasin D (e.g., 10 µM) in culture medium.

    • Positive Control: A known phagocytosis-inducing agent can be used, or the maximum response to LAR-1219 can serve as the positive control.

3. Phagocytosis Assay:

  • Carefully remove the culture medium from the wells containing the adherent macrophages.

  • Add 100 µL of the prepared LAR-1219 dilutions, vehicle control, or negative control to the respective wells.

  • Incubate the plate for 1-2 hours at 37°C.

  • Add 20 µL of the diluted zymosan particle suspension to each well.

  • Incubate the plate for 1-4 hours at 37°C to allow for phagocytosis. The optimal incubation time should be determined empirically.

4. Data Acquisition:

  • After incubation, gently wash the cells two to three times with cold PBS or HBSS to remove any non-internalized zymosan particles.

  • Add 100 µL of PBS or culture medium to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the fluorescent dye (e.g., for pHrodo™ Red, Ex/Em ~560/585 nm).

  • Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.

5. Data Analysis:

  • Subtract the background fluorescence (wells with cells but no zymosan) from all readings.

  • The phagocytic activity can be expressed as the percentage of the maximal response or as a phagocytic index (e.g., mean fluorescence intensity per cell).

  • Generate a dose-response curve by plotting the phagocytic activity against the log concentration of LAR-1219.

  • Calculate the EC50 value from the dose-response curve using a suitable software package.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for LAR-1219-mediated enhancement of macrophage phagocytosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAR1219 LAR-1219 FPR2 FPR2 LAR1219->FPR2 Binds G_protein Gαi/o βγ FPR2->G_protein Activates beta_arrestin β-Arrestin FPR2->beta_arrestin Recruits Rho_GTPases Rho GTPases (Rho, Rac, cdc42) G_protein->Rho_GTPases Activates Actin Actin Cytoskeleton Rearrangement Rho_GTPases->Actin Regulates Phagosome Phagosome Formation & Engulfment Actin->Phagosome Drives

Caption: LAR-1219/FPR2 signaling pathway in macrophages.

References

Application Notes and Protocols: BMS-986235 Treatment in Post-Myocardial Infarction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-986235, a selective formyl peptide receptor 2 (FPR2) agonist, in preclinical post-myocardial infarction (MI) models. The information compiled from recent studies highlights the therapeutic potential of this compound in promoting cardiac repair and preserving heart function after an ischemic event.

Introduction

Dysregulated and prolonged inflammation following a myocardial infarction is a key driver of adverse cardiac remodeling, leading to heart failure.[1] this compound is a small molecule agonist of FPR2, a G protein-coupled receptor that plays a critical role in orchestrating the resolution of inflammation.[2][3] By activating FPR2, this compound promotes a switch from a pro-inflammatory to a pro-resolving cellular phenotype, particularly in macrophages, thereby enhancing cardiac healing and improving functional outcomes in rodent models of MI.[1][4]

Mechanism of Action

This compound selectively activates FPR2, initiating downstream signaling cascades that modulate immune cell behavior. This activation leads to several key cellular responses that are beneficial in the context of post-MI recovery:

  • Promotion of a Pro-resolution Macrophage Phenotype: Treatment with this compound increases the expression of markers associated with pro-resolving macrophages, such as Arginase-1 and CD206.

  • Enhanced Phagocytosis and Neutrophil Apoptosis: The compound stimulates the clearance of apoptotic neutrophils by macrophages (efferocytosis), a crucial step in resolving inflammation.

  • Modulation of Cytokine and Chemokine Expression: this compound stimulates the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and Monocyte Chemoattractant Protein-1 (MCP-1).

  • Inhibition of Neutrophil Chemotaxis: The compound helps to limit the excessive infiltration of neutrophils into the infarcted tissue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in post-MI models.

Table 1: Effects of this compound on Cardiac Function and Remodeling in a Mouse MI Model

ParameterVehicle ControlThis compound (0.3 mg/kg/day, p.o.)Reference
Survival Rate LowerImproved
Left Ventricular Area IncreasedReduced
Scar Area LargerReduced
Infarct Wall Thickness ThinnerPreserved
Infarct Length Reduction -39%

Table 2: Effects of this compound on Cardiac Function and Remodeling in a Rat MI Model

ParameterVehicle ControlThis compoundReference
Ejection Fraction LowerIncreased
Viable Myocardium ReducedPreserved
Left Ventricular Remodeling AttenuatedAttenuated
Infarct Wall Thickness (Long-term) ReducedPreserved
Left Ventricular Ejection Fraction (Long-term) LowerIncreased

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValue (at 1 mg/kg, p.o.)Reference
Cmax 160 nmol/L
T1/2 0.68 hours
AUC0-inf 120 nmol/L·h
Bioavailability (BA) 24%

Signaling Pathways and Experimental Workflows

BMS986235_Signaling_Pathway This compound Signaling Pathway in Macrophages cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 G_protein Gi Signaling FPR2->G_protein beta_arrestin β-Arrestin Recruitment FPR2->beta_arrestin Pro_resolution Pro-resolution Phenotype (Arginase-1, CD206) G_protein->Pro_resolution Phagocytosis Enhanced Phagocytosis & Neutrophil Apoptosis G_protein->Phagocytosis Cytokines IL-10 & MCP-1 Expression G_protein->Cytokines

Caption: this compound activates the FPR2 receptor, leading to downstream signaling that promotes a pro-resolution macrophage phenotype.

MI_Model_Workflow Experimental Workflow for Post-MI Treatment with this compound cluster_analysis Analysis Animal_Model Rodent Model (Mouse or Rat) Anesthesia Anesthesia Animal_Model->Anesthesia Surgery Surgical Induction of MI (Coronary Artery Ligation) Anesthesia->Surgery Treatment This compound or Vehicle Administration (e.g., daily oral gavage) Surgery->Treatment Monitoring Post-operative Monitoring (Survival, Health) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Echocardiography Echocardiography (LV Function, Dimensions) Endpoint_Analysis->Echocardiography Histology Histology (Infarct Size, Fibrosis) Endpoint_Analysis->Histology Immunohistochemistry Immunohistochemistry (Macrophage Markers) Endpoint_Analysis->Immunohistochemistry Gene_Expression Gene Expression Analysis (e.g., qPCR for IL-10, Arg-1) Endpoint_Analysis->Gene_Expression

Caption: A generalized workflow for evaluating this compound in a rodent model of myocardial infarction.

Experimental Protocols

1. Animal Models of Myocardial Infarction

Myocardial infarction is typically induced in rodents (mice or rats) via surgical ligation of the left anterior descending (LAD) coronary artery. This procedure mimics the pathophysiology of human MI. Both permanent ligation and ischemia-reperfusion models can be utilized.

  • Anesthesia: An appropriate anesthetic regimen is crucial for animal welfare and surgical success. A combination of medetomidine-midazolam-butorphanol followed by isoflurane maintenance has been described for rats. Close monitoring of vital signs is essential.

  • Surgical Procedure (LAD Ligation):

    • After achieving a surgical plane of anesthesia, the animal is intubated and ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The LAD is identified and ligated with a suture. Successful ligation is confirmed by blanching of the anterior wall of the left ventricle.

    • For ischemia-reperfusion models, the ligature is removed after a defined period (e.g., 30-60 minutes).

    • The chest is closed in layers, and the animal is allowed to recover.

  • Post-operative Care: Analgesics should be administered post-operatively. Animals should be closely monitored for signs of pain, distress, or complications such as cardiac rupture.

2. This compound Administration

  • Formulation: this compound can be formulated for oral administration.

  • Dosing: A dose of 0.3 mg/kg administered daily by oral gavage has been shown to be effective in mice.

  • Treatment Duration: Treatment is typically initiated shortly after MI induction and continued for a specified period (e.g., 24-28 days) depending on the study endpoints.

3. Assessment of Cardiac Function and Remodeling

  • Echocardiography: Transthoracic echocardiography is a non-invasive method used to serially assess cardiac function and dimensions, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular volumes.

  • Histological Analysis: At the study endpoint, hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome or Picrosirius red) to quantify infarct size, scar thickness, and collagen deposition.

  • Immunohistochemistry: Specific cell populations, such as macrophages, can be identified and quantified in cardiac tissue sections using antibodies against markers like CD68 (pan-macrophage) and CD206 (pro-resolution macrophage).

4. Analysis of Inflammatory and Pro-resolving Markers

  • Quantitative PCR (qPCR): Gene expression levels of key inflammatory and pro-resolving mediators (e.g., IL-10, Arginase-1, TNF-α) in cardiac tissue or isolated cells can be quantified by qPCR.

  • Flow Cytometry: Immune cell populations in the heart, blood, or spleen can be characterized and quantified using flow cytometry with specific cell surface markers.

Conclusion

This compound represents a promising therapeutic agent for mitigating the adverse consequences of myocardial infarction. Its targeted action on the FPR2 receptor to promote the resolution of inflammation offers a novel approach to improve cardiac healing and preserve heart function. The protocols and data presented here provide a foundation for further research and development of this compound for the treatment of ischemic heart disease.

References

Oral Bioavailability of BMS-986235 in Preclinical Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235, also known as LAR-1219, is a potent and selective agonist of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor involved in the resolution of inflammation.[1][2][3] Its therapeutic potential is being explored for conditions characterized by chronic inflammation, such as heart failure.[1][4] A critical aspect of preclinical drug development is the characterization of a compound's pharmacokinetic properties, including its oral bioavailability. This document provides a summary of the known oral bioavailability of this compound in various research models and detailed protocols for its assessment.

Quantitative Data Summary

The oral bioavailability of this compound has been evaluated in several preclinical species. The following table summarizes the available pharmacokinetic data.

SpeciesDose (Oral)Oral Bioavailability (%)Cmax (nmol/L)T1/2 (hours)AUC0-inf (nmol/L·h)Reference
Mouse1 mg/kg241600.68120
Rat1.0 mg/kg67Not ReportedNot ReportedNot Reported
Dog1.0 mg/kg50Not ReportedNot ReportedNot Reported
Monkey3.0 mg/kg49Not ReportedNot ReportedNot Reported

Signaling Pathway

This compound selectively activates FPR2, which is coupled to inhibitory G proteins (Gαi). This activation leads to downstream signaling cascades that modulate inflammatory responses, including the inhibition of neutrophil chemotaxis and stimulation of macrophage phagocytosis.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 binds G_protein Gαi/βγ FPR2->G_protein activates B_arrestin β-arrestin FPR2->B_arrestin recruits Downstream Downstream Effectors (e.g., inhibit adenylyl cyclase, modulate ion channels) G_protein->Downstream Resolution Pro-resolving Effects (↓ Neutrophil Chemotaxis, ↑ Macrophage Phagocytosis) Downstream->Resolution

Figure 1: Simplified signaling pathway of this compound via the FPR2 receptor.

Experimental Protocols

The following are detailed protocols for conducting an oral bioavailability study of this compound in rodents. These protocols are based on standard preclinical methodologies and should be adapted to specific institutional guidelines and experimental needs.

Protocol 1: In Vivo Oral Bioavailability Study in Rodents

This protocol outlines the procedure for administering this compound to rodents and collecting blood samples for pharmacokinetic analysis.

1. Animal Models:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Health Status: Animals should be healthy and acclimated to the facility for at least one week prior to the study.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, unless fasting is required.

2. Formulation Preparation:

  • Vehicle: A common vehicle for oral administration of small molecules is a suspension in 0.5% methylcellulose or a solution in a mixture of solvents like PEG300, Tween-80, and saline. For example, a formulation could be prepared by dissolving this compound in DMSO and then diluting with PEG300, Tween-80, and saline.

  • Concentration: Prepare the formulation to achieve the desired dose in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice.

3. Study Design:

  • Groups:

    • Intravenous (IV) Group: To determine the absolute bioavailability, a group of animals will receive this compound intravenously (e.g., via tail vein injection). The dose should be lower than the oral dose (e.g., 0.5-1 mg/kg).

    • Oral (PO) Group: This group will receive this compound via oral gavage at the desired dose (e.g., 1-10 mg/kg).

  • Fasting: Animals should be fasted overnight (approximately 12-16 hours) before dosing to ensure consistent absorption. Water should be available ad libitum.

  • Sample Size: A minimum of 3-5 animals per group is recommended to obtain statistically meaningful data.

4. Dosing Procedure (Oral Gavage):

  • Restraint: Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel can be used to wrap the animal.

  • Gavage Needle: Use a sterile, ball-tipped gavage needle of appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

  • Administration:

    • Measure the distance from the animal's mouth to the last rib to estimate the length of insertion.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the formulation.

    • Carefully remove the needle.

    • Monitor the animal for any signs of distress immediately after dosing.

5. Blood Sample Collection:

  • Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. Typical time points for an oral study are: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Technique:

    • Serial Sampling: For rats, blood can be serially collected from the tail vein or saphenous vein.

    • Terminal Sampling: For mice, where serial sampling of sufficient volume can be challenging, terminal blood collection via cardiac puncture under anesthesia may be necessary at each time point (requiring a separate group of animals for each time point).

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

Oral_Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Prep Animal Acclimation & Fasting IV_Dosing Intravenous (IV) Administration Animal_Prep->IV_Dosing PO_Dosing Oral (PO) Gavage Animal_Prep->PO_Dosing Formulation This compound Formulation Formulation->IV_Dosing Formulation->PO_Dosing Blood_Collection Serial/Terminal Blood Collection IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Separation Centrifugation & Plasma Isolation Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LCMS_Analysis LC-MS/MS Analysis Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, T1/2) LCMS_Analysis->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Figure 2: Experimental workflow for determining the oral bioavailability of this compound.

Protocol 2: Bioanalytical Method for this compound in Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate for mobile phase modification

  • Blank rodent plasma

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from endogenous plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is common for small molecules with nitrogen atoms.

  • MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis and Calculation:

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into blank plasma and processing them alongside the study samples.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

  • Pharmacokinetic Parameters: Use a validated software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as AUC, Cmax, and T1/2 from the plasma concentration-time data.

  • Oral Bioavailability (F%) Calculation:

    • F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Bioanalytical_Method_Workflow Start Thawed Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Quantification Data Quantification (vs. Calibration Curve) MS_Detection->Data_Quantification End Concentration Data Data_Quantification->End

Figure 3: Workflow for the bioanalytical quantification of this compound in plasma.

References

Application Notes and Protocols for the Experimental Use of BMS-986235 in Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of BMS-986235, a selective Formyl Peptide Receptor 2 (FPR2) agonist, in the context of fibrosis research. This document includes a summary of its mechanism of action, quantitative data from preclinical studies, and detailed protocols for its application in various in vitro and in vivo models of fibrosis.

Introduction to this compound

This compound (also known as LAR-1219) is a potent and selective agonist for FPR2, a G protein-coupled receptor involved in the resolution of inflammation.[1][2][3] By activating FPR2, this compound promotes a pro-resolving macrophage phenotype, enhances phagocytosis, and stimulates the release of anti-inflammatory cytokines like IL-10.[4][5] Its therapeutic potential is being explored in conditions characterized by chronic inflammation and subsequent fibrosis, particularly in the context of cardiac repair following myocardial infarction.

Mechanism of Action in Fibrosis

The anti-fibrotic potential of this compound is intrinsically linked to its role in resolving inflammation, a key driver of fibrotic processes. Chronic inflammation leads to the persistent activation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition. By promoting the resolution of inflammation, this compound is hypothesized to indirectly inhibit the fibrotic cascade.

Furthermore, FPR2 is expressed on various cell types implicated in fibrosis, including fibroblasts themselves. Activation of FPR2 on these cells may directly modulate their pro-fibrotic activities, such as proliferation, migration, and collagen synthesis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference(s)
EC50 (FPR2)Human0.41 nM
EC50 (FPR2)Mouse3.4 nM

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterDoseValueReference(s)
Cmax1 mg/kg (p.o.)160 nmol/L
T1/21 mg/kg (p.o.)0.68 hours
AUC0-inf1 mg/kg (p.o.)120 nmol/L·h
Bioavailability (BA)1 mg/kg (p.o.)24%

Table 3: Preclinical Efficacy of this compound in a Mouse Model of Myocardial Infarction

ParameterTreatmentOutcomeReference(s)
Left Ventricle (LV) Remodeling0.3 mg/kg (p.o.) daily for 24 daysAttenuated
Infarct Length0.3 mg/kg (p.o.) daily for 24 daysReduced by 39% relative to vehicle
Lung ComplianceNot specifiedRestored in a model of arthritis with pulmonary involvement

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Modulating Fibrosis

BMS986235_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Binds to G_protein G-protein Activation FPR2->G_protein beta_arrestin β-arrestin Recruitment FPR2->beta_arrestin pro_resolving Pro-resolving Pathways G_protein->pro_resolving beta_arrestin->pro_resolving anti_inflammatory Anti-inflammatory Cytokine Production (e.g., IL-10) pro_resolving->anti_inflammatory phagocytosis Enhanced Phagocytosis (Macrophages) pro_resolving->phagocytosis fibroblast_modulation Modulation of Fibroblast Activity pro_resolving->fibroblast_modulation reduced_collagen Reduced Collagen Synthesis fibroblast_modulation->reduced_collagen reduced_proliferation Reduced Proliferation/ Migration fibroblast_modulation->reduced_proliferation

Caption: Signaling pathway of this compound via FPR2 activation.

General Experimental Workflow for In Vivo Fibrosis Models

In_Vivo_Workflow start Animal Acclimatization induction Induction of Fibrosis (e.g., Bleomycin, CCl4, UUO) start->induction treatment This compound or Vehicle Administration induction->treatment monitoring Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histology (Picrosirius Red, IHC) endpoint->histology biochemical Biochemical Assays (Hydroxyproline) endpoint->biochemical molecular Molecular Analysis (qPCR, Western Blot) endpoint->molecular

Caption: General workflow for in vivo testing of this compound.

Experimental Protocols

In Vivo Models of Fibrosis

1. Bleomycin-Induced Pulmonary Fibrosis in Mice

  • Objective: To evaluate the efficacy of this compound in a model of lung fibrosis.

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

    • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (1-3 mg/kg) dissolved in sterile saline. Control animals receive saline only.

    • This compound Administration:

      • Prophylactic Regimen: Begin daily administration of this compound (e.g., 0.3-3 mg/kg, p.o.) 24 hours after bleomycin instillation and continue for 14-21 days.

      • Therapeutic Regimen: Begin daily administration of this compound 7 days after bleomycin instillation and continue until day 21.

    • Monitor animals daily for weight loss and signs of distress.

    • At the end of the study (day 14 or 21), euthanize the animals and collect lung tissue.

  • Endpoint Analysis:

    • Histology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding. Stain sections with Picrosirius Red for collagen deposition and perform immunohistochemistry for α-SMA and Collagen I.

    • Biochemistry: Homogenize the remaining lung tissue for a hydroxyproline assay to quantify total collagen content.

    • Molecular Analysis: Extract RNA and protein from lung tissue to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) and proteins.

2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

  • Objective: To assess the anti-fibrotic effect of this compound in a model of toxicant-induced liver fibrosis.

  • Animal Model: C57BL/6 or BALB/c mice, 8-10 weeks old.

  • Procedure:

    • Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl4 (0.5-1 ml/kg, diluted in corn oil) twice weekly for 4-8 weeks.

    • This compound Administration:

      • Administer this compound (e.g., 0.3-3 mg/kg, p.o.) daily, starting from the first day of CCl4 administration or after 2-4 weeks of CCl4 injections to model a therapeutic intervention.

    • Monitor animal health and body weight regularly.

    • At the study endpoint, collect blood for liver function tests (ALT, AST) and harvest the liver.

  • Endpoint Analysis:

    • Histology: Fix liver tissue for Picrosirius Red staining and immunohistochemistry for α-SMA and desmin.

    • Biochemistry: Perform a hydroxyproline assay on a portion of the liver.

    • Molecular Analysis: Analyze the expression of key fibrotic and inflammatory markers in liver tissue.

3. Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis in Mice

  • Objective: To investigate the effect of this compound on renal fibrosis in a model of obstructive nephropathy.

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Anesthetize the mice and, through a flank incision, ligate the left ureter at two points. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureteral ligation.

    • This compound Administration:

      • Administer this compound (e.g., 0.3-3 mg/kg, p.o.) daily, starting one day before or on the day of surgery and continuing for 7-14 days.

    • Monitor the animals post-surgery.

    • At the end of the experiment (day 7 or 14), euthanize the animals and collect both kidneys.

  • Endpoint Analysis:

    • Histology: Fix kidney tissue for Picrosirius Red staining and immunohistochemistry for α-SMA, fibronectin, and collagen I.

    • Biochemistry: Use a portion of the kidney for a hydroxyproline assay.

    • Molecular Analysis: Evaluate the expression of pro-fibrotic and inflammatory genes in kidney tissue.

In Vitro Fibroblast Assays

1. Fibroblast Proliferation Assay

  • Objective: To determine the effect of this compound on fibroblast proliferation.

  • Cell Line: Primary human lung fibroblasts (HLFs) or other fibroblast cell lines.

  • Procedure:

    • Seed fibroblasts in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) in the presence or absence of a pro-mitogenic stimulus (e.g., TGF-β1 or PDGF).

    • Incubate for 24-72 hours.

    • Assess cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.

2. Fibroblast Migration Assay (Scratch Wound Assay)

  • Objective: To evaluate the effect of this compound on fibroblast migration.

  • Procedure:

    • Grow fibroblasts to confluence in a 6-well plate.

    • Create a "scratch" in the cell monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Treat the cells with this compound at various concentrations in low-serum medium.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

    • Quantify the rate of wound closure using image analysis software.

3. Myofibroblast Differentiation Assay

  • Objective: To assess the impact of this compound on the differentiation of fibroblasts into myofibroblasts.

  • Procedure:

    • Culture fibroblasts on glass coverslips.

    • Treat the cells with TGF-β1 (a potent inducer of myofibroblast differentiation) in the presence or absence of different concentrations of this compound for 48-72 hours.

    • Fix, permeabilize, and stain the cells for α-SMA via immunofluorescence.

    • Analyze the expression and incorporation of α-SMA into stress fibers using fluorescence microscopy.

    • Alternatively, lyse the cells and perform a Western blot for α-SMA.

4. Collagen Synthesis Assay

  • Objective: To measure the effect of this compound on collagen production by fibroblasts.

  • Procedure:

    • Culture fibroblasts to near confluence.

    • Treat the cells with this compound in the presence or absence of TGF-β1 for 48-72 hours.

    • Collect the cell culture supernatant and quantify soluble collagen using a Sircol assay.

    • Alternatively, lyse the cells and measure collagen gene expression (Col1a1, Col3a1) by qPCR.

Concluding Remarks

This compound, as a selective FPR2 agonist, represents a novel therapeutic approach for fibrotic diseases by targeting the resolution of inflammation. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-fibrotic potential of this compound in various preclinical models. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications for patients with fibrotic disorders.

References

Application Notes and Protocols for IL-10 Cytokine Assay Following BMS-986235 Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235 is a selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor that plays a critical role in the resolution of inflammation. Activation of FPR2 by agonists like this compound has been shown to modulate immune responses, including the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] IL-10 is a key regulator of immune homeostasis, and its induction represents a significant mechanism through which therapeutic agents can dampen excessive inflammation. These application notes provide detailed protocols for assessing the in vitro activity of this compound by measuring IL-10 production in human whole blood and peripheral blood mononuclear cells (PBMCs).

Mechanism of Action: this compound and IL-10 Production

This compound selectively binds to and activates FPR2. This receptor is coupled to inhibitory G-proteins (Gi). Upon agonist binding, the Gi protein dissociates, initiating a downstream signaling cascade. One of the key pathways activated involves p38 Mitogen-Activated Protein Kinase (p38 MAPK). The activation of p38 MAPK leads to the phosphorylation and activation of transcription factors that translocate to the nucleus and induce the transcription of the IL10 gene, resulting in the synthesis and secretion of IL-10 protein.

BMS_986235_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS This compound FPR2 FPR2 BMS->FPR2 Binds to G_protein Gi Protein Complex FPR2->G_protein Activates p38 p38 MAPK G_protein->p38 Activates TF Transcription Factors p38->TF Phosphorylates IL10_gene IL10 Gene TF->IL10_gene Induces Transcription IL10_mRNA IL-10 mRNA IL10_gene->IL10_mRNA Transcription IL10_protein IL-10 Protein (Secreted) IL10_mRNA->IL10_protein Translation & Secretion

Figure 1: this compound Signaling Pathway to IL-10 Production.

Data Presentation

Table 1: Dose-Dependent Induction of IL-10 Gene Expression by this compound in Human Whole Blood
This compound Concentration (µM)Mean Fold Increase in IL-10 mRNA (vs. Vehicle Control)
0.1~3-fold
1.0Not specified, expected intermediate increase
10.0~6-fold
Data is extrapolated from gene expression studies by García et al. (2021).[1] Protein levels are expected to correlate with these findings.

Experimental Protocols

Two primary methods are presented for the quantification of IL-10 production following stimulation with this compound:

  • Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of secreted IL-10 in culture supernatants.

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: For the identification and quantification of IL-10-producing cell populations.

Protocol 1: IL-10 Measurement in Human Whole Blood Supernatant by ELISA

This protocol is adapted for the assessment of IL-10 secretion in a human whole blood matrix, providing a physiologically relevant environment.

Materials:

  • This compound

  • Human Whole Blood (from healthy donors, collected in sodium heparin tubes)

  • RPMI 1640 medium

  • DMSO (vehicle control)

  • Human IL-10 ELISA Kit

  • 96-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%).

  • Blood Culture Setup: In a 96-well plate, add 180 µL of freshly collected human whole blood per well.

  • Stimulation: Add 20 µL of the diluted this compound solutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours. This incubation time is a standard duration for de novo cytokine synthesis and secretion.

  • Sample Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the blood cells.

  • Supernatant Harvesting: Carefully collect the plasma (supernatant) from each well without disturbing the cell pellet.

  • IL-10 ELISA: Perform the IL-10 ELISA on the collected plasma samples according to the manufacturer's instructions. A typical sandwich ELISA protocol is outlined below.

General IL-10 ELISA Protocol Outline:

  • Coating: Coat a 96-well ELISA plate with anti-human IL-10 capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add diluted plasma samples and a serial dilution of the IL-10 standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated anti-human IL-10 detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.

  • Stopping Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-10 in the samples by interpolating from the standard curve.

ELISA_Workflow start Start prep Prepare this compound Dilutions start->prep culture Culture Human Whole Blood with this compound (18-24h) prep->culture centrifuge Centrifuge Plate culture->centrifuge harvest Harvest Plasma Supernatant centrifuge->harvest elisa Perform IL-10 ELISA harvest->elisa analyze Analyze Data elisa->analyze end End analyze->end ICS_Workflow start Start isolate Isolate Human PBMCs start->isolate stimulate Stimulate PBMCs with this compound isolate->stimulate inhibit Add Brefeldin A (2-4h) stimulate->inhibit surface_stain Surface Marker Staining inhibit->surface_stain fix_perm Fixation and Permeabilization surface_stain->fix_perm intra_stain Intracellular IL-10 Staining fix_perm->intra_stain acquire Flow Cytometry Acquisition intra_stain->acquire analyze Data Analysis acquire->analyze end End analyze->end

References

developing new therapeutic applications for BMS-986235

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235, also known as LAR-1219, is a potent and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2] FPR2 is a G protein-coupled receptor (GPCR) that plays a critical role in the resolution of inflammation.[3][4][5] By selectively activating FPR2, this compound promotes pro-resolving cellular activities, including the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis, offering a promising therapeutic strategy for conditions characterized by chronic or unresolved inflammation. Preclinical studies have demonstrated its potential in preventing heart failure following myocardial infarction by improving cardiac structure and function.

These application notes provide a comprehensive overview of the key biological activities of this compound, detailed protocols for in vitro and in vivo assays to evaluate its efficacy, and a summary of its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

This compound acts as a selective agonist for FPR2. Upon binding, it initiates a signaling cascade that modulates immune cell functions to promote the resolution of inflammation. Key mechanistic actions include:

  • G Protein Activation: this compound stimulates the activation of inhibitory G proteins (Gαi/o), leading to downstream signaling events.

  • β-Arrestin Recruitment: The compound also promotes the recruitment of β-arrestin to the FPR2 receptor.

  • Inhibition of Neutrophil Chemotaxis: By activating FPR2, this compound inhibits the migration of neutrophils to sites of inflammation.

  • Enhancement of Macrophage Phagocytosis: It stimulates the phagocytic activity of macrophages, facilitating the clearance of apoptotic cells and cellular debris.

  • Modulation of Cytokine Production: this compound has been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

AssayCell Line/SystemParameterValueReference
FPR2 Agonism Human FPR2EC500.41 nM
Mouse FPR2EC503.4 nM
FPR1 Selectivity Human FPR1EC50>10,000 nM
Neutrophil Chemotaxis Inhibition Differentiated HL-60 cellsIC5057 nM
Macrophage Phagocytosis Stimulation Mouse Peritoneal MacrophagesEC502.0 nM

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction

ParameterDosageTreatment DurationOutcomeReference
Survival 0.3 mg/kg/day, p.o.28 daysImproved survival
Left Ventricular (LV) Area 0.3 mg/kg/day, p.o.28 daysReduced LV area
Scar Area 0.3 mg/kg/day, p.o.28 daysReduced scar area
Infarct Wall Thickness 0.3 mg/kg/day, p.o.28 daysPreserved wall thickness
Ejection Fraction Not specifiedNot specifiedIncreased ejection fraction in a rat MI model

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValue (at 1 mg/kg, p.o.)Reference
Cmax 160 nmol/L
Tmax 0.68 hours
AUC (0-inf) 120 nmol*h/L
Oral Bioavailability (F%) 24%

Signaling Pathway

Activation of FPR2 by this compound initiates a complex intracellular signaling network. The diagram below illustrates the key pathways involved in the pro-resolving effects of this compound.

FPR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 G_protein Gαi/o Activation FPR2->G_protein beta_arrestin β-Arrestin Recruitment FPR2->beta_arrestin PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway (ERK1/2, p38) G_protein->MAPK NFkB_inhibition Inhibition of NF-κB Pathway PI3K_Akt->NFkB_inhibition IL10_production Increased IL-10 Production PI3K_Akt->IL10_production MAPK->NFkB_inhibition Chemotaxis Decreased Neutrophil Chemotaxis NFkB_inhibition->Chemotaxis Phagocytosis Increased Macrophage Phagocytosis IL10_production->Phagocytosis Inflammation_Resolution Resolution of Inflammation Chemotaxis->Inflammation_Resolution Phagocytosis->Inflammation_Resolution

Caption: FPR2 signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to assess the activity of this compound.

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on neutrophil chemotaxis.

Chemotaxis_Workflow A 1. Cell Culture and Differentiation (HL-60 cells with 1.3% DMSO for 5-6 days) C 3. Prepare Cell Suspension (Differentiated HL-60 cells with or without this compound) A->C B 2. Prepare Chemoattractant (e.g., fMLP in assay medium) D 4. Assemble Transwell Plate (Chemoattractant in lower chamber) B->D E 5. Add Cells to Upper Chamber C->E D->E F 6. Incubate (e.g., 90 minutes at 37°C, 5% CO2) E->F G 7. Quantify Migrated Cells (e.g., Calcein-AM staining and fluorescence reading) F->G H 8. Data Analysis (Calculate % inhibition of chemotaxis) G->H

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

Materials:

  • HL-60 cells (ATCC® CCL-240™)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO)

  • N-Formylmethionyl-leucyl-phenylalanine (fMLP)

  • This compound

  • Transwell inserts (e.g., 6.5 mm diameter, 3.0 µm pore size)

  • 24-well companion plates

  • Calcein-AM

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • To differentiate cells into a neutrophil-like phenotype, induce them with 1.3% (v/v) DMSO for 5-6 days.

  • Assay Preparation:

    • Prepare assay medium (e.g., RPMI-1640 with 0.5% BSA).

    • Prepare a stock solution of fMLP (e.g., 10 mM in DMSO) and dilute to a final working concentration (e.g., 10 nM) in assay medium. This will serve as the chemoattractant.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in assay medium to test a range of concentrations.

  • Transwell Assay:

    • Add 600 µL of the fMLP solution to the lower wells of the 24-well plate.

    • Harvest the differentiated HL-60 cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

    • In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

    • Add 100 µL of the cell suspension to the upper chamber of the transwell inserts.

    • Place the inserts into the wells containing the fMLP solution.

    • Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the results to determine the IC50 value.

Protocol 2: In Vitro Macrophage Phagocytosis Assay

This protocol describes an assay to measure the effect of this compound on the phagocytosis of zymosan particles by macrophages.

Phagocytosis_Workflow A 1. Isolate and Culture Macrophages (e.g., mouse peritoneal macrophages) C 3. Pre-treat Macrophages (with this compound or vehicle) A->C B 2. Prepare Fluorescent Zymosan Particles D 4. Add Zymosan Particles to Cells B->D C->D E 5. Incubate (e.g., 60 minutes at 37°C) D->E F 6. Quench Extracellular Fluorescence (e.g., with Trypan Blue) E->F G 7. Quantify Internalized Particles (Fluorescence microscopy or plate reader) F->G H 8. Data Analysis (Calculate fold-increase in phagocytosis) G->H MI_Workflow A 1. Anesthetize Mouse and Ventilate B 2. Perform Thoracotomy A->B C 3. Ligate Left Anterior Descending (LAD) Coronary Artery B->C D 4. Close Thorax and Recover Animal C->D E 5. Post-operative Care and Analgesia D->E F 6. Administer this compound or Vehicle (e.g., 0.3 mg/kg/day, p.o.) E->F G 7. Monitor Animal Health and Survival F->G H 8. Echocardiography to Assess Cardiac Function (at baseline and specified time points) G->H I 9. Euthanize and Harvest Hearts at Endpoint (e.g., 28 days) H->I J 10. Histological and Molecular Analysis (Infarct size, fibrosis, inflammatory markers) I->J

References

Application Notes and Protocols: BMS-986235 in Models of Chronic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986235 is a potent and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in the resolution of inflammation.[1][2][3][4] Activation of FPR2 by endogenous ligands, such as Lipoxin A4, is known to promote anti-inflammatory and pro-resolving pathways. This compound mimics these effects, offering a potential therapeutic strategy for diseases characterized by chronic inflammation.[5] These application notes provide a summary of the preclinical data on this compound in relevant models of chronic inflammation and detailed protocols for its use in both in vitro and in vivo settings.

Mechanism of Action

This compound exerts its pro-resolving effects by selectively activating FPR2. This activation triggers a signaling cascade that leads to the inhibition of neutrophil chemotaxis, thereby reducing the influx of these pro-inflammatory cells to the site of inflammation. Concurrently, this compound stimulates macrophage phagocytosis, a critical process for the clearance of apoptotic cells and cellular debris, which is essential for tissue repair. Furthermore, activation of FPR2 by this compound has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Data Presentation

In Vitro Activity of this compound
ParameterSpeciesAssayValueReference
EC50 HumanFPR2 Activation0.41 nM
MouseFPR2 Activation3.4 nM
IC50 HumanNeutrophil Chemotaxis (HL-60 cells)57 nM
EC50 MouseMacrophage Phagocytosis2 nM
In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction

| Animal Model | Treatment Protocol | Key Findings | Reference | |---|---|---|---|---| | C57BL/6 Mice with permanent left anterior descending (LAD) coronary artery occlusion | 0.3 mg/kg, p.o., daily for 24 days | Attenuated left ventricle and global cardiac remodeling; Reduced infarct length by 39% relative to vehicle. | | | | 0.3 and 3 mg/kg, p.o., QD, starting 24 hours post-occlusion for 4 weeks | Improved survival; Reduced LV chamber area and infarct size; Preserved infarct wall thickness. | |

In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Arthritis

| Animal Model | Treatment Protocol | Key Findings | Reference | |---|---|---|---|---| | K/BxN serum transfer-induced arthritis in hyper-homocysteine mice | 3 mg/kg, p.o., daily from week 4 to week 8 | Prevented diastolic dysfunction; Restored lung compliance; Reduced neutrophil infiltration and modulated fibroblast activation in the heart; Attenuated monocyte and macrophage numbers in the lung. | |

Signaling Pathway

BMS986235_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Pro-Resolving Effects BMS986235 This compound FPR2 FPR2 Receptor BMS986235->FPR2 Binds & Activates G_protein G-protein (Gi) FPR2->G_protein Activates Neutrophil_Chemotaxis Neutrophil Chemotaxis G_protein->Neutrophil_Chemotaxis Inhibits Macrophage_Phagocytosis Macrophage Phagocytosis G_protein->Macrophage_Phagocytosis Stimulates IL10_Production IL-10 Production G_protein->IL10_Production Stimulates Resolution Resolution of Inflammation Neutrophil_Chemotaxis->Resolution Macrophage_Phagocytosis->Resolution IL10_Production->Resolution

This compound Signaling Pathway

Experimental Protocols

In Vitro Neutrophil Chemotaxis Assay

This protocol is adapted from standard transwell migration assays.

Materials:

  • Human promyelocytic leukemia (HL-60) cells

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound

  • Chemoattractant (e.g., fMLP)

  • 96-well chemotaxis chamber (5 µm pore size)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Culture HL-60 cells in RPMI 1640 medium with 10% FBS.

  • Differentiate HL-60 cells into a neutrophil-like phenotype by treating with 1.5% DMSO for 5-6 days.

  • On the day of the assay, harvest the differentiated HL-60 cells and resuspend in serum-free RPMI at a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in serum-free RPMI.

  • In the bottom wells of the chemotaxis chamber, add the chemoattractant (e.g., 10 nM fMLP) with or without different concentrations of this compound. Include a negative control (medium only) and a positive control (chemoattractant only).

  • Place the filter membrane over the bottom wells.

  • Add 50 µL of the cell suspension to the top of each well on the filter membrane.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 90-120 minutes.

  • After incubation, remove the filter membrane.

  • Add Calcein-AM to the bottom wells and incubate for 30 minutes to label the migrated cells.

  • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/520 nm).

  • Calculate the percentage of chemotaxis inhibition for each concentration of this compound relative to the positive control.

In Vitro Macrophage Phagocytosis Assay

This protocol is based on the use of pH-sensitive fluorescent particles.

Materials:

  • Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)

  • DMEM supplemented with 10% FBS

  • This compound

  • pHrodo™ Zymosan Bioparticles™

  • Live-cell imaging system or fluorescence plate reader

Procedure:

  • Isolate peritoneal macrophages from C57BL/6 mice or culture RAW 264.7 cells.

  • Plate the macrophages in a 96-well plate and allow them to adhere overnight.

  • The next day, replace the medium with fresh DMEM.

  • Prepare serial dilutions of this compound in DMEM.

  • Add the different concentrations of this compound to the wells containing macrophages and incubate for 15-30 minutes at 37°C.

  • Add pHrodo™ Zymosan Bioparticles™ to each well according to the manufacturer's instructions.

  • Immediately place the plate in a live-cell imaging system or a fluorescence plate reader pre-warmed to 37°C.

  • Acquire images or fluorescence readings every 5-10 minutes for 1-2 hours. The fluorescence of the pHrodo particles increases significantly in the acidic environment of the phagosome.

  • Quantify the phagocytic activity by measuring the increase in fluorescence intensity over time.

  • Express the results as a fold-change in phagocytosis relative to the vehicle-treated control.

In Vivo Myocardial Infarction Model (Permanent Coronary Artery Occlusion)

This is a surgical model to induce chronic inflammation and subsequent heart failure.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Mechanical ventilator

  • Surgical instruments

  • 7-0 silk suture

  • This compound formulated for oral gavage

  • Echocardiography system

Procedure:

  • Anesthetize the mouse and intubate for mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.

  • Close the chest in layers and allow the mouse to recover.

  • Administer analgesics as required.

  • Begin treatment with this compound (e.g., 0.3 mg/kg) or vehicle via oral gavage 24 hours after surgery and continue daily for the duration of the study (e.g., 28 days).

  • Monitor cardiac function and remodeling using echocardiography at baseline (before surgery) and at specified time points post-MI (e.g., 7, 14, and 28 days).

  • At the end of the study, euthanize the mice and harvest the hearts for histological analysis (e.g., infarct size measurement using TTC staining) and molecular analysis (e.g., cytokine expression).

In Vivo Inflammatory Arthritis Model (K/BxN Serum Transfer)

This model induces an acute inflammatory arthritis that transitions to a more chronic state.

Materials:

  • Recipient mice (e.g., C57BL/6)

  • Arthritogenic K/BxN serum

  • This compound formulated for oral gavage

  • Calipers for measuring ankle thickness

  • Clinical scoring system for arthritis severity

Procedure:

  • Obtain arthritogenic serum from K/BxN mice.

  • On day 0, inject recipient mice intraperitoneally with K/BxN serum (e.g., 150 µL).

  • A second injection of serum can be given on day 2 to enhance the severity and duration of arthritis.

  • Begin daily oral administration of this compound (e.g., 3 mg/kg) or vehicle at a predetermined time point (e.g., from day 4, once arthritis is established).

  • Monitor the development and severity of arthritis daily by measuring ankle thickness with calipers and using a clinical scoring system (e.g., 0-4 scale for each paw based on erythema and swelling).

  • Continue treatment and monitoring for the desired duration of the experiment (e.g., until day 14).

  • At the end of the study, collect tissues (e.g., paws, heart, lungs) for histological and molecular analysis.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Chronic Inflammation Models cluster_endpoints Endpoint Analysis Receptor_Binding FPR2 Receptor Binding & Activation Assay Chemotaxis Neutrophil Chemotaxis Assay Receptor_Binding->Chemotaxis Phagocytosis Macrophage Phagocytosis Assay Chemotaxis->Phagocytosis Cytokine IL-10 Expression Analysis Phagocytosis->Cytokine MI_Model Myocardial Infarction Model (Coronary Artery Ligation) Cytokine->MI_Model Proceed to In Vivo Arthritis_Model Inflammatory Arthritis Model (K/BxN Serum Transfer) Functional_Assessment Functional Assessment (e.g., Echocardiography, Clinical Score) MI_Model->Functional_Assessment Arthritis_Model->Functional_Assessment Histology Histological Analysis (e.g., Infarct Size, Joint Damage) Functional_Assessment->Histology Molecular_Analysis Molecular & Cellular Analysis (e.g., Cytokine Levels, Cell Infiltration) Histology->Molecular_Analysis

Preclinical Evaluation Workflow

References

Application Notes and Protocols for LAR-1219 in FPR2 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LAR-1219 (also known as BMS-986235) is a potent, selective, and orally active small-molecule agonist for the Formyl Peptide Receptor 2 (FPR2).[1][2] FPR2 is a G-protein coupled receptor (GPCR) that plays a critical role in regulating the inflammatory response.[3][4] Unlike many inflammatory mediators that initiate or amplify inflammation, FPR2 is recognized as a key receptor in promoting the resolution of inflammation.[5] Activation of FPR2 by agonists like LAR-1219 can stimulate pro-resolving pathways, making it an attractive therapeutic target for diseases driven by chronic inflammation, such as heart failure.

These application notes provide a summary of LAR-1219's pharmacological properties and detailed protocols for its use as a tool compound in common in vitro functional assays to study FPR2-mediated cellular responses.

Pharmacological and Physicochemical Properties of LAR-1219

LAR-1219 is characterized by its high potency and remarkable selectivity for FPR2 over the related FPR1 receptor. This selectivity is crucial for dissecting the specific roles of FPR2 in cellular processes without the confounding effects of FPR1 activation.

Table 1: In Vitro Potency and Selectivity of LAR-1219
ParameterSpeciesValueSelectivity vs. FPR1Assay Type
EC₅₀ Human0.4 - 0.41 nM>7,000-foldNot Specified
EC₅₀ Mouse3.4 nMNot SpecifiedNot Specified
EC₅₀ Human5 - 13 nM164 to 614-foldBRET Assay (Gα subunit activation)

Data sourced from references.

Table 2: In Vivo Mouse Pharmacokinetics of LAR-1219
ParameterValueUnitDosing
Cₘₐₓ 160nmol/L1 mg/kg, p.o.
T₁/₂ 0.68hours1 mg/kg, p.o.
AUC₀-inf 120nmol/L*h1 mg/kg, p.o.
Bioavailability 24%1 mg/kg, p.o.

Data sourced from reference.

Key Cellular Applications and Effects

As a pro-resolving agent, LAR-1219 modulates key functions of immune cells. In cellular assays, it has been demonstrated to:

  • Inhibit Neutrophil Chemotaxis : Reducing the migration of neutrophils to sites of inflammation.

  • Stimulate Macrophage Phagocytosis : Enhancing the clearance of apoptotic cells and debris by macrophages.

  • Increase IL-10 Production : Promoting the release of the anti-inflammatory cytokine Interleukin-10 in human blood assays.

These activities are central to the resolution of inflammation and highlight the utility of LAR-1219 in studying these processes.

Signaling Pathways and Experimental Workflows

FPR2 Signaling Pathway

Activation of FPR2 by LAR-1219 initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, its activation leads to the modulation of several key downstream pathways that ultimately govern the cellular response.

FPR2_Signaling cluster_membrane Cell Membrane cluster_downstream FPR2 FPR2 G_Protein Gαi/βγ FPR2->G_Protein Activates LAR1219 LAR-1219 LAR1219->FPR2 Binds PLC PLC G_Protein->PLC PI3K_Akt PI3K / Akt G_Protein->PI3K_Akt MAPK MAPK G_Protein->MAPK Cellular_Response Pro-Resolving Cellular Responses • Inhibition of Chemotaxis • Stimulation of Phagocytosis • ↑ IL-10 Production PLC->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: FPR2 signaling cascade initiated by LAR-1219.

Detailed Experimental Protocols

The following are detailed protocols for assays where LAR-1219 can be used to probe FPR2 function.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes how to measure the inhibitory effect of LAR-1219 on neutrophil migration towards a chemoattractant.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 1. Isolate Human Neutrophils (e.g., Ficoll-Paque/Dextran) a3 6. Pre-incubate Neutrophils with LAR-1219 or vehicle p1->a3 p2 2. Prepare Chemoattractant (e.g., 10 nM fMLP) a1 4. Add Chemoattractant to lower chamber p2->a1 p3 3. Prepare LAR-1219 dilutions p3->a3 a2 5. Place porous membrane (5 µm) over lower chamber a1->a2 a4 7. Add Neutrophil suspension to upper chamber a2->a4 a5 8. Incubate at 37°C (60-90 minutes) a4->a5 an1 9. Remove non-migrated cells a5->an1 an2 10. Fix and stain membrane an1->an2 an3 11. Count migrated cells (microscopy) an2->an3 an4 12. Calculate % Inhibition an3->an4

Caption: Workflow for a neutrophil chemotaxis inhibition assay.

Methodology:

  • Neutrophil Isolation : Isolate neutrophils from fresh human peripheral blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend purified neutrophils in an appropriate assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.

  • Chamber Preparation : Add a known chemoattractant (e.g., 10 nM fMLP, a potent FPR1 agonist) to the lower wells of a 96-well Boyden chamber. For negative controls, add assay medium only.

  • Membrane Placement : Place a polycarbonate filter with a 5 µm pore size over the lower wells, separating the upper and lower chambers.

  • Compound Treatment : In separate tubes, pre-incubate the neutrophil suspension with various concentrations of LAR-1219 (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO) for 15-30 minutes at 37°C.

  • Cell Seeding : Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.

  • Incubation : Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

  • Analysis :

    • After incubation, remove the filter. Carefully wipe the non-migrated cells from the upper surface.

    • Fix the filter in methanol and stain with a suitable dye (e.g., Giemsa or Diff-Quik).

    • Mount the filter on a microscope slide and count the number of migrated cells that have moved to the lower side of the filter in several high-power fields.

    • Calculate the percentage inhibition of chemotaxis for each LAR-1219 concentration relative to the vehicle control.

Protocol 2: Macrophage Phagocytosis Assay (Flow Cytometry)

This protocol details a method to quantify the stimulatory effect of LAR-1219 on the phagocytic capacity of macrophages using fluorescent particles and flow cytometry.

Phagocytosis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 1. Culture Macrophages (e.g., THP-1 or primary cells) a1 4. Treat Macrophages with LAR-1219 or vehicle p1->a1 p2 2. Prepare Fluorescent Particles (e.g., pHrodo E. coli BioParticles) a2 5. Add Fluorescent Particles to wells (e.g., 10:1 ratio) p2->a2 p3 3. Prepare LAR-1219 dilutions p3->a1 a1->a2 a3 6. Incubate at 37°C (1-2 hours) a2->a3 a4 7. Quench extracellular fluorescence a3->a4 a5 8. Harvest cells (scrape/trypsinize) a4->a5 an1 9. Stain for macrophage marker (optional, e.g., CD11b) a5->an1 an2 10. Analyze by Flow Cytometry an1->an2 an3 11. Quantify % Fluorescent Cells and Mean Fluorescence Intensity an2->an3

Caption: Workflow for a macrophage phagocytosis assay.

Methodology:

  • Macrophage Preparation : Seed macrophages (e.g., human monocyte-derived macrophages or a cell line like THP-1 differentiated with PMA) into a 24-well non-TC-treated plate at a density of 1 x 10⁶ cells/mL and allow them to adhere.

  • Compound Treatment : Remove the culture medium and replace it with serum-free medium containing various concentrations of LAR-1219 or vehicle control. Incubate for 1 hour at 37°C.

  • Phagocytosis Induction : Add fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles®, which fluoresce only in the acidic environment of the phagosome, or FITC-labeled zymosan) to the wells at a particle-to-cell ratio of approximately 10:1.

  • Incubation : Co-incubate the cells with the particles for 1-2 hours at 37°C to allow for phagocytosis.

  • Stopping the Assay : Stop phagocytosis by washing the cells three times with ice-cold PBS to remove non-ingested particles. For particles that are fluorescent externally, add a quenching agent like trypan blue to eliminate the signal from non-internalized particles.

  • Cell Harvesting : Detach the adherent macrophages from the plate by gentle scraping or using a cell detachment solution (e.g., Trypsin-EDTA).

  • Flow Cytometry :

    • Transfer the cell suspension to FACS tubes.

    • Analyze the cells using a flow cytometer, gating on the macrophage population.

    • Quantify phagocytosis by measuring both the percentage of fluorescent cells (macrophages that have engulfed at least one particle) and the mean fluorescence intensity (MFI) of the positive population (indicating the amount of engulfed material).

Protocol 3: Intracellular Calcium Mobilization Assay (FLIPR)

This protocol measures the ability of LAR-1219 to induce a rapid increase in intracellular calcium concentration following FPR2 activation, a hallmark of Gαq/11 or Gβγ-mediated PLC activation.

Methodology:

  • Cell Plating : Seed HEK293 cells stably expressing human FPR2 into black-walled, clear-bottom 96- or 384-well microplates and incubate overnight to form a confluent monolayer.

  • Dye Loading :

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 4 Assay Kit) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cell plate and add an equal volume of the dye-loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂. No wash step is required if using a no-wash kit with a masking dye.

  • Compound Plate Preparation : Prepare a separate source plate containing serial dilutions of LAR-1219 at 5x the final desired concentration.

  • Measurement :

    • Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

    • The instrument will first measure the baseline fluorescence of the cells in each well.

    • It will then automatically add the LAR-1219 solutions from the source plate to the cell plate.

    • Immediately following compound addition, the instrument will record the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis : The increase in fluorescence corresponds to the mobilization of intracellular calcium. The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the LAR-1219 concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 4: IL-10 Quantitation in Whole Blood (ELISA)

This protocol is for measuring the LAR-1219-stimulated release of the anti-inflammatory cytokine IL-10 from human whole blood.

Methodology:

  • Blood Collection : Collect fresh human blood in heparin-treated tubes.

  • Stimulation : In a 96-well plate, add 20 µL of various concentrations of LAR-1219 or vehicle control. Add 180 µL of fresh whole blood to each well.

  • Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Plasma Collection : After incubation, centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the plasma supernatant without disturbing the cell pellet.

  • ELISA Procedure :

    • Quantify the concentration of IL-10 in the plasma samples using a commercial Human IL-10 ELISA kit (e.g., from Thermo Fisher, BD Biosciences, Abcam, or RayBiotech).

    • Follow the manufacturer's instructions precisely. This typically involves:

      • Adding standards and plasma samples to a microplate pre-coated with an anti-human IL-10 capture antibody.

      • Incubating to allow IL-10 to bind.

      • Washing the plate, then adding a biotin-conjugated detection antibody.

      • Incubating, washing, and then adding streptavidin-HRP.

      • Incubating, washing, and adding a TMB substrate to develop a colorimetric signal.

      • Stopping the reaction with a stop solution and reading the absorbance at 450 nm on a microplate reader.

  • Data Analysis : Calculate the concentration of IL-10 in each sample by interpolating from a standard curve generated with known concentrations of recombinant human IL-10.

References

Troubleshooting & Optimization

BMS-986235 solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists on the solubility and preparation of BMS-986235 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as LAR-1219, is a potent, selective, and orally active agonist of the formyl peptide receptor 2 (FPR2).[1][2][3][4] FPR2 activation is involved in stimulating the resolution of inflammation.[5] In preclinical studies, this compound has shown potential in preventing heart failure by inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis, which are key processes in resolving inflammation.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.

Q3: Can I use this compound for human therapeutic purposes?

A3: No, this compound is intended for research use only and is not for human consumption or therapeutic use.

Q4: What are the key therapeutic areas being investigated for this compound?

A4: this compound has been investigated for its potential in preventing heart failure and mitigating restenosis following endovascular interventions. Its mechanism of promoting the resolution of inflammation makes it a candidate for diseases with a chronic inflammatory component.

Solubility Data

This compound is soluble in DMSO, which can then be used to prepare aqueous-based formulations for in vivo studies.

SolventConcentrationNotes
DMSO100 mg/mL (276.75 mM)Ultrasonic assistance may be needed. Use newly opened, hygroscopic DMSO for best results.
DMSO10 mM

In Vivo Preparation and Administration

Careful preparation of this compound is crucial for successful in vivo experiments. It is recommended to prepare a stock solution in DMSO first and then dilute it with the appropriate vehicle. Working solutions for in vivo experiments should be freshly prepared on the day of use.

Vehicle Formulations for In Vivo Studies
ProtocolVehicle CompositionAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.92 mM)
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.92 mM)
310% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.2 mg/mL (3.32 mM)
40.8% Tween-80 in Saline3 mg/kg (for i.p. injection)
Experimental Protocols

Protocol 1: Preparation of 2.5 mg/mL this compound in PEG300/Tween-80 Formulation

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and ensure it is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained.

Protocol 2: Preparation of 1.2 mg/mL this compound in SBE-β-CD Formulation

  • Prepare a 12 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final working solution, add 100 µL of the 12 mg/mL DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly until the solution is clear.

Administration Routes and Dosages in Animal Models
  • Oral Administration (p.o.):

    • In mice, a daily dose of 0.3 mg/kg for 24 days was used to study its effects on cardiac remodeling after myocardial infarction.

    • Pharmacokinetic analysis in mice was performed using a single 1 mg/kg oral dose.

  • Intraperitoneal Injection (i.p.):

    • In a mouse model of restenosis, a daily dose of 3 mg/kg was administered for 28 days.

Troubleshooting Guide

Issue: Precipitation or phase separation occurs during preparation of the in vivo formulation.

  • Possible Cause: The compound may not be fully dissolved in the initial solvent or the co-solvents were not added sequentially.

  • Solution: Gentle heating and/or sonication can be used to aid dissolution. Ensure that you start by creating a clear stock solution in DMSO before adding the other components of the vehicle one by one, with thorough mixing at each step.

Issue: Poor oral bioavailability is observed in pharmacokinetic studies.

  • Possible Cause: The chosen vehicle may not be optimal for absorption.

  • Solution: Consider trying alternative vehicle formulations. For this compound, formulations with PEG300 and Tween-80 or corn oil have been reported to achieve clear solutions at concentrations suitable for oral dosing. A reported oral bioavailability in mice was 24% with a 1 mg/kg dose.

Issue: Vehicle-related toxicity is suspected in the animal model.

  • Possible Cause: The concentration of DMSO or other excipients may be too high.

  • Solution: Always use the minimum amount of DMSO required to dissolve the compound. The provided protocols keep the final DMSO concentration at 10%. If toxicity is still a concern, consider alternative formulations or reducing the dosing volume.

Visualized Workflows and Pathways

experimental_workflow This compound In Vivo Preparation Workflow cluster_prep Stock Solution Preparation cluster_vehicle Vehicle Formulation cluster_admin In Vivo Administration weigh Weigh this compound Powder dmso Add DMSO weigh->dmso dissolve Dissolve with Sonication/Heating dmso->dissolve stock Clear Stock Solution dissolve->stock add_stock Add Stock to Vehicle Components stock->add_stock mix Mix Thoroughly add_stock->mix final_solution Final Dosing Solution mix->final_solution dosing Administer via p.o. or i.p. final_solution->dosing animal_model Select Animal Model animal_model->dosing observe Observe and Collect Data dosing->observe

Caption: Workflow for preparing this compound for in vivo studies.

signaling_pathway This compound Signaling and Effects BMS This compound FPR2 FPR2 Receptor BMS->FPR2 activates Gi Gi Signaling FPR2->Gi couples to Neutrophil Neutrophil Chemotaxis Gi->Neutrophil inhibits Macrophage Macrophage Phagocytosis Gi->Macrophage stimulates Inflammation Resolution of Inflammation Neutrophil->Inflammation Macrophage->Inflammation Heart Improved Cardiac Structure and Function Inflammation->Heart

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Optimizing BMS-986235 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of BMS-986235 in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this potent and selective FPR2 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as LAR-1219, is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR).[1][2][3] Its activation of FPR2 triggers downstream signaling pathways that are primarily involved in the resolution of inflammation.[2][4] In cellular assays, this compound has been shown to inhibit neutrophil chemotaxis and stimulate macrophage phagocytosis.

Q2: What are the recommended starting concentrations for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the specific cell type and assay being performed. Based on its high potency, a starting concentration range of 0.1 nM to 100 nM is recommended for initial dose-response experiments. Refer to the quantitative data tables below for specific EC50 and IC50 values in various assays.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution in the appropriate assay buffer or cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What are the known off-target effects of this compound?

A4: this compound is a highly selective agonist for FPR2, with significantly lower potency for the related FPR1 receptor. However, as with any small molecule, the potential for off-target effects should be considered, especially at higher concentrations. To control for off-target effects, it is advisable to include a structurally unrelated FPR2 agonist as a positive control and to perform experiments in FPR2-knockout/knockdown cells, if available.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various cell-based assays.

Parameter Species Value Assay System Reference(s)
EC50 (hFPR2) Human0.41 nMNot Specified
EC50 (mFPR2) Mouse3.4 nMNot Specified
EC50 (Gαi1 activation) Human~5-13 nMBRET Assay (HEK293 cells)
EC50 (Gαi2 activation) Human~5-13 nMBRET Assay (HEK293 cells)
EC50 (Gαi3 activation) Human~5-13 nMBRET Assay (HEK293 cells)
EC50 (GαoA activation) Human~5-13 nMBRET Assay (HEK293 cells)
EC50 (GαoB activation) Human~5-13 nMBRET Assay (HEK293 cells)
IC50 (Chemotaxis) Human57 nMTranswell Assay (HL-60 cells)
EC50 (Phagocytosis) Mouse2 nMFITC Signal (Peritoneal Macrophages)

Signaling Pathway

Activation of FPR2 by this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, ultimately resulting in the cellular responses associated with inflammation resolution.

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Binds G_protein Gαi/oβγ FPR2->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (↓ Chemotaxis, ↑ Phagocytosis) cAMP->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->Cellular_Response MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Akt->MAPK MAPK->Cellular_Response

Caption: FPR2 Signaling Pathway Activated by this compound.

Experimental Workflow: Dose-Response Curve

A critical first step in optimizing this compound concentration is to perform a dose-response experiment to determine the EC50 or IC50 for your specific assay.

Dose_Response_Workflow start Start prepare_cells Prepare and Seed Cells in Microplate start->prepare_cells add_compound Add this compound Dilutions and Controls to Cells prepare_cells->add_compound prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->add_compound incubate Incubate for Optimized Duration add_compound->incubate perform_assay Perform Specific Assay (e.g., Chemotaxis, Phagocytosis) incubate->perform_assay read_data Acquire Data (e.g., Fluorescence, Luminescence) perform_assay->read_data analyze_data Analyze Data and Generate Dose-Response Curve read_data->analyze_data determine_ec50 Determine EC50/IC50 analyze_data->determine_ec50 end End determine_ec50->end

Caption: General Workflow for a Dose-Response Experiment.

Troubleshooting Guides

Chemotaxis Assay

Problem: High background migration in control wells.

  • Possible Cause:

    • Cells are overly motile or not properly serum-starved.

    • The chemoattractant has contaminated the upper chamber.

    • The Transwell membrane is damaged.

  • Solution:

    • Ensure cells are adequately serum-starved before the assay to reduce basal migration.

    • Carefully add the chemoattractant to the lower chamber without introducing it to the upper chamber.

    • Inspect Transwell inserts for any visible damage before use.

Problem: Low or no migration towards this compound.

  • Possible Cause:

    • The concentration of this compound is outside the optimal range.

    • The incubation time is too short.

    • The cells have low expression of FPR2.

  • Solution:

    • Perform a full dose-response curve to identify the optimal chemoattractant concentration.

    • Optimize the incubation time; longer times may be required for some cell types.

    • Confirm FPR2 expression in your cell line using techniques like flow cytometry or western blotting.

Phagocytosis Assay

Problem: Low phagocytic activity observed.

  • Possible Cause:

    • The concentration of this compound is suboptimal.

    • The incubation time with the phagocytic substrate is too short.

    • The macrophages are not fully differentiated or activated.

  • Solution:

    • Titrate this compound to find the concentration that maximally stimulates phagocytosis.

    • Increase the incubation time with the fluorescent beads or particles.

    • Ensure your macrophage differentiation protocol is optimal and consider pre-treating with an activating agent if necessary.

Problem: High background fluorescence.

  • Possible Cause:

    • Inefficient washing to remove non-ingested particles.

    • Autofluorescence of cells or the assay plate.

  • Solution:

    • Increase the number and rigor of washing steps after the phagocytosis incubation.

    • Use a quenching agent like trypan blue to quench the fluorescence of extracellular particles.

    • Include a "no-particle" control to measure cellular autofluorescence.

Calcium Mobilization Assay

Problem: High variability between replicate wells.

  • Possible Cause:

    • Uneven cell seeding density.

    • Inconsistent dye loading.

    • Temperature fluctuations across the plate.

  • Solution:

    • Ensure a homogenous cell suspension and careful pipetting when seeding cells.

    • Standardize the dye loading protocol, including incubation time and temperature.

    • Allow the plate to equilibrate to the reading temperature before starting the assay.

Problem: Low signal-to-noise ratio.

  • Possible Cause:

    • Low receptor expression.

    • Suboptimal dye concentration or loading conditions.

    • Use of a buffer with interfering components.

  • Solution:

    • Use a cell line with confirmed high expression of FPR2.

    • Titrate the calcium-sensitive dye to find the optimal concentration.

    • Use a recommended assay buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

cAMP Assay

Problem: Inconsistent or non-reproducible results.

  • Possible Cause:

    • Variability in cell number or health.

    • Degradation of cAMP by phosphodiesterases (PDEs).

    • Inconsistent incubation times.

  • Solution:

    • Use a consistent cell seeding density and ensure cells are healthy and within a low passage number.

    • Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.

    • Use a precise timer for all incubation steps.

Problem: Low assay window (small difference between basal and stimulated levels).

  • Possible Cause:

    • Low adenylyl cyclase activity in the cells.

    • Inefficient stimulation by the agonist.

  • Solution:

    • Consider using a forskolin-stimulated assay to increase the dynamic range, especially when measuring the inhibitory effect of a Gαi-coupled receptor agonist like this compound.

    • Optimize the concentration of the stimulating agent (e.g., forskolin) and the incubation time.

Experimental Protocols

Neutrophil Chemotaxis Assay (Transwell Method)
  • Cell Preparation: Differentiate a suitable cell line (e.g., HL-60) into a neutrophil-like phenotype. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control to the lower wells of a 24-well plate.

    • Place Transwell inserts with a 3-5 µm pore size into the wells.

    • Add 100 µL of the cell suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.

  • Quantification:

    • Remove the Transwell inserts.

    • Stain the migrated cells on the bottom of the insert membrane with a suitable stain (e.g., DAPI or Crystal Violet).

    • Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability reagent.

Macrophage Phagocytosis Assay (Fluorescent Bead-Based)
  • Cell Preparation: Plate macrophages (e.g., primary bone marrow-derived macrophages or a macrophage cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh serum-free medium containing different concentrations of this compound or a vehicle control. Incubate for 1-2 hours at 37°C.

  • Phagocytosis: Add fluorescently labeled beads or zymosan particles to each well and incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Washing and Quenching:

    • Gently wash the cells three times with cold PBS to remove non-ingested particles.

    • Add a quenching solution (e.g., trypan blue) to quench the fluorescence of extracellular beads.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in phagocytosis.

Calcium Mobilization Assay
  • Cell Preparation: Seed HEK293 cells stably expressing FPR2 into a 96-well black, clear-bottom plate and grow overnight.

  • Dye Loading:

    • Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Assay:

    • Place the plate in a fluorescence plate reader equipped with an automated injector.

    • Measure the baseline fluorescence for a short period.

    • Inject a solution of this compound at various concentrations and continue to measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is plotted against the concentration of this compound to generate a dose-response curve.

cAMP Assay (HTRF-Based)
  • Cell Preparation: Harvest CHO cells stably expressing FPR2 and resuspend them in an appropriate assay buffer containing a PDE inhibitor (e.g., IBMX).

  • Assay Setup:

    • In a 384-well plate, add the cell suspension.

    • Add this compound at various concentrations.

    • Add a stimulator of adenylyl cyclase, such as forskolin, to all wells (except for the basal control) to induce cAMP production.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) and incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (665 nm and 620 nm). A decrease in the HTRF ratio indicates an inhibition of cAMP production due to the Gαi-coupling of FPR2.

References

potential off-target effects of BMS-986235

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target and biased signaling effects of BMS-986235. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in resolving inflammation.[1][2][3][4][5] It is being investigated for its therapeutic potential in conditions driven by chronic inflammation, such as heart failure.

Q2: Is this compound selective for FPR2?

A2: Yes, this compound is highly selective for FPR2 over Formyl Peptide Receptor 1 (FPR1). This selectivity is a key feature, as FPR1 activation is often associated with pro-inflammatory responses. The selectivity ratios, calculated from EC50 values, range from 164- to 614-fold for G protein activation in cellular assays.

Q3: What are the known off-target effects of this compound?

A3: Traditional off-target effects, defined as binding to unintended receptors, have not been prominently reported for this compound. Instead, its unique pharmacological profile is characterized by "biased agonism" or "biased signaling" at its intended target, FPR2. This means that this compound preferentially activates certain downstream signaling pathways over others. Specifically, it shows a bias towards G-protein signaling (Gαi) and away from β-arrestin recruitment and receptor internalization. This is in contrast to other FPR2 agonists, such as ACT-389949, which more strongly engage β-arrestin pathways and lead to receptor desensitization.

Q4: How does the biased agonism of this compound impact experimental outcomes?

A4: The biased signaling profile of this compound can lead to distinct cellular and physiological responses compared to other FPR2 agonists. For example, its preference for G-protein signaling is associated with pro-resolving and cardioprotective effects, while its weaker engagement of β-arrestin pathways may lead to less receptor desensitization and internalization. This could translate to more sustained signaling and therapeutic effects with chronic administration. Researchers should be aware that experimental outcomes may differ significantly from those obtained with non-biased or β-arrestin-biased FPR2 agonists.

Troubleshooting Guide

Issue 1: Unexpected or weak cellular response compared to other FPR2 agonists.

  • Possible Cause: The specific cellular assay may be more sensitive to β-arrestin-mediated signaling pathways, which are less potently activated by this compound.

  • Troubleshooting Steps:

    • Characterize the signaling pathway: Determine if the cellular response being measured is dependent on G-protein signaling or β-arrestin recruitment.

    • Use a reference compound: Compare the effects of this compound with a known β-arrestin-biased FPR2 agonist (e.g., ACT-389949) in your assay system.

    • Measure multiple endpoints: Assess both G-protein dependent endpoints (e.g., cAMP inhibition, pERK1/2 activation) and β-arrestin dependent endpoints (e.g., receptor internalization, specific phosphorylation events) to fully characterize the response to this compound.

Issue 2: Observing a more sustained cellular response than anticipated.

  • Possible Cause: Due to its weak induction of β-arrestin recruitment, this compound causes less receptor internalization and desensitization compared to other FPR2 agonists.

  • Troubleshooting Steps:

    • Time-course experiments: Conduct experiments over an extended time frame to evaluate the duration of the cellular response.

    • Receptor internalization assay: Directly measure the extent of FPR2 internalization in your cell system following treatment with this compound and a comparator compound.

    • Receptor recycling analysis: Investigate the rate of FPR2 recycling to the plasma membrane after agonist withdrawal. Effective recycling is observed with this compound.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetSpeciesAssay TypeEC50 (nM)Reference
FPR2HumanGαi Activation0.41
FPR2MouseGαi Activation3.4
FPR1HumanGαi ActivationVaries (164-614 fold less potent than for FPR2)

Table 2: Biased Signaling Profile of this compound

Signaling PathwayBias Relative to WKYMVmFold BiasReference
β-arrestin Recruitment & TraffickingAway from~5- to 50-fold
cAMP Inhibition & pERK1/2Towards~35- to 60-fold

Experimental Protocols

1. G-protein Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)

  • Objective: To measure the activation of different Gα subunits by this compound at FPR2.

  • Methodology:

    • HEK293 cells are transiently co-transfected with plasmids encoding for human FPR2 and a BRET-based G-protein biosensor (e.g., Gαi1-RLuc8 and Gβ3-RGFP).

    • Transfected cells are plated in 96-well plates and incubated.

    • The BRET substrate (e.g., coelenterazine h) is added to the cells.

    • This compound is added at varying concentrations.

    • The BRET signal is measured using a plate reader capable of detecting dual emissions (e.g., 485 nm for RLuc8 and 515 nm for RGFP).

    • The change in the BRET ratio (emission at 515 nm / emission at 485 nm) is plotted against the agonist concentration to determine the EC50 value.

2. β-arrestin Recruitment Assay

  • Objective: To quantify the recruitment of β-arrestin to FPR2 upon activation by this compound.

  • Methodology: A common method is the Tango assay or a similar reporter gene assay.

    • A cell line is engineered to express FPR2 fused to a transcription factor, and a separate reporter gene under the control of a promoter that is activated by the cleavage of the transcription factor upon β-arrestin binding.

    • Cells are plated and treated with a range of concentrations of this compound.

    • Following incubation, the expression of the reporter gene (e.g., luciferase) is quantified by measuring luminescence.

    • The luminescence signal is proportional to the extent of β-arrestin recruitment.

    • Data is plotted to generate a concentration-response curve and determine the EC50.

Visualizations

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-protein Pathway cluster_b_arrestin β-arrestin Pathway This compound This compound FPR2 FPR2 This compound->FPR2 Agonist Binding Gai Gαi FPR2->Gai Strongly Activates B_arrestin β-arrestin FPR2->B_arrestin Weakly Engages cAMP ↓ cAMP Gai->cAMP pERK ↑ pERK1/2 Gai->pERK Pro_resolving Pro-resolving Effects cAMP->Pro_resolving pERK->Pro_resolving Internalization Internalization B_arrestin->Internalization Desensitization Desensitization B_arrestin->Desensitization

Caption: this compound biased agonism at the FPR2 receptor.

experimental_workflow cluster_troubleshooting Troubleshooting Experimental Results start Unexpected Cellular Response Observed q1 Is the assay sensitive to G-protein or β-arrestin signaling? start->q1 g_protein Assay is G-protein sensitive. Consider other experimental variables. q1->g_protein G-protein b_arrestin Assay is β-arrestin sensitive. Response may be weak due to biased agonism. q1->b_arrestin β-arrestin solution Validate with multiple endpoints: - cAMP inhibition (G-protein) - Receptor internalization (β-arrestin) b_arrestin->solution Solution

Caption: Troubleshooting workflow for unexpected results.

References

LAR-1219 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of LAR-1219, a selective formyl peptide receptor 2 (FPR2) agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for LAR-1219?

A1: Proper storage of LAR-1219 is crucial for maintaining its purity and activity. Recommendations for both solid and solution forms are summarized below.

Q2: How long can I store LAR-1219?

A2: The shelf life of LAR-1219 depends on the storage conditions and whether it is in solid form or in solution.[1][2][3]

Q3: How should I prepare stock solutions of LAR-1219?

A3: It is recommended to prepare stock solutions in appropriate solvents and store them at low temperatures. For in vivo experiments, specific formulations are suggested to ensure solubility and delivery.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q4: Is LAR-1219 sensitive to light?

Q5: What is the stability of LAR-1219 in aqueous solutions at different pH values?

A5: Detailed pH stability studies for LAR-1219 are not publicly available. However, many small molecules are susceptible to hydrolysis at acidic or basic pH. It is advisable to prepare aqueous solutions fresh and use them promptly. If storage of aqueous solutions is necessary, it should be done at low temperatures, and the pH should be kept close to neutral if the compound's stability profile is unknown.

Data Summary

Table 1: Recommended Storage Conditions for LAR-1219

FormStorage TemperatureRecommended Duration
Solid Powder-20°CUp to 3 years
In Solvent-80°CUp to 1 year
In Solvent-20°CUp to 1 month

Data compiled from multiple vendor specifications.

Table 2: Suggested Formulations for In Vivo Studies

ProtocolSolventsMax Solubility Achieved
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.92 mM)
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.92 mM)
310% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.2 mg/mL (3.32 mM)

These protocols yield clear solutions.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Precipitation in stock solution upon storage The compound may have limited solubility in the chosen solvent at low temperatures. The concentration might be too high for long-term storage.Try preparing a more dilute stock solution. Before use, allow the solution to warm to room temperature and vortex to ensure any precipitate has redissolved. If the issue persists, consider preparing fresh solutions before each experiment. Gentle sonication can also aid in redissolution.
Inconsistent or poor results in bioassays This could be due to degradation of the compound. Repeated freeze-thaw cycles of stock solutions can lead to degradation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always use freshly prepared working solutions for your experiments. It is also advisable to periodically check the purity of your stock solution using an analytical method like HPLC if you suspect degradation.
Color change in the solid compound or solution A change in color can be an indicator of chemical degradation or oxidation.Discard the compound or solution showing a color change. Ensure that the compound is stored under the recommended conditions, particularly with protection from light and air (e.g., by using amber vials and ensuring containers are tightly sealed).
Difficulty dissolving the compound LAR-1219 may require specific solvent systems for complete dissolution.Refer to the suggested formulation protocols which utilize co-solvents like DMSO, PEG300, and Tween-80 to enhance solubility. If you are using a different solvent system, you may need to optimize the composition. Sonication can be a useful tool to aid dissolution.

Experimental Protocols

General Protocol for Assessing LAR-1219 Stability by HPLC

This protocol provides a general workflow for monitoring the stability of LAR-1219 under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of LAR-1219 powder.

    • Dissolve in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

    • Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Degradation: Incubate the solid powder and stock solution at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the solid powder and stock solution to a light source (e.g., UV lamp).

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

    • Neutralize the acid and base samples before analysis.

  • HPLC Analysis:

    • Analyze the samples using a suitable reversed-phase HPLC method. A C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Use a UV detector to monitor the elution of LAR-1219 and any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of LAR-1219 remaining at each time point compared to the initial time point (T=0).

    • Identify and quantify any degradation products that appear as new peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_data Data Interpretation start Prepare LAR-1219 Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photodegradation start->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc analysis Calculate % Remaining & Degradants hplc->analysis conclusion Determine Stability Profile analysis->conclusion

Caption: Workflow for Forced Degradation Study of LAR-1219.

logical_relationship cluster_troubleshooting Troubleshooting Logic cluster_solutions Corrective Actions issue Inconsistent Experimental Results cause1 Compound Degradation issue->cause1 due to cause2 Solution Precipitation issue->cause2 due to cause3 Improper Storage issue->cause3 due to action1 Aliquot Stocks / Prepare Fresh cause1->action1 address with action2 Warm & Vortex / Use Co-solvents cause2->action2 address with action3 Follow Recommended Storage Conditions cause3->action3 address with

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

improving the therapeutic window of BMS-986235

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-986235. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2).[1][2][3] It is an orally active small molecule.[1][3] Its mechanism of action involves the activation of FPR2, a G-protein coupled receptor expressed on various immune cells, including neutrophils and macrophages. This activation stimulates pro-resolving pathways in inflammation, primarily by inhibiting neutrophil chemotaxis and enhancing macrophage phagocytosis.

Q2: What are the key in vitro activities of this compound?

A2: this compound demonstrates high potency and selectivity for human and mouse FPR2. Key in vitro activities include the induction of G protein activation and β-arrestin recruitment upon binding to FPR2. It effectively inhibits neutrophil chemotaxis and stimulates macrophage phagocytosis.

Q3: What is the solubility and stability of this compound?

A3: Like many small molecule inhibitors, the solubility of this compound is a critical factor for successful experiments. It is typically supplied as a powder. For in vitro assays, it is common to prepare a high-concentration stock solution in a solvent like DMSO. It's important to be aware that precipitation can occur when diluting the DMSO stock into aqueous buffers. To avoid this, it is recommended to use a final DMSO concentration that is well-tolerated by the cells (often up to 0.5%) and to prepare fresh dilutions for each experiment. The stability of the compound in solution can be affected by factors such as pH, temperature, and freeze-thaw cycles.

Q4: What are the reported in vivo effects of this compound?

A4: In a mouse model of myocardial infarction, oral administration of this compound has been shown to improve survival, reduce infarct size, and preserve left ventricular systolic function. These beneficial effects are attributed to its ability to promote the resolution of inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Receptor Activation and Selectivity

TargetSpeciesAssay TypeValue (EC50/IC50)Reference
FPR2HumanGαi1 BRET5 nM
FPR2HumanGαi2 BRET13 nM
FPR2HumanGαi3 BRET7 nM
FPR2HumanGαoA BRET7 nM
FPR2HumanGαoB BRET6 nM
FPR2Human-0.41 nM (EC50)
FPR2Mouse-3.4 nM (EC50)
FPR1Human-2800 nM (EC50)

Table 2: In Vitro Functional Activity

AssayCell TypeValueReference
Neutrophil Chemotaxis InhibitionHL-6057 nM (IC50)
Macrophage Phagocytosis InductionMouse Peritoneal Macrophages2 nM (EC50)

Table 3: In Vivo Pharmacokinetics in Mice (Oral Administration)

ParameterDoseValueReference
Cmax1 mg/kg160 nmol/L
T1/21 mg/kg0.68 hours
AUC0-inf1 mg/kg120 nmol/L*h
Bioavailability (BA)1 mg/kg24%

Experimental Protocols & Troubleshooting

Neutrophil Chemotaxis Assay

Objective: To evaluate the inhibitory effect of this compound on neutrophil migration towards a chemoattractant.

Detailed Methodology:

  • Cell Preparation: Isolate human neutrophils from peripheral blood of healthy donors using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., a 96-well Boyden chamber with a 3 µm pore size polycarbonate membrane).

  • Chemoattractant and Inhibitor Preparation:

    • Add a known chemoattractant for neutrophils (e.g., fMLP or IL-8) to the lower wells of the chamber at a concentration that induces sub-maximal migration.

    • In the upper wells, add the neutrophil suspension.

    • Pre-incubate the neutrophils with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 15-30 minutes at 37°C before adding them to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane using a stain like Diff-Quik. Count the migrated cells in several high-power fields for each well using a microscope. Alternatively, use a fluorescently labeled cell tracker and quantify the fluorescence in the bottom well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
High background migration (in the absence of chemoattractant) Neutrophils are activated during isolation.Handle cells gently, keep them on ice, and use endotoxin-free reagents.
Low or no migration towards the chemoattractant Chemoattractant concentration is suboptimal; incubation time is too short/long; cells are not healthy.Perform a dose-response and time-course experiment for the chemoattractant. Check cell viability before the assay.
High variability between replicate wells Uneven cell distribution; bubbles in the wells.Mix cell suspension thoroughly before plating. Be careful during pipetting to avoid bubbles.
Compound precipitation This compound solubility limit exceeded in the aqueous buffer.Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to cells (check with a vehicle control). Prepare fresh dilutions of the compound for each experiment.

G

Macrophage Phagocytosis Assay

Objective: To assess the effect of this compound on the phagocytic capacity of macrophages.

Detailed Methodology:

  • Cell Preparation: Isolate peritoneal macrophages from mice or use a macrophage-like cell line (e.g., RAW 264.7). Culture the cells in appropriate media until they are adherent and have formed a monolayer.

  • Preparation of Phagocytic Targets: Use fluorescently labeled particles such as zymosan bioparticles (from Saccharomyces cerevisiae) or fluorescently labeled E. coli.

  • Treatment with this compound: Pre-incubate the macrophage monolayer with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Phagocytosis: Add the fluorescently labeled particles to the wells containing the macrophages and incubate for 60-90 minutes at 37°C to allow for phagocytosis.

  • Quenching of Extracellular Fluorescence: After incubation, wash the cells to remove non-phagocytosed particles. Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of particles that are attached to the outside of the macrophages but not internalized.

  • Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry. Alternatively, visualize and quantify the number of internalized particles per cell using fluorescence microscopy.

  • Data Analysis: Calculate the fold-increase in phagocytosis for each concentration of this compound compared to the vehicle control. Determine the EC50 value from the dose-response curve.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low phagocytic activity Macrophages are not sufficiently activated; incubation time is too short.Prime macrophages with a stimulating agent if necessary (e.g., IFN-γ). Optimize the incubation time.
High background fluorescence Incomplete washing or ineffective quenching of extracellular particles.Ensure thorough washing steps. Validate the effectiveness of the quenching agent.
Cell detachment Harsh washing steps or cytotoxicity of the compound.Be gentle during washing. Perform a cytotoxicity assay for this compound at the concentrations used.
Inconsistent results Variation in particle-to-cell ratio; non-homogenous particle suspension.Carefully control the number of cells and particles added to each well. Ensure particles are well-suspended before addition.

G

In Vivo Mouse Model of Myocardial Infarction

Objective: To evaluate the therapeutic efficacy of this compound in a model of heart failure.

Detailed Methodology:

  • Animal Model: Use adult male C57BL/6 mice. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Surgical Procedure (Myocardial Infarction):

    • Anesthetize the mouse (e.g., with isoflurane).

    • Intubate the animal and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.

    • Close the chest in layers.

    • Provide appropriate post-operative care, including analgesia.

  • Drug Administration:

    • Prepare a formulation of this compound suitable for oral gavage (e.g., in 0.5% methylcellulose).

    • Administer this compound or vehicle control orally to the mice daily, starting shortly after the MI surgery. A typical dose is 0.3 mg/kg.

  • Efficacy Assessment:

    • Monitor the survival of the animals over a period of several weeks.

    • At the end of the study, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

    • Harvest the hearts for histological analysis to measure infarct size and cardiac remodeling (e.g., using Masson's trichrome staining).

  • Data Analysis: Compare the survival rates, cardiac function parameters, and histological outcomes between the this compound-treated group and the vehicle control group using appropriate statistical tests.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
High surgical mortality Anesthesia overdose; surgical complications (e.g., pneumothorax, excessive bleeding).Carefully titrate the anesthetic dose. Ensure proper surgical technique and hemostasis.
Variable infarct size Inconsistent location of the LAD ligation.Standardize the surgical procedure and the location of the suture on the LAD.
Inconsistent drug exposure Improper oral gavage technique; formulation issues.Ensure proper training in oral gavage. Prepare a homogenous and stable formulation of this compound.
Lack of therapeutic effect Inadequate dose or treatment duration; timing of treatment initiation.Perform a dose-response study. Optimize the treatment duration and the timing of the first dose relative to the MI surgery.

References

Technical Support Center: BMS-986235 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective formyl peptide receptor 2 (FPR2) agonist, BMS-986235, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist of the formyl peptide receptor 2 (FPR2).[1][2][3] It is an orally active small molecule designed to promote the resolution of inflammation, a key process in tissue repair and healing.[4][5] Its mechanism of action involves activating FPR2, which in turn can lead to the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis, helping to clear cellular debris and reduce inflammation.

Q2: What are the known toxicities of this compound in animal models?

Currently, there is limited publicly available information detailing specific toxicities of this compound in animal models. Preclinical studies have primarily focused on the efficacy of the compound in models of heart failure, where it has shown protective effects. A Phase 1 clinical trial in healthy human subjects was completed and demonstrated a favorable safety profile at the doses tested. However, researchers should always conduct their own dose-range finding and toxicology studies for their specific animal model and experimental conditions.

Q3: Two Phase 1 clinical trials (NCT04301310 and NCT04464577) for this compound were withdrawn. Does this indicate a toxicity issue?

The reasons for the withdrawal of these trials have not been publicly disclosed. Clinical trial withdrawals can occur for a variety of reasons that are not necessarily related to drug toxicity, including strategic business decisions, challenges in patient recruitment, or issues with the study design. It is important to note that another Phase 1 trial (NCT03335553) was completed.

Q4: I am observing unexpected adverse effects in my animal model. What should I do?

If you observe unexpected adverse effects, it is crucial to systematically troubleshoot the potential causes. This should include:

  • Verifying the compound's integrity: Ensure the compound has been stored correctly and has not degraded.

  • Reviewing the formulation: Improper formulation can lead to precipitation, poor bioavailability, or vehicle-related toxicity.

  • Assessing the administration procedure: Improper administration (e.g., esophageal rupture during oral gavage) can cause significant distress and mortality unrelated to the compound's pharmacology.

  • Evaluating the dose: The dose may not be appropriate for the specific animal strain, age, or disease model. A dose de-escalation study is recommended.

  • Monitoring for vehicle-related effects: Always include a vehicle-only control group to distinguish between compound-specific effects and effects of the formulation excipients.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Morbidity
Potential Cause Troubleshooting Steps
Improper Compound Formulation - Visually inspect the formulation for any precipitation or phase separation. - Prepare fresh formulations for each experiment. - Consider alternative, well-tolerated vehicle formulations.
Administration Error - Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, intraperitoneal injection). - Use appropriate needle/catheter sizes for the animal's size and age. - Monitor animals closely after administration for any signs of distress.
Dose-Related Toxicity - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model. - Start with lower doses based on published efficacy studies and gradually escalate. - Closely monitor for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior).
Vehicle Toxicity - Run a parallel control group receiving only the vehicle to assess its tolerability. - Consult literature for the safety of the chosen vehicle in your animal model.
Issue 2: Lack of Efficacy or Inconsistent Results
Potential Cause Troubleshooting Steps
Poor Bioavailability - Verify the formulation and solubility of this compound. - Consider pharmacokinetic studies to determine the compound's exposure in your model. - Ensure the dosing regimen is appropriate to maintain therapeutic concentrations.
Receptor Desensitization (Tachyphylaxis) - While less pronounced with this compound compared to other FPR2 agonists, receptor desensitization can occur with prolonged or high-dose exposure. - Consider intermittent dosing schedules. - Measure downstream biomarkers to confirm target engagement.
Incorrect Dosing - Double-check all dose calculations and ensure accurate preparation of dosing solutions. - Use a calibrated balance and appropriate volumetric equipment.
Model-Specific Factors - The expression and function of FPR2 can vary between different animal strains and disease models. - Confirm FPR2 expression in the target tissue of your model.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction

Parameter Vehicle Control This compound (0.3 mg/kg, p.o.) Reference
Treatment Duration 24 days24 days
Effect on Left Ventricle Remodeling -Attenuated
Effect on Global Cardiac Remodeling -Attenuated

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value (at 1 mg/kg, p.o.) Reference
Cmax 160 nmol/L
T1/2 0.68 hours
AUC0-inf 120 nmol/L*h
Bioavailability (BA) 24%

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

  • Formulation:

    • A common vehicle for oral administration in preclinical studies is a suspension in 0.5% methylcellulose in water.

    • Alternatively, a solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always test the vehicle for tolerability in a small cohort of animals.

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound using a calibrated analytical balance.

    • Add the vehicle incrementally while vortexing or sonicating to ensure a homogenous suspension or solution.

    • Prepare the formulation fresh on the day of dosing.

  • Administration:

    • Administer the formulation via oral gavage using a ball-tipped gavage needle appropriate for the size of the mouse.

    • The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg).

    • Monitor the animal for any signs of distress during and after the procedure.

Visualizations

FPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS986235 This compound FPR2 FPR2 Receptor BMS986235->FPR2 G_protein Gi/o Protein FPR2->G_protein Activation PLC Phospholipase C G_protein->PLC PI3K PI3K G_protein->PI3K Resolution Resolution of Inflammation PLC->Resolution Inhibition of Neutrophil Chemotaxis PI3K->Resolution Stimulation of Macrophage Phagocytosis

Caption: Simplified signaling pathway of this compound via the FPR2 receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Acclimate Animals B Randomize into Groups (Vehicle, this compound) A->B C Prepare this compound Formulation B->C D Administer Compound (e.g., Oral Gavage) C->D E Monitor Animal Health (Weight, Clinical Signs) D->E F Induce Disease Model (e.g., Myocardial Infarction) D->F G Collect Samples (Blood, Tissues) E->G F->E H Perform Endpoint Analysis (e.g., Histology, Biomarkers) G->H

Caption: General experimental workflow for in vivo studies with this compound.

References

interpreting unexpected results with BMS-986235

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for BMS-986235. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Question 1: Why am I observing a weaker or absent response in my cell type compared to published data?

Possible Cause 1: Low or Absent FPR2 Expression. The primary target of this compound is the Formyl Peptide Receptor 2 (FPR2).[1][2][3] The level of FPR2 expression can vary significantly between different cell types and tissues.

Troubleshooting Steps:

  • Confirm FPR2 Expression: Verify the expression of FPR2 in your specific cell line or primary cells at both the mRNA (e.g., RT-qPCR) and protein level (e.g., Western Blot, Flow Cytometry, or Immunohistochemistry).

  • Use a Positive Control Cell Line: Employ a cell line known to express high levels of FPR2, such as HEK293 cells transfected with human FPR2, to validate your experimental setup and the activity of your this compound stock.[4]

  • Consult Literature for Expression Profiles: Review literature to confirm if FPR2 is expected to be expressed in your cell type of interest.

Possible Cause 2: Species-Specific Differences in Potency. this compound exhibits different potencies for human FPR2 (hFPR2) and mouse FPR2 (mFPR2).

Troubleshooting Steps:

  • Adjust Concentration for Species: Be aware of the reported EC50 values and adjust your experimental concentrations accordingly.

  • Confirm Receptor Homology: If working with a species other than human or mouse, investigate the homology of the FPR2 receptor to determine potential differences in binding and efficacy.

Quantitative Data: this compound Potency

ReceptorEC50 Value
Human FPR2 (hFPR2)0.41 nM[1]
Mouse FPR2 (mFPR2)3.4 nM

Question 2: I am not observing the expected downstream signaling events associated with FPR2 activation, such as robust β-arrestin recruitment.

Possible Cause: Biased Agonism of this compound. this compound is a biased agonist of FPR2. While it potently activates G-protein signaling (specifically Gαi), it is significantly less effective at recruiting β-arrestin compared to other FPR2 agonists like WKYMVm or ACT-389949.

Troubleshooting Steps:

  • Assay for G-protein Signaling: Instead of or in addition to β-arrestin recruitment assays, measure downstream markers of Gαi activation, such as inhibition of cAMP production or phosphorylation of ERK1/2.

  • Re-evaluate Expected Outcomes: Based on the biased signaling profile, reconsider the expected physiological outcomes. The pro-resolving effects of this compound may be primarily driven by G-protein-mediated pathways rather than β-arrestin-mediated pathways.

  • Use a Balanced Agonist as a Control: If possible, use a more balanced FPR2 agonist (e.g., WKYMVm) as a positive control to confirm that the β-arrestin recruitment pathway is functional in your experimental system.

Signaling Bias of this compound

This compound shows a bias away from β-arrestin recruitment and trafficking pathways, while favoring G-protein-mediated pathways like cAMP inhibition and pERK1/2.

Question 3: My in vivo results with this compound are not as pronounced as expected from in vitro data.

Possible Cause 1: Pharmacokinetics and Bioavailability. While orally active, the bioavailability and half-life of this compound might influence its efficacy in your animal model.

Troubleshooting Steps:

  • Review Dosing Regimen: Ensure your dosing concentration and frequency are in line with published studies. For example, daily oral administration of 0.3 mg/kg has been shown to be effective in a mouse model of myocardial infarction.

  • Consider Route of Administration: While orally bioavailable, consider if an alternative route of administration might be more suitable for your specific experimental question.

  • Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies in your animal model to determine the plasma concentrations and half-life of this compound.

Pharmacokinetic Parameters of this compound in Mice (1 mg/kg, p.o.)

ParameterValue
Cmax160 nmol/L
T1/20.68 hours
AUC0-inf120 nmol/L·h
Bioavailability (BA)24%

(Data from MedchemExpress, citing Asahina Y, et al. 2020)

Possible Cause 2: Complex Biological Environment. The in vivo environment involves complex interactions between various cell types and signaling pathways that may modulate the effects of this compound.

Troubleshooting Steps:

  • Analyze the Immune Microenvironment: Characterize the immune cell populations in your target tissue to understand the context in which this compound is acting. The effects of this compound are dependent on the presence of FPR2-expressing cells like neutrophils and macrophages.

  • Measure Pro-resolving Markers: In addition to your primary endpoint, measure markers of inflammation resolution, such as changes in cytokine profiles (e.g., increased IL-10) or shifts in macrophage polarization (e.g., M2-like phenotype).

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action of this compound? A: this compound is a selective and potent agonist of Formyl Peptide Receptor 2 (FPR2). It activates intracellular signaling pathways primarily through G-proteins, leading to downstream effects that promote the resolution of inflammation. This includes inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis.

Q: How does this compound differ from other FPR2 agonists? A: this compound is a biased agonist. Unlike some other FPR2 agonists, it preferentially activates G-protein signaling pathways with less engagement of β-arrestin pathways. This biased signaling may contribute to its specific therapeutic effects and a potentially different side-effect profile compared to non-biased agonists.

Q: What are the recommended storage and handling conditions for this compound? A: As a powder, this compound should be stored at -20°C for up to 3 years. Stock solutions in a solvent like DMSO should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.

Q: In which experimental models has this compound shown efficacy? A: this compound has demonstrated efficacy in various preclinical models, most notably in rodent models of myocardial infarction, where it has been shown to improve cardiac structure and function. It has also been shown to promote a pro-resolving macrophage phenotype and reduce neointimal hyperplasia in models of restenosis.

Experimental Protocols & Visualizations

Key Experimental Methodologies

In Vitro G-protein Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)

This protocol is a summary of the methodology used to assess G-protein activation by this compound.

  • Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. Cells are then transiently transfected with plasmids encoding for human FPR2 and a BRET biosensor system for specific Gα subunits (e.g., Gαi1, Gαi2, Gαi3, GαoA, GαoB).

  • Cell Plating: Transfected cells are plated into white 96-well microplates.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the BRET substrate (e.g., coelenterazine h).

    • Add the diluted this compound to the wells.

    • Measure the BRET signal using a microplate reader capable of detecting dual-wavelength emissions.

  • Data Analysis: The BRET ratio is calculated and plotted against the concentration of this compound to determine the EC50 value.

Signaling Pathways and Workflows

BMS986235_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Binds G_protein Gαi/o-βγ FPR2->G_protein Activates (Strongly) beta_arrestin β-Arrestin FPR2->beta_arrestin Recruits (Weakly) AC Adenylyl Cyclase G_protein->AC Inhibits ERK pERK1/2 G_protein->ERK Activates Desensitization Receptor Desensitization beta_arrestin->Desensitization cAMP ↓ cAMP AC->cAMP Resolution Pro-Resolution Effects cAMP->Resolution ERK->Resolution Troubleshooting_Workflow Start Unexpected Result Observed Q1 Is the response weaker than expected? Start->Q1 A1_1 Check FPR2 Expression (RT-qPCR, Western) Q1->A1_1 Yes Q2 Are specific downstream signals absent (e.g., β-arrestin)? Q1->Q2 No A1_2 Verify Species-Specific Potency (e.g., human vs. mouse) A1_1->A1_2 End Interpretation Refined A1_2->End A2_1 Confirm Biased Agonism (Assay for Gαi signaling) Q2->A2_1 Yes Q3 Are in vivo results weaker than in vitro? Q2->Q3 No A2_2 Use a balanced agonist as a control A2_1->A2_2 A2_2->End A3_1 Review Dosing & PK/PD (Route, frequency, bioavailability) Q3->A3_1 Yes Q3->End No A3_2 Analyze In Vivo Microenvironment A3_1->A3_2 A3_2->End

References

Technical Support Center: LAR-1219 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize dose-response curve experiments for the selective Formyl Peptide Receptor 2 (FPR2) agonist, LAR-1219 (also known as BMS-986235).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LAR-1219?

A1: LAR-1219 is a selective agonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR).[1][2][3] Its mechanism of action involves stimulating the resolution of inflammation. It has been shown to inhibit neutrophil chemotaxis and promote macrophage phagocytosis, which are key processes in resolving inflammation.[1][4] The signaling cascade is primarily mediated through the Gαi subunit of the G protein, leading to downstream effects on pathways such as PI3K/Akt and MAPK.

Q2: What are the typical EC50 values for LAR-1219?

A2: The half-maximal effective concentration (EC50) for LAR-1219 is reported to be approximately 0.41 nM for human FPR2 (hFPR2) and 3.4 nM for mouse FPR2 (mFPR2). These values can vary depending on the specific cell type and assay conditions.

Q3: Which cell lines are suitable for LAR-1219 dose-response assays?

A3: Cell lines endogenously expressing or engineered to overexpress FPR2 are suitable. Examples include human neutrophils, monocytes, and cell lines such as HEK293 or CHO cells stably transfected with the human FPR2 gene. The choice of cell line should be guided by the specific biological question being addressed.

Q4: How should I prepare LAR-1219 for in vitro experiments?

A4: LAR-1219 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

This section addresses common problems encountered during LAR-1219 dose-response experiments.

Problem 1: High variability between replicate wells.

  • Question: My replicate wells for the same concentration of LAR-1219 show significantly different responses. What could be the cause?

  • Answer: High variability is often due to technical inconsistencies.

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Variations in cell number per well will lead to variable responses. Consider using a multichannel pipette and mixing the cell suspension between plate sections.

    • Pipetting Errors: Calibrate pipettes regularly. For serial dilutions, ensure thorough mixing at each step.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and response. It is recommended to fill the outer wells with sterile buffer or media and not use them for experimental data points.

Problem 2: The dose-response curve has a shallow or steep slope.

  • Question: The Hill slope of my dose-response curve is not ideal. What does this indicate?

  • Answer: The slope of the curve provides insights into the binding dynamics of LAR-1219 with FPR2.

    • Shallow Slope (Hill Slope < 1): This may suggest issues such as compound instability in the assay medium, solubility problems at higher concentrations, or complex biological responses involving multiple binding sites or pathways.

    • Steep Slope (Hill Slope > 1): A steep slope can indicate positive cooperativity in binding. However, it can also be an artifact of a narrow concentration range that does not adequately define the top and bottom plateaus of the curve.

Problem 3: The EC50 value is significantly different from expected values.

  • Question: My experimentally determined EC50 for LAR-1219 is much higher/lower than the reported values. Why might this be?

  • Answer: A shift in the EC50 value can be attributed to several experimental parameters.

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Cellular stress or senescence can alter receptor expression and signaling.

    • Incubation Time: The duration of exposure to LAR-1219 can influence the observed response. Optimize the incubation time to capture the desired signaling event (e.g., short for calcium flux, longer for gene expression).

    • Reagent Concentrations: The concentration of other critical reagents, such as substrates or competing ligands in the assay, can affect the apparent potency of LAR-1219.

Problem 4: The dose-response curve does not reach a full plateau (0% or 100% response).

  • Question: My curve flattens out before reaching a maximal or minimal response. What is happening?

  • Answer: An incomplete curve can be due to several factors.

    • Concentration Range: The range of LAR-1219 concentrations tested may be too narrow to capture the full sigmoidal response. Extend the concentration range in both directions.

    • Compound Solubility: At very high concentrations, LAR-1219 may precipitate out of solution, leading to a lower-than-expected effect. Visually inspect the wells with the highest concentrations for any signs of precipitation.

    • Partial Agonism/Antagonism: In some biological systems, a compound may act as a partial agonist, meaning it does not elicit the full biological response even at saturating concentrations.

Data Presentation

The following tables provide hypothetical, yet plausible, data for typical LAR-1219 dose-response experiments.

Table 1: LAR-1219 Induced Calcium Mobilization in FPR2-expressing HEK293 Cells

LAR-1219 Conc. (nM)Log [LAR-1219] (M)% Max Response (Mean)% Max Response (SD)
0.001-12.02.10.8
0.01-11.010.52.3
0.1-10.045.24.1
0.4-9.485.75.6
1.0-9.096.33.9
10.0-8.099.12.5
100.0-7.099.81.7
1000.0-6.0100.01.2

Table 2: LAR-1219 Mediated Inhibition of Neutrophil Chemotaxis

LAR-1219 Conc. (nM)Log [LAR-1219] (M)% Inhibition (Mean)% Inhibition (SD)
0.001-12.01.50.5
0.01-11.08.91.8
0.1-10.042.13.7
0.5-9.378.44.9
1.0-9.090.23.1
10.0-8.095.62.2
100.0-7.096.11.9
1000.0-6.095.92.0

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This assay measures the ability of LAR-1219 to induce intracellular calcium release upon binding to FPR2.

  • Cell Preparation: Seed FPR2-expressing cells (e.g., CHO-hFPR2) into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of LAR-1219 in the assay buffer. The concentration range should span from picomolar to micromolar to capture the full dose-response.

  • Assay Measurement: Use a fluorometric imaging plate reader (FLIPR) or a suitable plate reader to measure the baseline fluorescence. Add the LAR-1219 dilutions to the wells and immediately begin recording the fluorescence intensity over time (e.g., every 5 seconds for 3-5 minutes).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Normalize the data to the maximum response elicited by a saturating concentration of a known FPR2 agonist or LAR-1219. Plot the normalized response against the logarithm of the LAR-1219 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of LAR-1219 to inhibit neutrophil migration towards a chemoattractant.

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in an appropriate assay medium.

  • Assay Setup: Use a Boyden chamber or a transwell plate with a 3-5 µm pore size membrane. Add a known chemoattractant (e.g., fMLP or IL-8) to the lower chamber.

  • Compound Treatment: In the upper chamber, add the isolated neutrophils that have been pre-incubated with various concentrations of LAR-1219 or a vehicle control.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells per field of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability reagent that generates a fluorescent or luminescent signal.

  • Data Analysis: Calculate the percentage of inhibition for each LAR-1219 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the LAR-1219 concentration and fit the data to determine the IC50.

Mandatory Visualization

LAR_1219_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LAR1219 LAR-1219 FPR2 FPR2 (GPCR) LAR1219->FPR2 Binds G_protein Gαi/βγ FPR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK) G_protein->MAPK Activates Response Cellular Response (↓Chemotaxis, ↑Phagocytosis) PLC->Response Akt Akt PI3K->Akt Activates Akt->Response MAPK->Response

Caption: Signaling pathway of LAR-1219 via the FPR2 receptor.

Dose_Response_Workflow start Start: Define Assay prep_cells Prepare Cells (Culture, Harvest, Plate) start->prep_cells prep_compound Prepare LAR-1219 (Stock, Serial Dilutions) start->prep_compound treatment Treat Cells with LAR-1219 prep_cells->treatment prep_compound->treatment incubation Incubate (Optimized Time & Temp) treatment->incubation readout Measure Response (e.g., Fluorescence, Luminescence) incubation->readout data_analysis Data Analysis (Normalization, Curve Fitting) readout->data_analysis results Determine EC50/IC50 data_analysis->results end End results->end

Caption: Experimental workflow for LAR-1219 dose-response curve generation.

Troubleshooting_Flowchart start Problem with Dose-Response Curve? high_variability High Variability? start->high_variability bad_slope Poor Slope? start->bad_slope ec50_shift EC50 Shift? start->ec50_shift no_plateau Incomplete Plateau? start->no_plateau check_plating Check Cell Seeding & Pipetting Technique high_variability->check_plating Yes check_conc Verify Compound Dilutions Check Solubility bad_slope->check_conc Yes check_cells Verify Cell Health & Passage Number ec50_shift->check_cells Yes check_range Adjust Concentration Range no_plateau->check_range Yes check_mixing Ensure Reagent Mixing Avoid Edge Effects check_plating->check_mixing check_conc->check_range check_time Optimize Incubation Time check_cells->check_time

Caption: Troubleshooting decision tree for common dose-response assay issues.

References

Technical Support Center: Quality Control for BMS-986235

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the quality and consistency of the selective Formyl Peptide Receptor 2 (FPR2) agonist, BMS-986235, procured from various suppliers. Consistent quality is paramount for reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as LAR-1219, is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2).[1][2][3] FPR2 is a G protein-coupled receptor involved in modulating inflammatory responses.[4] By activating FPR2, this compound can promote the resolution of inflammation, making it a compound of interest for conditions like heart failure.[1] Its mechanism involves activating G-protein signaling pathways and promoting β-arrestin recruitment.

Q2: We are observing inconsistent results in our cell-based assays with this compound from a new supplier. What could be the cause?

A2: Inconsistent results with a new batch or supplier of a small molecule like this compound can stem from several factors, including differences in purity, the presence of impurities or residual solvents, incorrect compound identity, or variations in physical form (e.g., salt vs. free base) that affect solubility and activity. It is crucial to perform in-house quality control checks to verify the specifications of the compound.

Q3: What are the critical quality control parameters to check for a new batch of this compound?

A3: For any new batch of this compound, the following parameters should be assessed:

  • Identity: Confirmation of the chemical structure.

  • Purity: Percentage of the active compound.

  • Solubility: The ability to dissolve in appropriate solvents for experimental use.

  • Activity: The biological effect on its target, FPR2.

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is typically soluble in organic solvents like DMSO. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Always refer to the supplier's datasheet for specific storage recommendations.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound in Experimental Media
  • Possible Cause: The compound may have low aqueous solubility, or the final concentration in your assay buffer may exceed its solubility limit. The quality of the compound from the supplier could also be a factor.

  • Troubleshooting Steps:

    • Verify Stock Solution: Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved. Gently warm and vortex if necessary.

    • Optimize Final Concentration: Perform a solubility test by preparing serial dilutions of your stock solution into your aqueous experimental medium. Visually inspect for any precipitation.

    • Adjust pH: For ionizable compounds, adjusting the pH of the final aqueous medium can sometimes improve solubility.

    • Consider Excipients: For in vivo studies, formulation with solubilizing agents may be necessary.

Issue 2: Lower than Expected Potency or No Biological Activity
  • Possible Cause: The compound from the supplier may have low purity, may have degraded, or may not be the correct chemical entity.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: If possible, perform analytical tests such as Mass Spectrometry (MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess purity. Compare these results with the supplier's Certificate of Analysis (CoA).

    • Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the EC50 value in a relevant functional assay (e.g., a calcium mobilization assay in FPR2-expressing cells). Compare this to the expected literature values (EC50 for hFPR2 is approximately 0.41 nM).

    • Use a Positive Control: Include a known FPR2 agonist as a positive control in your experiments to ensure the assay is performing correctly.

Issue 3: High Background Signal or Off-Target Effects
  • Possible Cause: The presence of impurities in the this compound sample could lead to non-specific or off-target effects.

  • Troubleshooting Steps:

    • Assess Purity: A high-purity compound (>98%) is recommended to minimize off-target effects. Review the supplier's CoA for purity information and consider independent verification by HPLC.

    • Use a Structurally Unrelated Inhibitor: To confirm that the observed effect is specific to the intended target, use a structurally different agonist or antagonist of FPR2.

    • Counter-Screening: If feasible, test the compound in a cell line that does not express FPR2 to identify any target-independent effects.

Data Presentation: Comparative Quality Control Data

The following tables present hypothetical quality control data for this compound from three different suppliers to illustrate potential variations.

Table 1: Purity and Identity Analysis

ParameterSupplier ASupplier BSupplier CRecommended Specification
Purity (by HPLC) 99.5%95.2%98.9%≥ 98%
Molecular Weight (by MS) 361.35 [M+H]+361.34 [M+H]+361.36 [M+H]+361.34
Appearance White to off-white solidYellowish solidWhite solidWhite to off-white solid

Table 2: Biological Activity Assessment

ParameterSupplier ASupplier BSupplier CLiterature Value
EC50 (hFPR2, nM) 0.455.20.51~0.41
Solubility (in DMSO) >50 mg/mL>50 mg/mL>50 mg/mL>50 mg/mL

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

  • Analysis: Integrate the peak areas to calculate the percentage purity.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol).

  • Ionization: Use electrospray ionization (ESI) in positive mode.

  • Analysis: Acquire the mass spectrum and look for the protonated molecular ion [M+H]+. For this compound (C18H17F2N3O3), the expected monoisotopic mass is 361.12.

Protocol 3: Functional Activity Assay (Calcium Mobilization)
  • Cell Culture: Use a cell line stably expressing human FPR2 (e.g., HEK293 or CHO cells).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Prepare serial dilutions of this compound and add them to the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

BMS_986235_Signaling_Pathway BMS_986235 This compound FPR2 FPR2 Receptor BMS_986235->FPR2 Agonist Binding G_protein Gi/o Protein FPR2->G_protein Activation Beta_Arrestin β-Arrestin FPR2->Beta_Arrestin Recruitment Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↑pERK1/2) G_protein->Downstream_Signaling Beta_Arrestin->Downstream_Signaling Inflammation_Resolution Resolution of Inflammation Downstream_Signaling->Inflammation_Resolution

Caption: Signaling pathway of this compound via the FPR2 receptor.

QC_Workflow start Receive New Batch of this compound review_coa Review Supplier's CoA start->review_coa analytical_qc Perform In-House QC review_coa->analytical_qc hplc Purity (HPLC) analytical_qc->hplc ms Identity (MS) analytical_qc->ms activity_assay Biological Activity Assay analytical_qc->activity_assay compare Compare Results to Specifications hplc->compare ms->compare activity_assay->compare pass Batch Approved for Use compare->pass Pass fail Contact Supplier / Reject Batch compare->fail Fail

Caption: Experimental workflow for quality control of this compound.

Troubleshooting_Tree start Inconsistent Experimental Results check_solubility Check Solubility start->check_solubility check_potency Check Potency start->check_potency check_specificity Check Specificity start->check_specificity solubility_issue Precipitation or Poor Solubility check_solubility->solubility_issue Yes potency_issue Low or No Activity check_potency->potency_issue Yes specificity_issue Off-Target Effects check_specificity->specificity_issue Yes solubility_solution Optimize Solvent/Concentration solubility_issue->solubility_solution potency_solution Verify Purity/Identity (HPLC/MS) potency_issue->potency_solution specificity_solution Assess Purity / Use Controls specificity_issue->specificity_solution

Caption: Troubleshooting decision tree for this compound experiments.

References

overcoming resistance to BMS-986235 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-986235. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective Formyl Peptide Receptor 2 (FPR2) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and potent agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2][3] It activates FPR2, which is a G protein-coupled receptor involved in regulating inflammation.[3][4] Activation of FPR2 by this compound can promote the resolution of inflammation by inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis. This mechanism is being investigated for its therapeutic potential in conditions like heart failure.

Q2: What are the key differences in cellular response between this compound and other FPR2 agonists like ACT-389949?

A2: While both are FPR2 agonists, they induce different downstream signaling profiles and receptor desensitization patterns. ACT-389949 has been shown to cause rapid receptor desensitization and internalization, which can lead to a diminished therapeutic response with long-term dosing. In contrast, this compound appears to induce less pronounced desensitization and allows for more effective receptor recycling to the plasma membrane. This may explain why this compound has shown efficacy in long-term preclinical models where ACT-389949 did not.

Q3: My cells are showing a diminished response to repeated treatment with this compound. Is this expected?

A3: A diminished response, or tachyphylaxis, can occur with prolonged or repeated exposure to G protein-coupled receptor (GPCR) agonists due to receptor desensitization. While this compound is reported to have a more favorable desensitization profile compared to some other FPR2 agonists, some level of desensitization can still be expected. The extent of this will depend on the cell type, concentration of this compound used, and the duration of treatment.

Q4: Are there known downstream targets of this compound that I can measure to confirm its activity?

A4: Yes, activation of FPR2 by this compound has been shown to modulate the expression of several downstream targets. In macrophages, it can increase the expression of pro-resolving markers like arginase-1 and CD206. It has also been shown to stimulate the expression of interleukin-10 (IL-10) and monocyte chemoattrapctant protein-1 (MCP-1). Additionally, a transcriptomic analysis identified ELOVL fatty acid elongase 6 (ELOVL6) as a novel downstream target that is reduced by this compound treatment in macrophages and vascular smooth muscle cells.

Troubleshooting Guides

Issue 1: Lack of Expected Pro-Resolving Phenotype in Macrophages
Possible Cause Troubleshooting Steps
Cellular Resistance/Receptor Desensitization 1. Optimize Dosing Strategy: Instead of continuous exposure, consider a pulsed-dosing regimen to allow for receptor re-sensitization. 2. Washout Periods: Introduce washout periods between treatments to allow for receptor recycling to the cell surface. 3. Concentration Optimization: Perform a dose-response curve to ensure you are using an optimal concentration that minimizes desensitization while still achieving the desired effect.
Incorrect Cell Culture Conditions 1. Verify Cell Health: Ensure cells are healthy and not overly passaged, which can alter receptor expression and signaling. 2. Serum Concentration: Be aware that components in serum can sometimes interfere with GPCR signaling. Consider reducing serum concentration during treatment if appropriate for your cell type.
Sub-optimal Measurement Timepoint 1. Time-Course Experiment: The expression of pro-resolving markers is dynamic. Conduct a time-course experiment to identify the optimal timepoint for measuring your readouts after this compound treatment.
Issue 2: Inconsistent Inhibition of Neutrophil Chemotaxis
Possible Cause Troubleshooting Steps
Receptor Desensitization 1. Pre-incubation Time: Minimize pre-incubation time with this compound before initiating the chemotaxis assay to reduce the likelihood of receptor desensitization. 2. Concentration Check: High concentrations of agonists can sometimes lead to rapid desensitization. Verify that you are using a concentration within the optimal range of the dose-response curve.
Assay Variability 1. Positive and Negative Controls: Ensure you are using appropriate positive (e.g., a known chemoattractant) and negative (vehicle) controls in every experiment. 2. Gradient Stability: Verify the stability and integrity of your chemoattractant gradient in your assay system.
Cell-Specific FPR2 Expression 1. Confirm Receptor Expression: Confirm the expression of FPR2 on your neutrophils of interest using techniques like flow cytometry or western blotting.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ReceptorAssay TypeEC50 (nM)Reference
Human FPR2G Protein Activation0.41
Mouse FPR2G Protein Activation3.4
Human FPR2cAMP Inhibition4.5

Table 2: Comparison of in vivo effects of this compound and ACT-389949

ParameterThis compoundACT-389949Reference
Long-term Dosing Efficacy (Rat MI Model) Preserved infarct wall thickness, increased ejection fractionNot effective
Receptor Desensitization (in vitro) LowHigh
β-arrestin Recruitment Lower efficacyHigher efficacy
Receptor Recycling EffectiveIneffective

Experimental Protocols

Protocol 1: Macrophage Polarization Assay

  • Cell Seeding: Plate primary macrophages or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture plates and allow them to adhere.

  • Pre-treatment (Optional): For M1 polarization, stimulate cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

  • This compound Treatment: Remove the polarizing media and add fresh media containing this compound at the desired concentration (e.g., 1-100 nM). Include a vehicle control.

  • Incubation: Incubate for 24-48 hours.

  • Analysis:

    • Gene Expression: Harvest cells for RNA extraction and perform qRT-PCR to measure the expression of pro-resolving markers such as Arg1, Mrc1 (CD206), and Il10.

    • Protein Expression: Lyse cells for western blotting or fix cells for flow cytometry to analyze the protein levels of Arginase-1 and CD206.

Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

  • Cell Preparation: Isolate primary neutrophils from fresh blood or use a neutrophil-like cell line (e.g., HL-60 differentiated with DMSO). Resuspend cells in an appropriate assay buffer.

  • Assay Setup:

    • Add a chemoattractant (e.g., fMLP or LTB4) to the lower wells of the Boyden chamber.

    • Add the neutrophil suspension, pre-incubated for a short duration (e.g., 15 minutes) with either vehicle or this compound at various concentrations, to the upper chamber (on top of a porous membrane).

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.

  • Quantification:

    • Remove the membrane and fix and stain the cells that have migrated to the underside.

    • Count the number of migrated cells in several fields of view under a microscope.

    • Calculate the percentage of inhibition of chemotaxis for the this compound treated groups compared to the vehicle control.

Visualizations

G cluster_0 This compound Signaling Pathway BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Agonist Binding G_protein Gi/o FPR2->G_protein Activation beta_arrestin β-arrestin FPR2->beta_arrestin Recruitment (Low) AC Adenylyl Cyclase G_protein->AC Inhibition ProResolving Pro-Resolving Effects (e.g., ↑ Phagocytosis, ↓ Chemotaxis) G_protein->ProResolving cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of this compound upon binding to FPR2.

G cluster_1 Troubleshooting Workflow: Diminished Cellular Response Start Diminished Response Observed Check_Dose Is Dose Optimized? Start->Check_Dose Check_Time Is Timepoint Optimal? Check_Dose->Check_Time Yes Dose_Response Perform Dose- Response Curve Check_Dose->Dose_Response No Check_Desensitization Consider Receptor Desensitization Check_Time->Check_Desensitization Yes Time_Course Perform Time- Course Experiment Check_Time->Time_Course No Pulsed_Dosing Implement Pulsed Dosing / Washout Check_Desensitization->Pulsed_Dosing Re_evaluate Re-evaluate Response Pulsed_Dosing->Re_evaluate Dose_Response->Check_Time Time_Course->Check_Desensitization

Caption: Logical workflow for troubleshooting diminished cellular response to this compound.

References

Technical Support Center: Refining BMS-986235 Delivery Methods for Targeted Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental delivery of BMS-986235, a selective formyl peptide receptor 2 (FPR2) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the formyl peptide receptor 2 (FPR2).[1][2] FPR2 is a G protein-coupled receptor involved in modulating inflammatory responses.[3][4] Activation of FPR2 by this compound can promote the resolution of inflammation, making it a candidate for therapeutic intervention in inflammatory diseases, particularly with cardioprotective effects.[5]

Q2: What are the common challenges associated with the delivery of this compound?

A2: Like many small molecules, this compound has low aqueous solubility, which can present challenges for achieving consistent and effective in vivo delivery. This can lead to issues with formulation stability, low bioavailability, and variability in experimental results.

Q3: What is a standard formulation for oral delivery of this compound in preclinical models?

A3: A common vehicle for oral administration in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline. This formulation is designed to enhance the solubility and absorption of the compound.

Q4: Are there alternative delivery methods to oral administration for achieving targeted effects?

A4: While oral administration is common for systemic effects, targeted delivery to specific tissues, such as the heart, may benefit from other approaches. Intravenous administration can provide more direct and rapid systemic exposure. For more specific targeting, nanoparticle-based delivery systems are being explored for similar compounds to enhance accumulation at the site of inflammation or injury.

Q5: How should this compound stock solutions be prepared and stored?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C (for up to 3 years) and stock solutions in solvent at -80°C (for up to 1 year). Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the formulation and administration of this compound.

Problem Potential Cause Suggested Solution
Precipitation of this compound in aqueous solutions Low aqueous solubility of the compound.- Increase the concentration of co-solvents (e.g., PEG300) in the formulation.- Prepare a fresh formulation immediately before use.- Consider using a cyclodextrin-based formulation to enhance solubility.
High variability in plasma concentrations after oral gavage - Inconsistent dosing technique.- Formulation instability or precipitation in the GI tract.- Variable gastric emptying rates in animals.- Ensure consistent and accurate oral gavage technique.- Evaluate the stability of the formulation under simulated gastric conditions.- Fast the animals overnight before dosing to standardize gastric emptying.
Low oral bioavailability - Poor dissolution in the gastrointestinal fluids.- First-pass metabolism in the liver.- Reduce the particle size of the compound (micronization or nanosizing) to increase surface area and dissolution rate.- Explore alternative formulations such as self-emulsifying drug delivery systems (SEDDS).- Consider co-administration with an inhibitor of relevant metabolic enzymes, though this requires careful investigation of potential drug-drug interactions.
Suspected degradation of this compound in stock solution Improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).- Store stock solutions in amber vials at -80°C.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Periodically check the purity of the stock solution using analytical methods like HPLC.
Off-target effects observed in vivo Non-specific distribution of the compound.- Consider alternative delivery routes that may offer better targeting (e.g., localized injection if applicable).- Explore targeted nanoparticle formulations designed to accumulate in the tissue of interest.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound after Oral Administration in Mice
ParameterValueUnit
Dose1mg/kg
Cmax (Maximum Plasma Concentration)160nmol/L
Tmax (Time to Maximum Concentration)0.68hours
AUC (Area Under the Curve)120nmol/L*h
Oral Bioavailability24%
Data obtained from in vivo studies in mice.
Table 2: Example In Vivo Oral Formulation for this compound
ComponentPercentage (%)Purpose
DMSO10Primary solvent for this compound
PEG30040Co-solvent to improve solubility
Tween-805Surfactant to enhance wetting and dispersion
Saline45Aqueous vehicle

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

Objective: To prepare a clear and stable solution of this compound for oral administration to preclinical models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.

  • Prepare the vehicle solution. In a sterile tube, combine the vehicle components in the desired ratio. For the formulation in Table 2, for a final volume of 1 mL, add:

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of Saline

  • Prepare the final formulation. To the vehicle solution, add the appropriate volume of the this compound stock solution to achieve the desired final concentration. For example, to prepare a 1 mg/mL final solution from a 10 mg/mL stock, add 100 µL of the stock solution to 900 µL of the vehicle.

  • Mix thoroughly. Vortex the final formulation until it is a clear and homogenous solution.

  • Administer immediately. It is recommended to use the formulation immediately after preparation to avoid potential precipitation or degradation.

Protocol 2: Evaluation of Plasma Pharmacokinetics of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Materials:

  • This compound oral formulation

  • Male C57BL/6 mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries or syringes)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Fasting: Acclimate mice for at least one week before the study. Fast the mice overnight (approximately 12-16 hours) with free access to water before dosing.

  • Dosing: Administer the this compound formulation via oral gavage at the desired dose (e.g., 1 mg/kg). Record the exact time of dosing for each animal.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes and keep them on ice. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Mandatory Visualization

signaling_pathway BMS986235 This compound FPR2 FPR2 Receptor BMS986235->FPR2 activates G_protein Gαi/o Protein FPR2->G_protein couples to PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK Inflammation_Resolution Resolution of Inflammation PLC->Inflammation_Resolution PI3K->Inflammation_Resolution MAPK->Inflammation_Resolution experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis stock_prep Prepare this compound Stock in DMSO final_formulation Mix Stock and Vehicle stock_prep->final_formulation vehicle_prep Prepare Vehicle (PEG300, Tween-80, Saline) vehicle_prep->final_formulation dosing Oral Gavage to Mice final_formulation->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lcms LC-MS/MS Analysis plasma_sep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis troubleshooting_logic start Low Bioavailability Observed check_solubility Is the compound fully dissolved in the formulation? start->check_solubility check_stability Is the formulation stable over time? check_solubility->check_stability Yes optimize_formulation Optimize Formulation: - Increase co-solvents - Use solubilizing agents check_solubility->optimize_formulation No check_permeability Is intestinal permeability a limiting factor? check_stability->check_permeability Yes prepare_fresh Prepare Formulation Fresh Before Dosing check_stability->prepare_fresh No permeability_enhancers Consider Permeability Enhancers or Alternative Routes (IV) check_permeability->permeability_enhancers Yes

References

Technical Support Center: Protocol Refinement for BMS-986235 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing BMS-986235 in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as LAR-1219, is a selective and potent agonist of the Formyl Peptide Receptor 2 (FPR2).[1][2][3][4] It is an orally active small molecule that stimulates the pro-resolving pathways of inflammation.[3] Its mechanism of action involves binding to FPR2, a G-protein coupled receptor, which in turn activates downstream signaling cascades that promote the resolution of inflammation. This includes effects like inhibiting neutrophil chemotaxis and enhancing macrophage phagocytosis.

Q2: What are the recommended starting concentrations for this compound in primary cell cultures?

A2: The effective concentration of this compound can vary depending on the primary cell type and the specific assay. Based on reported half-maximal effective concentrations (EC50), a good starting point for dose-response experiments would be in the low nanomolar range. For human primary cells, the EC50 for FPR2 is approximately 0.41 nM, while for murine primary cells, it is around 3.4 nM. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your specific experimental setup. In some studies with other FPR2 agonists in primary microglia, concentrations around 1 µM have been used.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Which primary cell types are most relevant for studying the effects of this compound?

A4: Given that this compound is an FPR2 agonist involved in resolving inflammation, primary immune cells are highly relevant. These include:

  • Primary Macrophages: To study effects on phagocytosis, cytokine production, and polarization (M1/M2 phenotypes).

  • Primary Neutrophils: To investigate effects on chemotaxis, apoptosis, and oxidative burst.

  • Primary Microglia: As the resident immune cells of the central nervous system, they are relevant for neuroinflammation studies.

  • Vascular Smooth Muscle Cells (VSMCs): To study the effects on proliferation and differentiation in the context of cardiovascular research.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cellular response to this compound Low FPR2 expression in primary cells: Primary cells can have variable receptor expression depending on the donor and culture conditions.1. Confirm FPR2 expression: Use qPCR or western blotting to verify FPR2 expression in your primary cell isolates. 2. Use an appropriate positive control: A known FPR2 agonist can help determine if the receptor is functional.
Suboptimal concentration of this compound: The effective concentration can be cell-type specific.1. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 0.1 nM to 1 µM) to identify the optimal working concentration.
Degradation of this compound: Improper storage or handling can lead to compound degradation.1. Prepare fresh stock solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Protect from light: Store stock solutions and treated cells protected from light if the compound is light-sensitive.
High background or off-target effects High concentration of this compound: At high concentrations, small molecules can have off-target effects.1. Use the lowest effective concentration: Determine the lowest concentration that gives a robust response from your dose-response curve. 2. Include an FPR2 antagonist control: Use a specific FPR2 antagonist to confirm that the observed effects are mediated through FPR2.
DMSO toxicity: High concentrations of the solvent can be toxic to primary cells.1. Maintain low final DMSO concentration: Keep the final DMSO concentration in the culture medium at or below 0.1%. 2. Include a vehicle control: Treat cells with the same concentration of DMSO used in the experimental wells to account for any solvent effects.
Poor primary cell viability in culture Harsh isolation procedure: The process of isolating primary cells can be stressful and lead to poor viability.1. Optimize isolation protocol: Minimize enzymatic digestion times and mechanical stress during isolation. 2. Assess viability post-isolation: Use a viability stain like Trypan Blue to determine the percentage of viable cells before plating.
Inappropriate culture conditions: Primary cells are often more sensitive to culture conditions than cell lines.1. Use recommended media and supplements: Ensure the culture medium is optimized for the specific primary cell type. 2. Maintain proper cell density: Plate cells at the recommended density to ensure their survival and responsiveness.
Inconsistent results between experiments Donor-to-donor variability: Primary cells from different donors can exhibit significant biological variability.1. Pool cells from multiple donors: If feasible, pooling cells from several donors can help to average out individual variations. 2. Use a large number of donors: For robust conclusions, it is important to repeat experiments with cells from multiple donors.
Variability in experimental procedure: Minor variations in timing, concentrations, or technique can lead to inconsistent results.1. Standardize protocols: Adhere strictly to the established protocols for cell isolation, treatment, and analysis. 2. Include internal controls: Use positive and negative controls in every experiment to monitor for consistency.

Quantitative Data Summary

Parameter Human (hFPR2) Mouse (mFPR2) Reference
EC50 0.41 nM3.4 nM

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Primary Human Monocyte-Derived Macrophage (MDM) Culture and Treatment
  • Monocyte Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.

  • Macrophage Differentiation: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a differentiating agent such as 50 ng/mL M-CSF for 5-7 days.

  • Cell Plating: On the day of the experiment, harvest the differentiated macrophages and plate them at the desired density in fresh culture medium.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Add the diluted this compound or vehicle control (DMSO) to the cell cultures.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Cell Viability Assay (MTS Assay)
  • Cell Treatment: Following the treatment with this compound as described above, proceed with the MTS assay.

  • Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions.

  • Incubation: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After a short-term treatment with this compound (e.g., 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytokine Secretion Assay (ELISA)
  • Supernatant Collection: After treating the primary cells with this compound for a specified time (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA Procedure: Perform an ELISA for specific cytokines (e.g., IL-10, TNF-α) according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.

Visualizations

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 G_protein Gαi/Gβγ FPR2->G_protein beta_arrestin β-Arrestin FPR2->beta_arrestin PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK cAMP_inhibition ↓ cAMP G_protein->cAMP_inhibition Akt Akt PI3K->Akt phagocytosis ↑ Macrophage Phagocytosis Akt->phagocytosis chemotaxis ↓ Neutrophil Chemotaxis ERK->chemotaxis cytokine ↑ Anti-inflammatory Cytokines (e.g., IL-10) beta_arrestin->cytokine

Caption: FPR2 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Isolate Primary Cells (e.g., Macrophages, Neutrophils) culture Culture and Differentiate Primary Cells start->culture plate Plate Cells for Experiment culture->plate prepare_compound Prepare this compound Working Solutions plate->prepare_compound treat Treat Cells with this compound (Dose-Response and Time-Course) prepare_compound->treat viability Cell Viability Assay (e.g., MTS) treat->viability western Western Blot (Signaling Pathway Analysis) treat->western cytokine_assay Cytokine Secretion Assay (e.g., ELISA) treat->cytokine_assay functional Functional Assays (e.g., Chemotaxis, Phagocytosis) treat->functional analyze Data Analysis and Interpretation viability->analyze western->analyze cytokine_assay->analyze functional->analyze end End analyze->end

Caption: General Experimental Workflow for this compound in Primary Cells.

References

Validation & Comparative

A Comparative Guide to BMS-986235 and Other FPR2 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of inflammatory diseases. Its activation can trigger both pro- and anti-inflammatory signaling pathways, a duality that has led to the concept of biased agonism, where specific ligands preferentially activate certain downstream pathways. This guide provides a detailed comparison of BMS-986235, a selective FPR2 agonist developed for the prevention of heart failure, with other notable FPR2 agonists: ACT-389949, Compound 43, and the well-characterized peptide agonist WKYMVm. The information presented herein is based on publicly available experimental data, offering an objective overview to inform research and development efforts in this field.

Quantitative Comparison of FPR2 Agonists

The following tables summarize the potency (EC50/IC50) of this compound and other FPR2 agonists across various in vitro functional assays. These assays are critical for characterizing the signaling profiles of these compounds and understanding their potential for biased agonism.

Table 1: Potency in Gαi2 Protein Activation

CompoundEC50 (nM)Cell LineAssayReference(s)
This compound 5 - 13HEK293BRET[1]
ACT-389949 Potent AgonistHEK293BRET[2]
Compound 43 Potent AgonistHEK293ABRET[3][4]
WKYMVm Potent AgonistHEK293ABRET[3]

Table 2: Potency in β-Arrestin Recruitment

CompoundEC50 (nM)β-Arrestin IsoformCell LineAssayReference(s)
This compound ~5- to 50-fold bias away from β-arrestin recruitment1 & 2HEK293ABRET
ACT-389949 More potent than this compound1 & 2HEK293BRET
Compound 43 ~5- to 50-fold bias away from β-arrestin recruitment1 & 2HEK293ABRET
WKYMVm Similar profile to ACT-3899491 & 2HEK293ABRET

Table 3: Potency in cAMP Inhibition

CompoundIC50 (nM)Cell LineAssayReference(s)
This compound 4.5CHO-K1cAMP Hunter
ACT-389949 0.088CHO-K1cAMP Hunter
Compound 43 11.6 ± 1.9CHOcAMP Assay
WKYMVm ----

Table 4: Potency in pERK1/2 Activation

CompoundEC50 (nM)Cell LineAssayReference(s)
This compound 35- to 60-fold biased towards pERK1/2HEK293AHTRF
ACT-389949 ----
Compound 43 35- to 60-fold biased towards pERK1/2HEK293AHTRF
WKYMVm ----

Table 5: Bias Analysis Summary

CompoundBias ProfileReference(s)
This compound Biased away from β-arrestin recruitment and towards cAMP inhibition and pERK1/2 activation.
ACT-389949 Similar bias profile to WKYMVm, with potent β-arrestin recruitment.
Compound 43 Biased away from β-arrestin recruitment and towards cAMP inhibition and pERK1/2 activation.
WKYMVm Balanced or slightly biased towards β-arrestin pathways.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by FPR2 and a general workflow for comparing FPR2 agonists.

FPR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Dependent Pathway cluster_arrestin β-Arrestin Dependent Pathway cluster_cellular_responses Cellular Responses Agonist FPR2 Agonist (e.g., this compound) FPR2 FPR2 Agonist->FPR2 Binding G_protein Gαi/o & Gβγ FPR2->G_protein Activation GRK GRK FPR2->GRK Phosphorylation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K AC Adenylyl Cyclase G_protein->AC Inhibition Chemotaxis Chemotaxis PLC->Chemotaxis ERK pERK1/2 PI3K->ERK Phagocytosis Phagocytosis PI3K->Phagocytosis cAMP ↓ cAMP AC->cAMP Gene Gene Transcription cAMP->Gene ERK->Gene b_Arrestin β-Arrestin GRK->b_Arrestin Recruitment Internalization Receptor Internalization b_Arrestin->Internalization Arrestin_Signaling β-Arrestin-mediated Signaling b_Arrestin->Arrestin_Signaling Cytokine Cytokine Release Arrestin_Signaling->Cytokine

Caption: FPR2 signaling pathways.

Experimental_Workflow cluster_assays Functional Assays start Select FPR2 Agonists for Comparison (this compound, ACT-389949, Cpd 43, WKYMVm) cell_culture Cell Culture (e.g., HEK293, CHO-K1 expressing FPR2) start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep g_protein_assay G-Protein Activation (BRET) assay_prep->g_protein_assay arrestin_assay β-Arrestin Recruitment (BRET) assay_prep->arrestin_assay camp_assay cAMP Inhibition (HTRF or AlphaScreen) assay_prep->camp_assay erk_assay pERK1/2 Activation (HTRF or Western Blot) assay_prep->erk_assay data_analysis Data Analysis (EC50/IC50 Determination, Bias Calculation) g_protein_assay->data_analysis arrestin_assay->data_analysis camp_assay->data_analysis erk_assay->data_analysis comparison Comparative Analysis of Potency and Bias data_analysis->comparison conclusion Conclusion on Signaling Profiles comparison->conclusion

Caption: Experimental workflow for comparing FPR2 agonists.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide, based on methodologies described in the scientific literature. Specific details may vary between laboratories and studies.

G-Protein Activation (BRET Assay)
  • Objective: To measure the activation of Gαi/o proteins upon agonist stimulation of FPR2.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) assays monitor the interaction between a luciferase (e.g., Renilla luciferase, Rluc) and a fluorescent protein (e.g., green fluorescent protein, GFP) fused to proteins of interest. In this case, a BRET signal is generated when the Gα-Rluc and Gβγ-GFP subunits are in close proximity in the inactive state. Upon receptor activation, the G protein dissociates, leading to a decrease in the BRET signal.

  • Methodology:

    • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for FPR2, a Gαi subunit fused to a BRET donor (e.g., Rluc8), and Gβγ subunits, one of which is fused to a BRET acceptor (e.g., Venus).

    • Assay Procedure:

      • Transfected cells are seeded into 96-well or 384-well white microplates.

      • Cells are washed and incubated in a suitable assay buffer.

      • The luciferase substrate (e.g., coelenterazine h) is added.

      • Baseline BRET readings are taken.

      • A concentration range of the FPR2 agonist is added to the wells.

      • BRET signals are measured kinetically or at a fixed time point after agonist addition.

    • Data Analysis: The change in BRET ratio (acceptor emission / donor emission) is plotted against the agonist concentration to determine the EC50 value.

β-Arrestin Recruitment (BRET Assay)
  • Objective: To measure the recruitment of β-arrestin to the activated FPR2.

  • Principle: Similar to the G-protein activation assay, BRET is used to measure the proximity of FPR2 and β-arrestin. FPR2 is fused to a BRET donor (e.g., Rluc8) and β-arrestin to a BRET acceptor (e.g., Venus). Agonist-induced receptor activation and phosphorylation leads to the recruitment of β-arrestin, bringing the donor and acceptor into close proximity and increasing the BRET signal.

  • Methodology:

    • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for FPR2-Rluc8 and β-arrestin-Venus.

    • Assay Procedure:

      • The procedure is similar to the G-protein activation BRET assay.

      • Following the addition of the luciferase substrate, a concentration range of the FPR2 agonist is added.

      • The increase in the BRET signal is measured.

    • Data Analysis: The BRET ratio is plotted against the agonist concentration to calculate the EC50 value.

cAMP Inhibition Assay
  • Objective: To measure the inhibition of adenylyl cyclase activity, and thus cAMP production, following agonist stimulation of the Gαi-coupled FPR2.

  • Principle: Competitive immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen are commonly used. In these assays, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Methodology:

    • Cell Culture: CHO-K1 cells stably expressing FPR2 are typically used.

    • Assay Procedure:

      • Cells are seeded in a microplate and incubated.

      • Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of a concentration range of the FPR2 agonist.

      • After an incubation period, cells are lysed.

      • The detection reagents (e.g., HTRF or AlphaScreen beads, labeled cAMP tracer, and anti-cAMP antibody) are added to the lysate.

      • The plate is incubated to allow for the competitive binding reaction to occur.

      • The signal is read on a plate reader compatible with the chosen technology. A decrease in signal corresponds to an increase in cellular cAMP.

    • Data Analysis: The signal is plotted against the agonist concentration to determine the IC50 value for cAMP inhibition.

pERK1/2 Activation Assay
  • Objective: To measure the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the FPR2 signaling cascade.

  • Principle: A common method is a sandwich immunoassay, often using HTRF technology. This assay uses two antibodies: one that binds to total ERK1/2 and another that specifically binds to the phosphorylated form of ERK1/2.

  • Methodology:

    • Cell Culture: HEK293 or other suitable cells expressing FPR2 are used.

    • Assay Procedure:

      • Cells are seeded in a microplate and serum-starved prior to the assay.

      • A concentration range of the FPR2 agonist is added, and the cells are incubated for a short period (typically 5-15 minutes).

      • The stimulation is stopped by lysing the cells.

      • The cell lysate is transferred to a new plate, and the HTRF detection reagents (antibodies labeled with a donor and an acceptor fluorophore) are added.

      • The plate is incubated to allow for antibody binding.

      • The HTRF signal is read on a compatible plate reader.

    • Data Analysis: The ratio of the signals from the two fluorophores is plotted against the agonist concentration to determine the EC50 value for pERK1/2 activation.

Discussion and Conclusion

The comparative data reveals distinct signaling profiles for this compound and other FPR2 agonists. This compound, along with Compound 43, exhibits a clear bias away from the β-arrestin pathway and towards G-protein-mediated signaling, particularly cAMP inhibition and pERK1/2 activation. In contrast, ACT-389949 and the peptide agonist WKYMVm are more potent recruiters of β-arrestin.

This biased agonism has significant implications for the therapeutic potential of these compounds. The preferential activation of G-protein signaling pathways by this compound may be linked to its observed efficacy in preclinical models of heart failure, potentially by promoting pro-resolving and tissue-protective responses without the desensitization and receptor internalization often associated with strong β-arrestin recruitment. The rapid and sustained receptor internalization induced by ACT-389949, a potent β-arrestin recruiter, has been suggested as a possible reason for its lack of efficacy in a clinical trial for neutrophil recruitment.

References

A Comparative Analysis of BMS-986235 and Dual FPR1/FPR2 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective Formyl Peptide Receptor 2 (FPR2) agonist, BMS-986235, with dual agonists that target both Formyl Peptide Receptor 1 (FPR1) and FPR2. This comparison is supported by experimental data to inform research and drug development decisions in the context of inflammatory and cardiovascular diseases.

Introduction

Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors that play a critical role in the innate immune response and the resolution of inflammation. While FPR1 activation is predominantly associated with pro-inflammatory responses, such as neutrophil chemotaxis and activation, FPR2 exhibits a more complex, dual role, capable of mediating both pro- and anti-inflammatory (pro-resolving) signals depending on the activating ligand. This dichotomy has led to the development of selective FPR2 agonists, such as this compound, with the therapeutic goal of promoting inflammation resolution without inducing the potent pro-inflammatory effects of FPR1 activation. Dual FPR1/FPR2 agonists, on the other hand, engage both receptors and may offer a different therapeutic profile. This guide will delve into a quantitative and qualitative comparison of these two classes of compounds.

Quantitative Comparison of Agonist Potency

The following table summarizes the in vitro potency of this compound and representative dual FPR1/FPR2 agonists on human FPR1 and FPR2. Potency is expressed as the half-maximal effective concentration (EC50), with lower values indicating higher potency.

CompoundTargetEC50 (nM)Selectivity (FPR1 EC50 / FPR2 EC50)
This compound hFPR20.41[1]~6829-fold vs hFPR1
hFPR12800[1]
WKYMVm hFPR20.075[2]~133-fold vs hFPR1
hFPR1~10 (estimated from various sources)
Compound 43 hFPR211.6 - 44[1]Dual Agonist
hFPR1Active, but specific EC50 varies

Note: EC50 values can vary between different experimental setups and cell systems. The data presented here is for comparative purposes.

Signaling Pathways

Activation of both FPR1 and FPR2 initiates a cascade of intracellular signaling events. Both receptors primarily couple to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream of these events, the mitogen-activated protein kinase (MAPK) pathways are activated, leading to various cellular responses.

FPR1 Signaling Pathway

FPR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist FPR1 Agonist (e.g., fMLF, Compound 43, WKYMVm) FPR1 FPR1 Agonist->FPR1 G_protein Gi/o FPR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Pro-inflammatory Responses: - Chemotaxis - Degranulation - ROS Production Ca_release->Cellular_Response MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates MAPK->Cellular_Response

Caption: FPR1 signaling cascade.

FPR2 Signaling Pathway

FPR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist FPR2 Agonist (e.g., this compound, LXA4, WKYMVm) FPR2 FPR2 Agonist->FPR2 G_protein Gi/o FPR2->G_protein Activation Biased_Signaling Biased Signaling (β-arrestin independent) FPR2->Biased_Signaling Can lead to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Pro-resolving Responses: - Inhibition of Chemotaxis - Enhanced Phagocytosis - Anti-inflammatory Cytokine Release Ca_release->Cellular_Response MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates MAPK->Cellular_Response Biased_Signaling->Cellular_Response

Caption: FPR2 signaling cascade.

A key differentiator in FPR2 signaling is the concept of biased agonism . Different ligands can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream pathways over others. Pro-resolving agonists like this compound are thought to promote signaling cascades that lead to anti-inflammatory outcomes, while potentially minimizing the activation of pro-inflammatory pathways that can also be initiated through FPR2 by other ligands. Studies suggest that this compound and Compound 43 exhibit bias away from β-arrestin recruitment, which may contribute to their pro-resolving effects.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize and compare FPR agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of FPR signaling.

Objective: To determine the potency (EC50) of test compounds in activating FPR1 or FPR2.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human FPR1 or FPR2 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C. This allows the dye to enter the cells.

  • Compound Preparation: Test compounds (this compound, dual agonists) are serially diluted in the assay buffer to a range of concentrations.

  • Fluorescence Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). Baseline fluorescence is measured before the addition of the compounds.

  • Compound Addition and Data Acquisition: The plate reader's integrated liquid handler adds the test compounds to the wells, and fluorescence is measured kinetically in real-time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence response at each compound concentration is recorded. The data is then normalized and fitted to a sigmoidal dose-response curve to calculate the EC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to either induce or inhibit the directed migration of neutrophils, a key functional response mediated by FPRs.

Objective: To evaluate the effect of test compounds on neutrophil migration.

Methodology:

  • Neutrophil Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells is used.

  • Loading of Chemoattractant/Inhibitor: The lower wells are filled with a known chemoattractant (e.g., fMLF for FPR1, or a pro-resolving lipid for FPR2 inhibition studies) and/or the test compound at various concentrations.

  • Loading of Neutrophils: The isolated neutrophils are resuspended in an appropriate buffer and added to the upper wells.

  • Incubation: The chamber is incubated at 37°C in a humidified incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration through the membrane.

  • Quantification of Migrated Cells: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring their ATP content using a luminescent assay, or by staining and counting the cells under a microscope.

  • Data Analysis: The number of migrated cells in the presence of the test compound is compared to the control (vehicle or chemoattractant alone). For inhibitory effects, the IC50 (half-maximal inhibitory concentration) can be calculated.

Functional Effects: A Comparative Overview

This compound (Selective FPR2 Agonist):

  • Chemotaxis: this compound has been shown to inhibit neutrophil chemotaxis, a key feature of its pro-resolving action.[3]

  • Phagocytosis: It stimulates macrophage phagocytosis, another critical process in the resolution of inflammation.

  • In Vivo Effects: In preclinical models of myocardial infarction, this compound has demonstrated cardioprotective effects, including reduced infarct size and improved cardiac function. These effects are attributed to its ability to promote a pro-resolving macrophage phenotype.

Dual FPR1/FPR2 Agonists (e.g., Compound 43, WKYMVm):

  • Chemotaxis: Dual agonists can induce robust neutrophil chemotaxis, primarily through FPR1 activation. However, some studies suggest that at certain concentrations, they can also inhibit chemotaxis towards other stimuli, possibly through FPR2-mediated mechanisms. The overall effect on chemotaxis can be complex and concentration-dependent.

  • Phagocytosis: Activation of both FPR1 and FPR2 can enhance phagocytic activity.

  • In Vivo Effects: Dual agonists have shown efficacy in some models of inflammation and tissue injury. For example, Compound 43 has been reported to have cardioprotective effects in a mouse model of myocardial infarction. However, the concomitant activation of FPR1 raises a potential concern for exacerbating inflammation in certain contexts. One study showed that a dual FPR1/2 agonist failed to prevent a reduction in lung compliance in arthritic mice and promoted the accumulation of inflammatory monocytes, a response linked to FPR1 activation.

Conclusion

The choice between a selective FPR2 agonist like this compound and a dual FPR1/FPR2 agonist depends on the specific therapeutic goal and the pathological context.

This compound offers a targeted approach aimed at harnessing the pro-resolving functions of FPR2 while avoiding the potent pro-inflammatory signaling mediated by FPR1. This high selectivity, as demonstrated by its significantly higher potency for FPR2 over FPR1, makes it an attractive candidate for chronic inflammatory conditions where dampening the inflammatory response and promoting tissue repair are the primary objectives.

Dual FPR1/FPR2 agonists provide a broader mechanism of action that engages both pro-inflammatory and pro-resolving pathways. This could be advantageous in situations where an initial, robust immune response is required, followed by a resolution phase. However, the potential for exacerbating inflammation through FPR1 activation necessitates careful consideration of the dose, timing of administration, and the specific inflammatory milieu.

Further head-to-head studies with quantitative comparisons of functional outcomes are needed to fully elucidate the therapeutic advantages and disadvantages of each approach in various disease models. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses. The distinct signaling profiles, particularly the emerging understanding of biased agonism, will continue to be a critical area of research in the development of next-generation FPR-targeted therapeutics.

References

Validating the Anti-inflammatory Effects of LAR-1219: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory compound LAR-1219 against other selective Formyl Peptide Receptor 2 (FPR2) agonists, ACT-389949 and Compound 17b. The following sections detail their comparative efficacy, mechanisms of action, and the experimental protocols used to validate their effects, supported by preclinical data.

Executive Summary

LAR-1219 (also known as BMS-986235) is a potent and selective agonist of Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation. Its primary therapeutic potential lies in preventing heart failure by mitigating the chronic inflammation that follows a myocardial infarction.[1][2] LAR-1219 exerts its anti-inflammatory effects by inhibiting neutrophil chemotaxis and stimulating macrophage phagocytosis, key processes in the resolution of inflammation.[1][2] This guide compares the preclinical profile of LAR-1219 with two other notable FPR2 agonists: ACT-389949, which has been evaluated in Phase I clinical trials, and Compound 17b, a biased agonist with demonstrated cardioprotective effects. The comparison highlights differences in their potency, efficacy, and signaling pathways, providing a comprehensive overview for researchers in the field.

Comparative Efficacy and Potency

The following tables summarize the in vitro and in vivo pharmacological data for LAR-1219, ACT-389949, and Compound 17b, offering a quantitative comparison of their anti-inflammatory and related activities.

Table 1: In Vitro Activity of FPR2 Agonists

CompoundTargetAssayPotency (EC50/IC50)Source
LAR-1219 Human FPR2G protein activation0.41 nM (EC50)[1]
Mouse FPR2G protein activation3.4 nM (EC50)
Human FPR1G protein activation>10,000 nM (EC50)
Human NeutrophilsChemotaxis Inhibition57 nM (IC50)
Mouse MacrophagesPhagocytosis Stimulation2.0 nM (EC50)
ACT-389949 Human FPR2/ALXReceptor Internalization3.0 nM (EC50)
Human Neutrophilsβ-arrestin 2 Recruitment20 nM (EC50)
Compound 17b Human FPR1Calcium Mobilization210 nM (EC50)
Human FPR2Calcium Mobilization130 nM (EC50)
Human FPR1ERK1/2 Phosphorylation130 nM (EC50)
Human FPR2ERK1/2 Phosphorylation140 nM (EC50)

Table 2: In Vivo Efficacy and Pharmacokinetics of FPR2 Agonists

CompoundAnimal ModelDose & RegimenKey FindingsPharmacokinetic Parameters (Mouse, oral)Source
LAR-1219 Mouse Myocardial Infarction0.3 mg/kg, daily for 28 days39% reduction in infarct length; improved cardiac structure and functionCmax: 160 nM, T1/2: 0.68 h, Bioavailability: 24%
ACT-389949 Human (Phase I)Single and multiple ascending dosesWell-tolerated; dose-dependent receptor internalizationT1/2: 29.3 h
Compound 17b Mouse Myocardial Ischemia-Reperfusion1 mg/kg, single doseReduced infarct size and improved cardiac functionNot reported

Mechanism of Action and Signaling Pathways

LAR-1219, ACT-389949, and Compound 17b all exert their effects through the activation of FPR2. However, the downstream signaling pathways they engage may differ, leading to variations in their overall biological effects. This phenomenon, known as biased agonism, is a critical consideration in drug development.

LAR-1219 is a potent agonist that activates G protein signaling downstream of FPR2. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, which in turn modulates cellular functions like chemotaxis and phagocytosis.

ACT-389949 has been shown to be a potent inducer of β-arrestin recruitment to FPR2. While β-arrestin signaling can also lead to anti-inflammatory effects, it is often associated with receptor desensitization and internalization, which might explain the transient effects observed in clinical studies.

Compound 17b is described as a biased agonist. It shows a preference for activating the pro-survival ERK1/2 and Akt signaling pathways over the calcium mobilization pathway, which is often associated with pro-inflammatory responses. This biased signaling profile may contribute to its cardioprotective effects.

FPR2_Signaling_Pathway cluster_ligands FPR2 Agonists cluster_transducers Transducers cluster_effects Downstream Effects LAR1219 LAR-1219 FPR2 FPR2 LAR1219->FPR2 G_protein Gαi/o ACT389949 ACT-389949 ACT389949->FPR2 Beta_arrestin β-arrestin Cmpd17b Compound 17b Cmpd17b->FPR2 ERK_Akt ERK/Akt Activation (Pro-survival) FPR2->G_protein G protein Coupling FPR2->Beta_arrestin β-arrestin Recruitment Neutrophil Inhibition of Neutrophil Chemotaxis G_protein->Neutrophil Macrophage Stimulation of Macrophage Phagocytosis G_protein->Macrophage G_protein->ERK_Akt Calcium Calcium Mobilization (Pro-inflammatory) G_protein->Calcium Beta_arrestin->ERK_Akt Desensitization Receptor Desensitization Beta_arrestin->Desensitization

Caption: FPR2 signaling pathways activated by different agonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Chemotaxis_Workflow A Isolate human neutrophils from whole blood B Pre-incubate neutrophils with LAR-1219 or control A->B D Add pre-incubated neutrophils to the upper chamber (separated by a porous membrane) B->D C Place chemoattractant (e.g., fMLP) in the lower chamber of a Boyden chamber C->D E Incubate for 1-2 hours at 37°C D->E F Quantify migrated cells in the lower chamber (e.g., by cell counting or ATP assay) E->F

Caption: Workflow for the neutrophil chemotaxis assay.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of LAR-1219 or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Setup: Use a 96-well Boyden chamber with a 5 µm pore size polycarbonate membrane. Add a chemoattractant solution (e.g., 10 nM fMLP in assay buffer) to the lower wells.

  • Cell Migration: Add 50 µL of the pre-incubated neutrophil suspension to the upper chamber of the Boyden apparatus.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

  • Quantification: After incubation, discard the non-migrated cells from the upper chamber. Quantify the number of migrated cells in the lower chamber using a cell viability assay that measures ATP (e.g., CellTiter-Glo®) or by staining and counting the cells under a microscope.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of LAR-1219 compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Macrophage Phagocytosis Assay

This assay measures the ability of a compound to enhance the engulfment of particles by macrophages.

Phagocytosis_Workflow A Isolate peritoneal macrophages from mice B Plate macrophages and allow to adhere A->B C Pre-treat macrophages with LAR-1219 or control B->C D Add fluorescently labeled zymosan particles C->D E Incubate for 1-2 hours at 37°C D->E F Quench extracellular fluorescence E->F G Measure intracellular fluorescence (by flow cytometry or fluorometry) F->G

Caption: Workflow for the macrophage phagocytosis assay.

Protocol:

  • Macrophage Isolation: Harvest peritoneal macrophages from C57BL/6 mice 3-4 days after intraperitoneal injection of a sterile eliciting agent (e.g., thioglycollate broth).

  • Cell Plating: Plate the isolated macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2-4 hours at 37°C.

  • Compound Treatment: Remove non-adherent cells by washing with warm PBS. Add fresh culture medium containing various concentrations of LAR-1219 or vehicle control and incubate for 1 hour.

  • Phagocytosis Induction: Add fluorescently labeled zymosan A particles (e.g., FITC-zymosan) to each well at a particle-to-cell ratio of 10:1.

  • Incubation: Incubate the plate for 60-120 minutes at 37°C to allow for phagocytosis.

  • Quenching: After incubation, wash the cells with cold PBS to remove non-ingested particles. Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of extracellularly bound particles.

  • Quantification: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Calculate the phagocytic index (percentage of cells that have ingested particles) and the amount of ingested particles (mean fluorescence intensity). Determine the EC50 value from the dose-response curve.

Mouse Model of Myocardial Infarction and Heart Failure

This in vivo model is used to evaluate the therapeutic efficacy of a compound in a clinically relevant setting of heart failure post-myocardial infarction.

Protocol:

  • Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).

  • Surgical Procedure: Anesthetize the mice and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery permanently with a suture to induce myocardial infarction. Sham-operated animals undergo the same procedure without LAD ligation.

  • Drug Administration: Administer LAR-1219 (e.g., 0.3 mg/kg) or vehicle control orally once daily, starting 24 hours after surgery and continuing for 28 days.

  • Echocardiography: Perform echocardiography at baseline (before surgery) and at specified time points after surgery (e.g., day 7 and day 28) to assess cardiac function and dimensions (e.g., ejection fraction, fractional shortening, left ventricular internal dimensions).

  • Histological Analysis: At the end of the treatment period, euthanize the animals and harvest the hearts. Perfuse and fix the hearts for histological analysis.

  • Infarct Size Measurement: Stain heart sections with Masson's trichrome or picrosirius red to delineate the fibrotic scar tissue from viable myocardium. Quantify the infarct size as a percentage of the total left ventricular area.

  • Data Analysis: Compare the cardiac function parameters and infarct size between the LAR-1219-treated group, the vehicle-treated group, and the sham-operated group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Conclusion

LAR-1219 is a promising anti-inflammatory agent with high potency and selectivity for FPR2. Preclinical data strongly support its potential in mitigating the inflammatory response following myocardial infarction and preventing the progression to heart failure. When compared to other FPR2 agonists like ACT-389949 and Compound 17b, LAR-1219 demonstrates a favorable profile of potent G protein activation and in vivo efficacy at a low oral dose. Further investigation into the nuances of its signaling pathway, particularly in comparison to biased agonists, will provide a more complete understanding of its therapeutic potential and guide its clinical development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further validate and expand upon these findings.

References

Unveiling the Selectivity of BMS-986235: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of BMS-986235's selectivity for the Formyl Peptide Receptor 2 (FPR2) over Formyl Peptide Receptor 1 (FPR1). Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies for relevant assays, and presents visual representations of associated signaling pathways and workflows to facilitate a deeper understanding of this potent and selective FPR2 agonist.

Quantitative Analysis of Receptor Selectivity

This compound demonstrates a remarkable and high selectivity for FPR2 over FPR1. This selectivity is crucial for therapeutic applications targeting the pro-resolving pathways mediated by FPR2 while avoiding the potentially pro-inflammatory effects associated with FPR1 activation. The potency of this compound has been quantified using half-maximal effective concentration (EC50) values, which are summarized in the table below.

CompoundTargetEC50 (nM)Selectivity (FPR1/FPR2)
This compoundHuman FPR2 (hFPR2)0.41[1][2]~6829-fold
This compoundHuman FPR1 (hFPR1)2800[3]
This compoundMouse FPR2 (mFPR2)3.4[1][2]

Table 1: Comparative potency of this compound at human FPR1 and human and mouse FPR2.

The data clearly indicates that this compound is significantly more potent at activating hFPR2 than hFPR1, with a selectivity margin of approximately 7000-fold. This high degree of selectivity is a key characteristic of the compound.

Signaling Pathways of FPR1 and FPR2

Both FPR1 and FPR2 are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits. These subunits then modulate the activity of various downstream effector enzymes and signaling molecules, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs). While sharing common signaling elements, the sustained and differential activation of these pathways by selective agonists like this compound for FPR2 can lead to distinct cellular responses, favoring pro-resolving and anti-inflammatory outcomes.

FPR_Signaling_Pathways cluster_FPR2 FPR2 Signaling cluster_FPR1 FPR1 Signaling BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 Gi_2 Gαi FPR2->Gi_2 Gby_2 Gβγ FPR2->Gby_2 PLC_2 PLC Gi_2->PLC_2 PI3K_2 PI3K Gby_2->PI3K_2 ProResolving Pro-Resolving Effects (e.g., anti-inflammation, phagocytosis) PLC_2->ProResolving MAPK_2 MAPK PI3K_2->MAPK_2 MAPK_2->ProResolving Ligand_1 FPR1 Agonist FPR1 FPR1 Ligand_1->FPR1 Gi_1 Gαi FPR1->Gi_1 Gby_1 Gβγ FPR1->Gby_1 PLC_1 PLC Gi_1->PLC_1 PI3K_1 PI3K Gby_1->PI3K_1 ProInflammatory Pro-Inflammatory Effects (e.g., chemotaxis, superoxide production) PLC_1->ProInflammatory MAPK_1 MAPK PI3K_1->MAPK_1 MAPK_1->ProInflammatory

FPR1 and FPR2 Signaling Pathways

Experimental Protocols

The determination of this compound's selectivity for FPR2 over FPR1 involves a series of well-established in vitro assays. Below are detailed methodologies for key experiments.

Cellular Functional Assays (cAMP and Calcium Mobilization)

These assays are fundamental for determining the potency (EC50) of a compound at a Gαi-coupled receptor.

Objective: To measure the functional consequence of receptor activation by quantifying changes in second messenger levels (cAMP) or ion flux (calcium).

Functional_Assay_Workflow cluster_cAMP cAMP Assay cluster_Calcium Calcium Mobilization Assay A1 Seed cells expressing FPR1 or FPR2 A2 Incubate with Forskolin (to stimulate cAMP production) A1->A2 A3 Add varying concentrations of this compound A2->A3 A4 Incubate A3->A4 A5 Lyse cells and measure cAMP levels (e.g., HTRF, GloSensor) A4->A5 A6 Generate dose-response curve and calculate EC50 A5->A6 B1 Load cells expressing FPR1 or FPR2 with a calcium-sensitive dye (e.g., Fluo-4) B2 Add varying concentrations of this compound B1->B2 B3 Measure fluorescence change over time (FLIPR) B2->B3 B4 Generate dose-response curve and calculate EC50 B3->B4

Workflow for cAMP and Calcium Mobilization Assays

Detailed Methodology (cAMP Assay):

  • Cell Culture: HEK293 cells stably or transiently expressing either human FPR1 or human FPR2 are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Assay Buffer: The culture medium is replaced with an assay buffer.

  • Forskolin Stimulation: To measure the inhibitory effect of Gαi activation, cells are stimulated with forskolin, an adenylyl cyclase activator, to induce a baseline level of cAMP.

  • Compound Addition: this compound is serially diluted and added to the wells.

  • Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay like Promega's cAMP-Glo™.

  • Data Analysis: The data is normalized and fitted to a four-parameter logistic equation to determine the EC50 value.

Detailed Methodology (Calcium Mobilization Assay):

  • Cell Culture and Seeding: As described for the cAMP assay.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for approximately 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR), and baseline fluorescence is measured before the automated addition of varying concentrations of this compound.

  • Fluorescence Measurement: Changes in intracellular calcium are recorded as an increase in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

Objective: To quantify ligand-induced β-arrestin recruitment to FPR1 and FPR2.

Detailed Methodology:

  • Cell Lines: Use engineered cell lines co-expressing the target receptor (FPR1 or FPR2) fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoverX PathHunter assay).

  • Cell Seeding and Compound Addition: Similar to the functional assays described above.

  • Incubation: Incubate the cells with this compound for a defined period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the substrate for the reporter enzyme. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the generation of a detectable signal (e.g., chemiluminescence).

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the compound concentration to determine the EC50.

Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration, a key physiological response mediated by FPRs.

Objective: To evaluate the chemotactic potential of this compound on cells expressing FPR1 and FPR2.

Detailed Methodology:

  • Cell Culture: HL-60 cells, a human promyelocytic leukemia cell line, are commonly used. These cells can be differentiated into a neutrophil-like phenotype by treatment with DMSO or all-trans retinoic acid (ATRA). HL-60 cells endogenously express both FPR1 and FPR2.

  • Assay Setup: A Boyden chamber or a similar multi-well migration plate (e.g., Transwell) with a porous membrane is used.

  • Compound Gradient: Varying concentrations of this compound are placed in the lower chamber to create a chemoattractant gradient.

  • Cell Migration: Differentiated HL-60 cells are placed in the upper chamber and allowed to migrate through the porous membrane towards the chemoattractant in the lower chamber over several hours.

  • Quantification of Migration: Migrated cells in the lower chamber are quantified. This can be done by lysing the cells and measuring a cellular marker (e.g., using a fluorescent dye like Calcein AM) or by direct cell counting.

  • Data Analysis: The number of migrated cells is plotted against the compound concentration to determine the chemotactic potency.

Conclusion

The data and methodologies presented in this guide confirm the high selectivity of this compound for FPR2 over FPR1. This selectivity is substantiated by robust in vitro functional assays that form the cornerstone of GPCR drug discovery and characterization. The provided experimental protocols offer a framework for researchers to independently verify and further explore the pharmacological properties of this and other selective FPR2 agonists. The distinct signaling outcomes downstream of FPR1 and FPR2 activation underscore the therapeutic potential of selectively targeting FPR2 to promote the resolution of inflammation.

References

A Comparative Analysis of BMS-986235 in Preclinical Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of BMS-986235, a selective formyl peptide receptor 2 (FPR2) agonist, across various animal models. This document summarizes key quantitative data, details experimental methodologies, and visually represents the underlying signaling pathways to offer an objective comparison with other relevant FPR2 agonists.

This compound has emerged as a promising therapeutic candidate for its pro-resolving and anti-inflammatory effects, primarily through its selective agonism of FPR2.[1][2][3] Preclinical studies have demonstrated its potential in a range of disease models, from cardiovascular conditions to inflammatory disorders. This guide synthesizes the available data to facilitate a deeper understanding of its preclinical profile.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound and its comparators in various animal models.

Table 1: Effects of this compound in a Mouse Model of Myocardial Infarction (MI)

ParameterVehicle ControlThis compound (0.3 mg/kg, p.o.)This compound (3 mg/kg, i.p.)Reference
Mortality High (not specified)Improved survival-[4]
Infarct Size -Reduced by 39%-[2]
Left Ventricular Area -Reduced-
Scar Area -Reduced-
Infarct Wall Thickness -Preserved-
Macrophage Arginase-1 mRNA BaselineIncreased-
Macrophage CD206 Receptor BaselineIncreased-

Table 2: Comparative Efficacy of FPR2 Agonists in a Rat Model of Myocardial Infarction

ParameterVehicle ControlThis compoundACT-389949Compound 43 (dual FPR1/2 agonist)Reference
Left Ventricular Ejection Fraction DecreasedIncreasedNo significant preservation with long-term dosing-
Infarct Wall Thickness DecreasedPreservedNo significant preservation with long-term dosing-
Cardiac Function ImpairedImproved-Improved

Table 3: Effects of this compound in Other Animal Models

Animal ModelPathologyKey Findings with this compoundComparator FindingsReference
Mouse Model of Arthritis (hyper-homocysteine) Diastolic dysfunction and reduced lung compliancePrevented diastolic dysfunction and restored lung complianceCompound 43: Protected the heart but worsened lung pathology.
Mouse Model of Restenosis (wire injury) Neointimal hyperplasiaSlowed the progression of restenosis by preserving VSMC differentiation and limiting M2 macrophage accumulation.-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Effects BMS_986235 This compound FPR2 FPR2 BMS_986235->FPR2 Agonist Binding G_protein Gαi/Gβγ FPR2->G_protein Activation beta_arrestin β-arrestin FPR2->beta_arrestin Recruitment PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Anti_inflammatory ↓ Pro-inflammatory Cytokines G_protein->Anti_inflammatory PKC PKC PLC->PKC Neutrophil_Chemotaxis Inhibition of Neutrophil Chemotaxis PKC->Neutrophil_Chemotaxis Akt Akt PI3K->Akt MAPK MAPK (ERK1/2) Akt->MAPK Pro_resolving_Mediators ↑ Pro-resolving Mediators (e.g., IL-10) Akt->Pro_resolving_Mediators Macrophage_Phagocytosis Stimulation of Macrophage Phagocytosis MAPK->Macrophage_Phagocytosis

Caption: FPR2 Signaling Pathway Activated by this compound.

Experimental_Workflow_MI_Model cluster_animal_model Animal Model of Myocardial Infarction cluster_endpoints Endpoint Analysis Induction Surgical Induction of MI (e.g., LAD ligation) Randomization Randomization into Treatment Groups Induction->Randomization Treatment Daily Oral Gavage: - Vehicle - this compound Randomization->Treatment Monitoring Monitoring of Animal Well-being and Survival Treatment->Monitoring Echocardiography Echocardiography: - LVEF - LV Dimensions Monitoring->Echocardiography Histology Histological Analysis: - Infarct Size - Scar Thickness Monitoring->Histology Molecular Molecular Analysis (RT-PCR): - Inflammatory markers (e.g., Arginase-1, CD206) Monitoring->Molecular

Caption: Experimental Workflow for a Myocardial Infarction Model.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

  • Boyden chamber apparatus (96-well format)

  • Polycarbonate filters (5 µm pore size)

  • Isolated human or mouse neutrophils

  • Assay medium (e.g., RPMI-1640 without serum)

  • Chemoattractant (e.g., fMLP or IL-8)

  • This compound at various concentrations

  • Cell viability stain (e.g., Trypan Blue)

  • Detection reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Assess cell viability and purity.

  • Chamber Preparation: Add assay medium containing the chemoattractant to the lower wells of the Boyden chamber. In control wells, add medium alone.

  • Compound Addition: Add this compound at desired concentrations to the lower wells along with the chemoattractant.

  • Cell Seeding: Place the polycarbonate filter over the lower wells. Resuspend the isolated neutrophils in assay medium and add the cell suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes to allow for cell migration.

  • Quantification:

    • After incubation, carefully remove the filter.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay or by staining and manual counting under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Macrophage Phagocytosis Assay (Flow Cytometry)

Objective: To quantify the effect of this compound on the phagocytic capacity of macrophages.

Materials:

  • Isolated human or mouse macrophages (e.g., bone marrow-derived macrophages)

  • Target particles (e.g., fluorescently labeled zymosan, apoptotic cells, or bacteria)

  • Assay medium (e.g., DMEM with 10% FBS)

  • This compound at various concentrations

  • Flow cytometer

  • Fluorescent antibodies for macrophage surface markers (e.g., F4/80 for mouse, CD68 for human)

  • Trypan blue or other quenching agent for extracellular fluorescence

Procedure:

  • Macrophage Culture: Culture isolated macrophages in a multi-well plate until adherent.

  • Compound Treatment: Pre-incubate the macrophages with different concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Phagocytosis Induction: Add the fluorescently labeled target particles to the macrophage culture and incubate for a time that allows for phagocytosis (e.g., 30-90 minutes).

  • Stopping the Assay: Stop the phagocytosis by placing the plate on ice and washing the cells with ice-cold PBS to remove non-ingested particles.

  • Quenching: Add a quenching agent like trypan blue to extinguish the fluorescence of any non-internalized particles.

  • Cell Staining: Detach the macrophages from the plate and stain with fluorescently labeled antibodies against macrophage-specific surface markers.

  • Flow Cytometry Analysis:

    • Acquire the cells on a flow cytometer.

    • Gate on the macrophage population based on the surface marker staining.

    • Within the macrophage gate, quantify the percentage of cells that have a positive fluorescent signal from the ingested particles and the mean fluorescence intensity (MFI) of this population.

  • Data Analysis: Compare the phagocytic activity (percentage of positive cells and MFI) in this compound-treated groups to the vehicle control.

Conclusion

The preclinical data strongly suggest that this compound is a potent and selective FPR2 agonist with significant therapeutic potential in animal models of myocardial infarction, heart failure, arthritis, and restenosis. Its pro-resolving effects, including the inhibition of neutrophil chemotaxis and enhancement of macrophage phagocytosis, are well-documented. While direct head-to-head comparisons with other FPR2 agonists are still emerging, this compound demonstrates a favorable profile, particularly in long-term studies where it appears to avoid the desensitization issues observed with some other compounds. The provided experimental protocols and signaling pathway diagrams offer a solid foundation for further research and development in this promising area of inflammation resolution.

References

Independent Replication and Comparative Analysis of BMS-986235 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the FPR2 Agonist BMS-986235

This compound is a selective and orally active agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation.[1][2] Developed by Bristol-Myers Squibb, this compound has been investigated for its therapeutic potential in conditions driven by chronic inflammation, with a particular focus on the prevention of heart failure.[3][4] This guide provides a comprehensive comparison of this compound with other FPR2 agonists, supported by available preclinical data and detailed experimental methodologies, to aid researchers in the evaluation and potential replication of these studies.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating FPR2.[2] This receptor is primarily expressed on immune cells, including neutrophils and macrophages. Activation of FPR2 by this compound has been shown to initiate signaling cascades that lead to the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis, key processes in resolving inflammation and promoting tissue repair.

The signaling pathway of FPR2 is complex, involving G-protein coupling and β-arrestin recruitment. Comparative studies have revealed that while this compound and another FPR2 agonist, ACT-389949, both activate the G-protein-mediated signaling pathway, they differ significantly in their interaction with β-arrestin. ACT-389949 demonstrates more robust β-arrestin recruitment, leading to rapid receptor internalization and desensitization. In contrast, this compound induces less β-arrestin recruitment, resulting in more sustained receptor activity at the cell surface. This difference in signaling bias may underlie the observed differences in their long-term efficacy in preclinical models.

FPR2_Signaling_Pathway cluster_ligands FPR2 Agonists cluster_downstream Downstream Signaling cluster_effects Cellular Effects BMS_986235 This compound FPR2 FPR2 Receptor BMS_986235->FPR2 beta_arrestin β-arrestin Recruitment BMS_986235->beta_arrestin Weak ACT_389949 ACT-389949 ACT_389949->FPR2 ACT_389949->beta_arrestin Strong Compound_43 Compound 43 Compound_43->FPR2 G_protein G-protein Activation (Gi/o) FPR2->G_protein Strong FPR2->beta_arrestin Biased Neutrophil Inhibition of Neutrophil Chemotaxis G_protein->Neutrophil Macrophage Stimulation of Macrophage Phagocytosis G_protein->Macrophage Receptor_Internalization Receptor Internalization & Desensitization beta_arrestin->Receptor_Internalization

FPR2 Signaling Pathway Comparison

Comparative Performance Data

Preclinical studies have demonstrated the efficacy of this compound in models of myocardial infarction. In these studies, this compound was compared to vehicle controls and other FPR2 agonists, such as ACT-389949 and Compound 43. The following tables summarize the key quantitative data from these comparative studies.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssayEC50 / IC50 (nM)Reference
This compound human FPR2G-protein activation0.41
mouse FPR2G-protein activation3.4
human FPR1G-protein activation>10,000
ACT-389949 human FPR2β-arrestin recruitmentMore potent than this compound
Compound 43 human FPR1/FPR2G-protein activationNot specified

Table 2: In Vivo Efficacy in a Mouse Model of Myocardial Infarction (Permanent Coronary Artery Ligation)

TreatmentDosePrimary OutcomeResultReference
This compound 0.3 mg/kg, p.o. dailyInfarct SizeReduced by 39% vs. vehicle
1 and 10 mg/kg, p.o. dailyInfarct Wall ThicknessPreserved by 75% and 95% vs. vehicle, respectively
1 and 10 mg/kg, p.o. dailyLeft Ventricular Ejection FractionSignificantly increased vs. vehicle
ACT-389949 1 and 10 mg/kg, p.o. dailyInfarct Wall ThicknessNo improvement vs. vehicle (long-term dosing)
Vehicle --Baseline control

Experimental Protocols

Detailed methodologies are crucial for the independent replication of scientific findings. Below are the protocols for key experiments cited in the studies of this compound.

Neutrophil Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

  • Cell Line: Human promyelocytic leukemia cells (HL-60), differentiated into a neutrophil-like phenotype.

  • Apparatus: Boyden chamber with a polycarbonate membrane (5 µm pores).

  • Chemoattractant: f-Met-Leu-Phe (fMLP) at a concentration of 10 nM is placed in the lower chamber.

  • Procedure:

    • Differentiated HL-60 cells are pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • The cell suspension is then added to the upper chamber of the Boyden chamber.

    • The chamber is incubated for 90 minutes at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.

    • Following incubation, the membrane is removed, fixed, and stained.

    • The number of cells that have migrated to the lower side of the membrane is quantified by microscopy.

  • Data Analysis: The results are expressed as the percentage of inhibition of cell migration compared to the vehicle control.

Macrophage Phagocytosis Assay

This assay measures the effect of a compound on the ability of macrophages to engulf particles.

  • Cell Type: Primary mouse peritoneal macrophages.

  • Target Particles: Fluorescently labeled zymosan particles.

  • Procedure:

    • Peritoneal macrophages are harvested from mice and plated in 96-well plates.

    • The macrophages are pre-treated with different concentrations of this compound or vehicle control for 15 minutes at 37°C.

    • Fluorescently labeled zymosan particles are added to the wells and incubated for 60 minutes at 37°C.

    • After incubation, the non-phagocytosed zymosan particles are washed away.

    • The fluorescence intensity of the ingested particles is measured using a plate reader.

  • Data Analysis: The phagocytic activity is calculated as the fold increase in fluorescence compared to the vehicle control.

Mouse Model of Myocardial Infarction

This in vivo model is used to assess the cardioprotective effects of a compound following a heart attack.

MI_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Protocol cluster_assessment Functional and Histological Assessment Anesthesia Anesthetize Mouse (e.g., isoflurane) Intubation Intubate and Ventilate Anesthesia->Intubation Thoracotomy Perform Left Thoracotomy Intubation->Thoracotomy Ligation Ligate Left Anterior Descending (LAD) Artery Thoracotomy->Ligation Closure Close Chest and Suture Ligation->Closure Dosing Administer this compound or Vehicle (e.g., 0.3 mg/kg, p.o. daily) Closure->Dosing ECHO Echocardiography to Measure LVEF and Wall Thickness Dosing->ECHO Histology Histological Analysis of Infarct Size Dosing->Histology

Myocardial Infarction Model Workflow

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Surgical Procedure:

    • Mice are anesthetized, intubated, and mechanically ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.

    • The chest is closed in layers.

  • Drug Administration:

    • This compound or vehicle is administered orally (p.o.) once daily, starting 24 hours after surgery and continuing for the duration of the study (e.g., 28 days).

  • Outcome Measures:

    • Cardiac Function: Left ventricular ejection fraction (LVEF) and infarct wall thickness are measured by echocardiography at baseline and at the end of the study.

    • Histology: At the end of the study, hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to determine the infarct size.

  • Data Analysis: The data from the treated group are compared to the vehicle-treated group to determine the therapeutic efficacy of the compound.

Conclusion

The available preclinical data suggest that this compound is a potent and selective FPR2 agonist with a distinct signaling profile compared to other agonists like ACT-389949. Its demonstrated efficacy in animal models of myocardial infarction, coupled with a mechanism that promotes the resolution of inflammation, highlights its potential as a therapeutic agent for cardiovascular diseases. The detailed experimental protocols provided in this guide are intended to facilitate the independent replication and further investigation of these findings by the scientific community. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of this compound.

References

A Comparative Analysis of BMS-986235 and Standard Therapies for Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational drug BMS-986235 with established standard-of-care treatments for heart failure. The information is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available preclinical and clinical data.

Executive Summary

This compound is a selective agonist of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor involved in the resolution of inflammation.[1][2] Preclinical studies suggest that this compound may offer a novel therapeutic approach for heart failure by promoting pro-resolution macrophage activities, thereby improving cardiac structure and function following myocardial infarction.[3] This contrasts with standard heart failure therapies, which primarily target neurohormonal pathways and renal function. While this compound is still in early clinical development, this guide provides an objective comparison of its preclinical efficacy with the established clinical efficacy of current guideline-directed medical therapies.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative efficacy data for this compound in preclinical models and for the four pillars of standard heart failure with reduced ejection fraction (HFrEF) therapy in clinical trials. It is crucial to note that the data for this compound is from animal models of myocardial infarction, a precursor to heart failure, while the data for standard therapies are from large-scale human clinical trials in patients with established HFrEF. Direct comparison of efficacy is therefore not feasible; however, this juxtaposition highlights the different endpoints and stages of development.

Table 1: Preclinical Efficacy of this compound in a Rat Model of Myocardial Infarction [3]

Efficacy EndpointVehicleThis compound (0.01 mg/kg)This compound (1 mg/kg)
Change in Ejection Fraction -+14%+19%
Preservation of Viable Myocardium -+25%+41%

Data derived from a study in rats with induced myocardial infarction. Dosing was administered orally.[3]

Table 2: Clinical Efficacy of Standard Heart Failure Therapies (HFrEF)

Drug ClassKey Clinical TrialsAll-Cause Mortality ReductionCardiovascular Death ReductionHospitalization for Heart Failure Reduction
ACE Inhibitors/ARBs SOLVD, CONSENSUS~16-27%~20-31%~30-35%
Beta-Blockers CIBIS-II, MERIT-HF, COPERNICUS~34-35%~29-41%~36-41%
Mineralocorticoid Receptor Antagonists (MRAs) RALES, EPHESUS, EMPHASIS-HF~15-30%~24-37%~35-37%
SGLT2 Inhibitors DAPA-HF, EMPEROR-Reduced~13-17%~14-25%~27-35%

Data are aggregated from major clinical trials and meta-analyses and represent the approximate range of relative risk reduction compared to placebo or control groups.

Experimental Protocols

Preclinical Evaluation of this compound in a Rodent Model of Myocardial Infarction

The preclinical efficacy of this compound was assessed in a rat model of myocardial infarction induced by either permanent ligation or ischemia/reperfusion of the left anterior descending (LAD) coronary artery.

  • Animal Model: Male Sprague-Dawley rats were subjected to surgical occlusion of the LAD artery to induce myocardial infarction.

  • Drug Administration: this compound was administered via oral gavage at doses of 0.01 mg/kg and 1 mg/kg. The specific frequency and duration of treatment varied depending on the experimental endpoint.

  • Echocardiography: Cardiac function, including left ventricular ejection fraction, was assessed by transthoracic echocardiography at baseline and various time points post-infarction.

  • Histological Analysis: Following the treatment period, hearts were excised, and infarct size and viable myocardium were quantified using histological staining techniques.

Signaling Pathway of this compound

This compound is a selective agonist for the formyl peptide receptor 2 (FPR2). Upon binding, it activates downstream signaling pathways that promote the resolution of inflammation, a key process in the healing of cardiac tissue after injury. The diagram below illustrates the proposed signaling cascade.

BMS986235_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 binds Phagocytosis ↑ Macrophage Phagocytosis BMS986235->Phagocytosis Neutrophil_apoptosis ↑ Neutrophil Apoptosis BMS986235->Neutrophil_apoptosis G_protein Gαi/Gαo FPR2->G_protein activates beta_arrestin β-arrestin FPR2->beta_arrestin recruits PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K MAPK MAPK beta_arrestin->MAPK PKC PKC PLC->PKC NF_kB_inhibition Inhibition of NF-κB Pathway PKC->NF_kB_inhibition PI3K->NF_kB_inhibition Gene_expression Gene Expression MAPK->Gene_expression Pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines NF_kB_inhibition->Pro_inflammatory_cytokines IL10 ↑ IL-10 Gene_expression->IL10 MCP1 ↑ MCP-1 Gene_expression->MCP1 Inflammation_resolution Inflammation Resolution IL10->Inflammation_resolution MCP1->Phagocytosis Phagocytosis->Inflammation_resolution Neutrophil_apoptosis->Inflammation_resolution

Caption: this compound signaling pathway via FPR2 activation.

Conclusion

This compound represents a promising, novel approach to heart failure therapy by targeting the resolution of inflammation. Its mechanism of action is distinct from current standard-of-care treatments. While preclinical data are encouraging, demonstrating improvements in cardiac structure and function in animal models, further clinical evaluation is necessary to establish its efficacy and safety in humans. The data presented in this guide provides a foundation for understanding the potential of this compound and its place in the evolving landscape of heart failure therapeutics. Researchers and drug development professionals are encouraged to monitor the progress of ongoing and future clinical trials to fully assess the therapeutic potential of this investigational drug.

References

Evaluating the Translational Potential of LAR-1219: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical FPR2 agonist, LAR-1219, with other emerging alternatives for the treatment of heart failure. This document synthesizes key experimental data, details methodologies for critical assays, and visualizes relevant biological pathways and workflows to aid in the evaluation of its translational potential.

Abstract

LAR-1219 (also known as BMS-986235) is a potent and selective small molecule agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation. Its therapeutic potential lies in its ability to modulate the inflammatory response following myocardial infarction (MI), thereby mitigating adverse cardiac remodeling and preserving heart function. This guide compares LAR-1219 with other FPR agonists, including the dual FPR1/FPR2 agonist Compound 43, the biased dual FPR1/FPR2 agonist Compound 17b, and another selective FPR2 agonist, ACT-389949. By presenting a side-by-side analysis of their in vitro potency and in vivo efficacy, this document aims to provide a clear perspective on the potential advantages of LAR-1219 as a therapeutic candidate for heart failure.

Mechanism of Action: FPR2-Mediated Resolution of Inflammation

FPR2 is a key receptor in the body's natural processes for resolving inflammation. Its activation on immune cells, such as neutrophils and macrophages, orchestrates a switch from a pro-inflammatory to a pro-resolving state. LAR-1219, as a selective FPR2 agonist, leverages this pathway to promote cardiac repair after ischemic injury. The binding of LAR-1219 to FPR2 is believed to initiate a signaling cascade that leads to the inhibition of neutrophil chemotaxis, preventing excessive infiltration of these inflammatory cells into the damaged myocardium, and the stimulation of macrophage phagocytosis, facilitating the clearance of dead cells and debris. This modulation of the immune response is crucial for preventing the chronic inflammation that drives pathological remodeling of the heart and the progression to heart failure.

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LAR-1219 LAR-1219 FPR2 FPR2 LAR-1219->FPR2 G_protein Gαi/o FPR2->G_protein PLC PLC G_protein->PLC PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Macrophage_Phagocytosis Stimulation of Macrophage Phagocytosis Ca_release->Macrophage_Phagocytosis ERK_pathway ERK Pathway PKC->ERK_pathway Neutrophil_Chemotaxis Inhibition of Neutrophil Chemotaxis ERK_pathway->Neutrophil_Chemotaxis PI3K_Akt_pathway->Neutrophil_Chemotaxis

FPR2 Signaling Pathway

Comparative In Vitro Potency

The following table summarizes the in vitro potency of LAR-1219 and its alternatives at the human and mouse FPR1 and FPR2 receptors. Potency is expressed as the half-maximal effective concentration (EC50), with lower values indicating higher potency.

CompoundTargetHuman EC50 (nM)Mouse EC50 (nM)Selectivity (FPR1/FPR2)
LAR-1219 FPR20.41[1]3.4[1]>1000-fold for FPR2
Compound 43FPR1/FPR244 (FPR2)N/ADual agonist
Compound 17bFPR1/FPR23200 (FPR1, Ca²⁺ mobilization)N/ABiased dual agonist
ACT-389949FPR23 (internalization)N/ASelective for FPR2

Note: The EC50 for Compound 17b is for calcium mobilization, which is one of the downstream signaling events, and may not directly reflect binding affinity. The EC50 for ACT-389949 is for receptor internalization.

Comparative In Vivo Efficacy in Murine Models of Myocardial Infarction

This table compares the in vivo efficacy of LAR-1219 and its alternatives in mouse models of myocardial infarction (MI). The data highlights key parameters of cardiac function and remodeling.

CompoundDosingKey FindingsReference
LAR-1219 0.3 mg/kg, p.o. dailyAttenuated left ventricle remodeling and reduced infarct length by 39% relative to vehicle.[1]Asahina et al., 2020[2]
Compound 43N/AImproved left ventricle and infarct structure, and preserved cardiac function post-myocardial infarction.Garcia et al., 2021
Compound 17b50 mg/kg/day, i.p.Attenuated MI-induced LV neutrophil infiltration, inflammation, and contractile dysfunction.[3]Qin et al., 2017
ACT-389949N/ANo publicly available preclinical data in heart failure models. Phase I clinical trials showed good tolerability.Stalder et al., 2017

Experimental Protocols

Myocardial Infarction Mouse Model

A common method to induce myocardial infarction in mice for evaluating cardioprotective therapies is through the permanent ligation of the left anterior descending (LAD) coronary artery.

MI_Model_Workflow cluster_procedure Surgical Procedure cluster_post_op Post-Operative Anesthesia Anesthetize Mouse Intubation Intubate and Ventilate Anesthesia->Intubation Thoracotomy Left Thoracotomy Intubation->Thoracotomy Ligation Ligate LAD Artery Thoracotomy->Ligation Closure Close Chest and Suture Ligation->Closure Recovery Post-operative Recovery Closure->Recovery Treatment Drug Administration (e.g., LAR-1219) Recovery->Treatment Echocardiography Echocardiography (Baseline and Follow-up) Treatment->Echocardiography Histology Histological Analysis (Infarct Size) Echocardiography->Histology

MI Mouse Model Workflow

Detailed Steps:

  • Anesthesia: Mice are anesthetized, typically with isoflurane.

  • Intubation and Ventilation: The mouse is intubated and connected to a ventilator to maintain respiration during the procedure.

  • Thoracotomy: A left thoracotomy is performed to expose the heart.

  • LAD Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching.

  • Chest Closure: The chest is closed in layers, and the skin is sutured.

  • Post-operative Care: Mice receive appropriate post-operative care, including analgesics and warming.

  • Drug Administration: The test compound (e.g., LAR-1219) or vehicle is administered according to the study protocol (e.g., daily oral gavage).

  • Echocardiography: Cardiac function is assessed by echocardiography at baseline (before or shortly after MI) and at various time points post-MI to measure parameters such as ejection fraction (EF) and fractional shortening (FS).

  • Histological Analysis: At the end of the study, hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to determine the infarct size.

Neutrophil Chemotaxis Assay

The effect of FPR2 agonists on neutrophil migration is commonly assessed using a Boyden chamber assay.

Principle: This assay measures the migration of neutrophils across a porous membrane towards a chemoattractant. Test compounds can be evaluated for their ability to inhibit this migration.

General Protocol:

  • Neutrophil Isolation: Neutrophils are isolated from fresh human or mouse blood.

  • Chamber Setup: A Boyden chamber is used, which consists of an upper and a lower well separated by a microporous membrane.

  • Chemoattractant: A known chemoattractant (e.g., fMLP or IL-8) is added to the lower chamber.

  • Cell Seeding: Isolated neutrophils, pre-incubated with the test compound (e.g., LAR-1219) or vehicle, are seeded into the upper chamber.

  • Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

Macrophage Phagocytosis Assay

The ability of FPR2 agonists to enhance macrophage phagocytosis can be measured using various in vitro assays.

Principle: This assay quantifies the engulfment of particles (e.g., opsonized zymosan, apoptotic cells) by macrophages.

General Protocol:

  • Macrophage Culture: Macrophages are cultured in a multi-well plate. These can be primary macrophages isolated from bone marrow or peritoneal lavage, or a macrophage cell line.

  • Particle Preparation: The particles to be phagocytosed are labeled with a fluorescent dye.

  • Treatment: Macrophages are pre-treated with the test compound (e.g., LAR-1219) or vehicle.

  • Co-incubation: The fluorescently labeled particles are added to the macrophage culture and incubated to allow for phagocytosis.

  • Washing: Non-phagocytosed particles are washed away.

  • Quantification: The amount of phagocytosis is quantified by measuring the fluorescence intensity of the macrophages using a plate reader or by flow cytometry.

Discussion and Future Directions

The preclinical data presented in this guide highlight the potential of LAR-1219 as a selective FPR2 agonist for the treatment of heart failure. Its high potency and selectivity for FPR2, coupled with its demonstrated in vivo efficacy in a relevant animal model, make it a promising candidate for further development.

Future studies should focus on head-to-head comparisons of these compounds in standardized preclinical models of heart failure. Further elucidation of the downstream signaling pathways activated by LAR-1219 will also be crucial for a complete understanding of its mechanism of action and for the identification of relevant pharmacodynamic biomarkers for clinical development. The progression of LAR-1219 into clinical trials will be a critical step in determining its ultimate translational potential for patients with heart failure.

References

A Comparative Guide to BMS-986235's Effect on Cardiac Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of novel cardioprotective therapies, BMS-986235 has emerged as a promising agent. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, to validate its effects on cardiac function.

Introduction to this compound

This compound is a selective and potent agonist of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor that plays a critical role in orchestrating the resolution of inflammation. By activating FPR2, this compound promotes a pro-resolving phenotype in immune cells, particularly macrophages, leading to reduced inflammation and enhanced tissue repair, especially in the context of cardiac injury following myocardial infarction (MI).

Mechanism of Action: The FPR2 Signaling Pathway

This compound exerts its cardioprotective effects by modulating the inflammatory response to cardiac injury. Following an event like a myocardial infarction, there is a surge of inflammation that, if unresolved, can lead to adverse cardiac remodeling and heart failure. This compound, by activating FPR2, stimulates several key downstream events that promote the resolution of this inflammation.

Key aspects of its mechanism include:

  • Inhibition of Neutrophil Chemotaxis : It curtails the infiltration of neutrophils, which are key drivers of the initial inflammatory wave, to the site of injury.

  • Stimulation of Macrophage Phagocytosis : It enhances the ability of macrophages to clear away dead cells and cellular debris, a crucial step in tissue repair.

  • Polarization of Macrophages to a Pro-Resolving Phenotype : this compound encourages macrophages to adopt an "M2-like" or pro-resolving state, characterized by the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).

  • Increased Collagen Deposition : It aids in the formation of a stable scar tissue, which is important for maintaining the structural integrity of the heart post-infarction.

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects cluster_cardiac_outcomes Cardiac Outcomes This compound This compound FPR2 FPR2 This compound->FPR2 Binds to G_protein G-protein Activation FPR2->G_protein Beta_arrestin β-arrestin Recruitment FPR2->Beta_arrestin Pro_resolving_pathways Pro-resolving Pathways G_protein->Pro_resolving_pathways Beta_arrestin->Pro_resolving_pathways Neutrophil_chemotaxis ↓ Neutrophil Chemotaxis Pro_resolving_pathways->Neutrophil_chemotaxis Macrophage_phagocytosis ↑ Macrophage Phagocytosis Pro_resolving_pathways->Macrophage_phagocytosis IL10_production ↑ IL-10 Production Pro_resolving_pathways->IL10_production Reduced_inflammation Reduced Inflammation Neutrophil_chemotaxis->Reduced_inflammation Improved_healing Improved Healing & Repair Macrophage_phagocytosis->Improved_healing IL10_production->Reduced_inflammation Preserved_function Preserved Cardiac Function Reduced_inflammation->Preserved_function Improved_healing->Preserved_function

Figure 1: Simplified signaling pathway of this compound via FPR2 activation.

Comparative Efficacy: this compound vs. Alternatives

This compound has been evaluated alongside other FPR2 agonists, such as ACT-389949 and Compound 43. While all target the same receptor, their pharmacological profiles and subsequent effects on cardiac function can differ.

CompoundTarget(s)Key Differentiating FeaturesReference
This compound Selective FPR2 agonistFavorable desensitization profile, leading to sustained pro-resolving effects.
ACT-389949 FPR2 agonistMay induce rapid receptor desensitization and internalization, potentially limiting its therapeutic window.
Compound 43 Dual FPR1/FPR2 agonistActivates both FPR1 and FPR2, which could lead to a broader, but potentially less specific, range of effects.

Experimental Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of this compound on cardiac function following myocardial infarction.

Table 1: Effects of this compound on Cardiac Structure and Function in a Mouse Model of Myocardial Infarction

ParameterVehicle ControlThis compound (0.3 mg/kg/day)% Change vs. Controlp-valueReference
Survival Rate VariesImproved-<0.05
Infarct Size VariesReduced-<0.05
Left Ventricular (LV) Area VariesReduced-<0.05
LV Systolic Function VariesPreserved-<0.05
LV Remodeling VariesSuppressed-<0.05

Table 2: Effects of this compound on Inflammatory Markers in a Mouse Model of Myocardial Infarction

MarkerVehicle ControlThis compound (0.3 mg/kg/day)Fold Change vs. Controlp-valueReference
Neutrophil Abundance VariesDecreased-<0.05
CD206+ Macrophages VariesIncreased-<0.05
Arginase-1+ Macrophages VariesIncreased-<0.05
Interleukin-10 (IL-10) VariesIncreased-<0.05
Matrix Metalloproteinase-2 (MMP-2) VariesDecreased-<0.05

Experimental Protocols

The validation of this compound's effect on cardiac function has been primarily conducted in rodent models of myocardial infarction. A common and well-established method is the permanent ligation of the left anterior descending (LAD) coronary artery in mice or rats.

Murine Model of Myocardial Infarction (Permanent LAD Ligation)

Objective: To induce a reproducible myocardial infarction in mice to study the effects of therapeutic interventions on cardiac healing and remodeling.

Animals: Adult male C57BL/6 mice (8-12 weeks old).

Surgical Procedure:

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Intubation and Ventilation: The mouse is intubated, and mechanical ventilation is initiated to maintain respiration during the procedure.

  • Thoracotomy: A left thoracotomy is performed to expose the heart.

  • LAD Ligation: The left anterior descending (LAD) coronary artery is visualized and permanently ligated with a suture. Successful ligation is confirmed by the immediate appearance of a pale area in the myocardium.

  • Chest Closure: The chest cavity is closed in layers, and the animal is allowed to recover.

Drug Administration:

  • Compound: this compound is typically dissolved in a suitable vehicle.

  • Route of Administration: Oral gavage is a common route for this compound.

  • Dosing Regimen: A typical dose is 0.3 mg/kg administered daily, starting 24 hours post-MI and continuing for the duration of the study (e.g., 28 days).

Assessment of Cardiac Function:

  • Echocardiography: Transthoracic echocardiography is performed at baseline and at various time points post-MI to assess left ventricular dimensions, ejection fraction, and fractional shortening.

  • Histological Analysis: At the end of the study, hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to measure infarct size, scar thickness, and collagen deposition.

  • Immunohistochemistry/Flow Cytometry: These techniques are used to quantify the infiltration of different immune cell populations (e.g., neutrophils, macrophages) and to assess macrophage polarization status in the infarcted and border zone areas of the heart.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Outcome Assessment Animal_model Mouse Model (C57BL/6) MI_induction Myocardial Infarction Induction (LAD Ligation) Animal_model->MI_induction Vehicle_group Vehicle Control Group MI_induction->Vehicle_group BMS_group This compound Treatment Group MI_induction->BMS_group Echo Echocardiography (Cardiac Function) Vehicle_group->Echo Histo Histology (Infarct Size, Fibrosis) Vehicle_group->Histo Immuno Immunohistochemistry (Inflammatory Cells) Vehicle_group->Immuno BMS_group->Echo BMS_group->Histo BMS_group->Immuno Data_comparison Data Comparison and Statistical Analysis Echo->Data_comparison Histo->Data_comparison Immuno->Data_comparison

Figure 2: General experimental workflow for validating this compound's cardiac effects.

Conclusion

The available preclinical evidence strongly supports the therapeutic potential of this compound in improving cardiac function following myocardial infarction. Its selective agonism of FPR2 and its ability to promote the resolution of inflammation distinguish it from other therapeutic strategies. The quantitative data from animal models demonstrate its efficacy in reducing infarct size, preserving left ventricular function, and attenuating adverse remodeling. Further head-to-head comparative studies with other FPR2 agonists will be crucial to fully delineate its clinical potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the cardioprotective effects of this compound and other related compounds.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for cardiovascular diseases is evolving, with a growing focus on resolving inflammation to mitigate cardiac injury and prevent heart failure. A key player in this emerging field is the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor that, when activated, can initiate pro-resolving signaling pathways. This guide provides a comprehensive comparison of BMS-986235, a selective FPR2 agonist, with other alternatives, supported by experimental data to validate the link between this compound, FPR2, and cardioprotection.

Introduction to this compound and FPR2

This compound (also known as LAR-1219) is a potent and selective small-molecule agonist for FPR2.[1][2][3] FPR2 is a pattern recognition receptor involved in host defense and the regulation of inflammation.[4][5] Activation of FPR2 can lead to both pro-inflammatory and anti-inflammatory responses, depending on the ligand. Ligands like Annexin A1, Lipoxin A4, and Resolvin D1, as well as synthetic agonists like this compound, are known to trigger anti-inflammatory and pro-resolving pathways, making FPR2 an attractive therapeutic target for conditions characterized by chronic inflammation, including heart failure.

The cardioprotective effects of this compound are primarily attributed to its ability to promote the resolution of inflammation following cardiac injury, such as a myocardial infarction (MI). In preclinical models, this compound has demonstrated the ability to reduce infarct size, limit adverse left ventricular remodeling, and improve overall cardiac structure and function.

Mechanism of Action: The this compound-FPR2 Signaling Axis

Activation of FPR2 by this compound initiates a cascade of intracellular signaling events that collectively contribute to its cardioprotective effects. This process primarily involves the Gαi subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Key downstream effects of this compound-mediated FPR2 activation include:

  • Inhibition of Neutrophil Chemotaxis: By suppressing the migration of neutrophils to the site of cardiac injury, this compound helps to limit the initial inflammatory response and reduce tissue damage.

  • Stimulation of Macrophage Phagocytosis: this compound enhances the ability of macrophages to clear away dead cells and cellular debris, a crucial step in the resolution of inflammation and tissue repair.

  • Promotion of Anti-Inflammatory Cytokine Production: Treatment with this compound has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).

  • Modulation of Pro-survival Signaling: The signaling cascade may also involve the activation of pro-survival pathways, such as the ERK/Akt pathway, which can help protect cardiac cells from apoptosis.

Interestingly, studies have suggested that this compound may be a biased agonist, showing a preference for G-protein signaling over the recruitment of β-arrestin. This biased agonism could be advantageous, as it may favor the desired pro-resolving effects while minimizing potential adverse effects associated with β-arrestin signaling.

FPR2_Signaling_Pathway cluster_intracellular Intracellular Signaling BMS986235 This compound FPR2 FPR2 BMS986235->FPR2 G_protein Gαi/βγ FPR2->G_protein Activation Neutrophil Inhibition of Neutrophil Chemotaxis FPR2->Neutrophil Macrophage Stimulation of Macrophage Phagocytosis FPR2->Macrophage IL10 ↑ IL-10 Production FPR2->IL10 AC Adenylyl Cyclase G_protein->AC Inhibition ERK pERK1/2 G_protein->ERK cAMP ↓ cAMP AC->cAMP Cardioprotection Cardioprotection Neutrophil->Cardioprotection Macrophage->Cardioprotection IL10->Cardioprotection

This compound mediated FPR2 signaling pathway.

Comparative Performance of FPR2 Agonists

While this compound shows significant promise, it is important to compare its performance with other FPR2 agonists and compounds with alternative mechanisms of action.

CompoundTarget(s)Key In Vitro Effects (EC50)Key In Vivo Cardioprotective EffectsReference(s)
This compound Selective FPR2 Agonist hFPR2: 0.41 nMmFPR2: 3.4 nM Reduces infarct size, improves cardiac function, and attenuates LV remodeling in mouse MI models. ****
ACT-389949Selective FPR2 AgonistPotent FPR2 agonist (EC50 in low nM range)Entered Phase I clinical trials, but data showed rapid loss of surface exposed neutrophil receptors.
Compound 43Dual FPR1/FPR2 AgonistPotent agonist at both FPR1 and FPR2.Prevents cardiac remodeling and improves cardiac function in a mouse MI model.
Compound 17bBiased Dual FPR1/FPR2 AgonistFavors ERK/Akt signaling over Ca2+ mobilization.Protects against myocardial ischemia-reperfusion injury and attenuates MI-induced LV dysfunction.
WKYMVmNon-selective FPR AgonistActivates FPR1, FPR2, and FPR3.Stimulates mobilization of circulating angiogenic cells and promotes cardiac repair after MI.
Resolvin D1 (RvD1)Endogenous FPR2 AgonistPotent pro-resolving mediator.Limits early remodeling after MI.
Lipoxin A4 (LXA4)Endogenous FPR2 AgonistPotent pro-resolving mediator.Cardioprotective in experimental models of MI.
Annexin A1 (ANXA1)Endogenous FPR2 AgonistEndogenous pro-resolving protein.Cardioprotective in experimental models of MI.

Experimental Protocols

A general workflow for evaluating the cardioprotective effects of an FPR2 agonist like this compound in a preclinical setting is outlined below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis & Conclusion Receptor_Binding Receptor Binding Assays (Determine Affinity & Selectivity) Signaling_Assays Signaling Assays (e.g., cAMP, pERK, β-arrestin) Receptor_Binding->Signaling_Assays Cellular_Assays Functional Cellular Assays (Neutrophil Chemotaxis, Macrophage Phagocytosis) Signaling_Assays->Cellular_Assays Animal_Model Myocardial Infarction Model (e.g., Coronary Artery Ligation in Mice) Cellular_Assays->Animal_Model Treatment Drug Administration (e.g., Oral Gavage of this compound) Animal_Model->Treatment Functional_Assessment Cardiac Function Assessment (Echocardiography) Treatment->Functional_Assessment Histology Histological Analysis (Infarct Size, Fibrosis) Functional_Assessment->Histology Biomarkers Biomarker Analysis (Cytokines, Immune Cells) Histology->Biomarkers Data_Analysis Statistical Analysis of Data Biomarkers->Data_Analysis Conclusion Conclusion on Cardioprotective Efficacy Data_Analysis->Conclusion

General experimental workflow for preclinical evaluation.

Key Methodologies:

  • Myocardial Infarction (MI) Model: A common method involves the permanent ligation of the left anterior descending (LAD) coronary artery in mice to induce MI. This model allows for the assessment of infarct size, cardiac remodeling, and functional changes over time.

  • Echocardiography: This non-invasive imaging technique is used to assess cardiac function in vivo. Key parameters measured include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

  • Histological Analysis: After the study period, hearts are typically excised, sectioned, and stained (e.g., with Masson's trichrome) to visualize the infarct area and the extent of fibrosis.

  • Neutrophil Chemotaxis Assay: This in vitro assay measures the migration of isolated neutrophils towards a chemoattractant. The inhibitory effect of compounds like this compound on this migration is quantified.

  • Macrophage Phagocytosis Assay: This assay assesses the ability of macrophages to engulf apoptotic cells or fluorescently labeled beads. The stimulatory effect of FPR2 agonists on this process is measured.

  • Signaling Assays (BRET/FRET): Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET)-based assays can be used in cell lines expressing FPR2 to quantify G-protein activation and β-arrestin recruitment upon agonist stimulation.

Conclusion

The available evidence strongly supports a link between the selective FPR2 agonist this compound and cardioprotection. Its mechanism of action, centered on the resolution of inflammation, offers a promising therapeutic strategy for mitigating the adverse consequences of myocardial infarction and preventing the progression to heart failure. While this compound has shown efficacy in preclinical models, the outcomes of clinical trials are eagerly awaited to confirm its therapeutic potential in humans. The comparison with other FPR2 agonists highlights the nuances within this class of compounds, including differences in selectivity and biased agonism, which may have important implications for clinical efficacy and safety. Further research into the long-term effects and the precise molecular mechanisms of FPR2-mediated cardioprotection will be crucial for the successful translation of this promising therapeutic approach.

References

Comparative Transcriptomics of BMS-986235 Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of BMS-986235 in the Context of Alternative FPR2 Agonists

This guide provides a comprehensive comparison of the transcriptomic effects of this compound, a selective Formyl Peptide Receptor 2 (FPR2) agonist, with other relevant treatments. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, details methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of this compound's mechanism of action and its performance relative to alternatives.

Executive Summary

This compound is a potent and selective FPR2 agonist that has demonstrated significant anti-inflammatory and pro-resolving effects in various preclinical models, particularly in the context of cardiovascular diseases.[1] Transcriptomic analyses reveal that this compound modulates the expression of key genes involved in inflammation, immune cell function, and tissue repair. This guide compares these effects to those of other FPR2 modulators, including ACT-389949 and Compound 43, highlighting the distinct signaling and transcriptomic profiles that differentiate these compounds. While this compound and Compound 43 appear to favor pro-resolving pathways, ACT-389949 exhibits a different signaling bias that may lead to rapid receptor desensitization.[2]

Data Presentation: Transcriptomic Insights

While comprehensive, publicly available RNA-sequencing datasets for this compound and its alternatives are limited, existing studies and their supplementary data allow for a qualitative and semi-quantitative comparison of their effects on gene expression. The following tables summarize the key reported transcriptomic changes in cells treated with this compound and compare them to the known effects of other FPR2 agonists.

Table 1: Key Genes Regulated by this compound in Macrophages and Vascular Smooth Muscle Cells

GeneRegulation by this compoundBiological FunctionCell TypeSupporting Evidence
ELOVL6 DownregulationFatty acid elongation, implicated in cell proliferation and inflammation.[3][4]Macrophages, Vascular Smooth Muscle CellsRNA-seq and qRT-PCR validation.[3]
IL-10 UpregulationAnti-inflammatory cytokine, promotes resolution of inflammation.Macrophages, Human Blood CellsqRT-PCR, ELISA.
MCP-1 (CCL2) UpregulationChemokine involved in monocyte recruitment.Human Blood CellsqRT-PCR.
Arginase-1 (Arg1) UpregulationMarker of M2 (pro-resolving) macrophages.MacrophagesqRT-PCR.
CD206 UpregulationMannose receptor, a marker of M2 macrophages.MacrophagesFlow cytometry, qRT-PCR.
MMP-2 DownregulationMatrix metalloproteinase involved in tissue remodeling.Cardiac tissueNot specified

Table 2: Comparative Effects of FPR2 Agonists on Key Signaling and Transcriptional Outcomes

FeatureThis compoundACT-389949Compound 43
FPR2 Selectivity HighHighDual FPR1/FPR2 agonist
β-Arrestin Recruitment Low biasHigh biasLow bias
Gαi Activation RobustRobustRobust
cAMP Inhibition Strong biasLess biasedStrong bias
Receptor Internalization Moderate, with recyclingRapid and sustainedNot specified
Pro-resolving Phenotype Promotes M2 macrophage polarization.Induces transient pro- and anti-inflammatory cytokines.Can have pro-inflammatory effects via FPR1.
Key Regulated Genes ELOVL6↓, IL-10↑, Arg1↑, CD206↑Not specifiedIL-10↑, TNF-α↓ (in microglia)

Experimental Protocols

The following section details the methodologies for key experiments relevant to the comparative transcriptomics of this compound-treated cells.

Macrophage Polarization and Treatment

Objective: To generate and treat polarized macrophage populations for subsequent transcriptomic analysis.

Protocol:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

  • Macrophage Differentiation: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into M0 macrophages.

  • Macrophage Polarization:

    • M1 Polarization: M0 macrophages are treated with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) for 24 hours.

    • M2 Polarization: M0 macrophages are treated with 20 ng/mL of interleukin-4 (IL-4) and 20 ng/mL of interleukin-13 (IL-13) for 48 hours.

  • FPR2 Agonist Treatment: Polarized macrophages are treated with this compound (typically in the nanomolar range), ACT-389949, Compound 43, or a vehicle control for a specified period (e.g., 6, 12, or 24 hours) prior to RNA extraction.

RNA Sequencing and Analysis

Objective: To perform a global analysis of gene expression changes in response to FPR2 agonist treatment.

Protocol:

  • RNA Extraction: Total RNA is extracted from treated and control macrophage populations using a TRIzol-based method followed by purification with an RNA cleanup kit, including an on-column DNase digestion step to remove any genomic DNA contamination. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: RNA-seq libraries are prepared from high-quality total RNA (RIN > 8) using a TruSeq Stranded mRNA Library Prep Kit (Illumina). This process involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are pooled and sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform to generate paired-end reads (e.g., 2x150 bp).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using a tool like Trimmomatic.

    • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

    • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Differential gene expression between treatment and control groups is determined using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

    • Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes using tools like DAVID or Metascape to identify significantly enriched biological pathways and functions.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FPR2 FPR2 This compound->FPR2 ACT-389949 ACT-389949 ACT-389949->FPR2 Compound 43 Compound 43 Compound 43->FPR2 Gai Gαi FPR2->Gai Gbg Gβγ FPR2->Gbg beta_arrestin β-Arrestin FPR2->beta_arrestin cAMP ↓ cAMP Gai->cAMP Pro_resolving Pro-resolving Effects (e.g., ↑IL-10, ↑Phagocytosis) Gai->Pro_resolving This compound bias PLC PLC Gbg->PLC PI3K PI3K Gbg->PI3K Receptor_Internalization Receptor Internalization & Desensitization beta_arrestin->Receptor_Internalization High bias by ACT-389949 MAPK MAPK (ERK1/2) PLC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB inhibition MAPK->Pro_resolving Inflammatory Inflammatory Effects NFkB->Inflammatory activation

Caption: FPR2 Signaling Pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sequencing RNA Sequencing cluster_analysis Data Analysis Monocytes Monocytes M0_Macrophages M0_Macrophages Monocytes->M0_Macrophages M-CSF M1_Macrophages M1_Macrophages M0_Macrophages->M1_Macrophages LPS + IFN-γ M2_Macrophages M2_Macrophages M0_Macrophages->M2_Macrophages IL-4 + IL-13 Treated_M1 Treated_M1 M1_Macrophages->Treated_M1 This compound or Alternative Treated_M2 Treated_M2 M2_Macrophages->Treated_M2 This compound or Alternative RNA_Extraction RNA Extraction Treated_M1->RNA_Extraction Treated_M2->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Pathway & GO Enrichment Analysis DEA->Functional_Analysis

Caption: RNA-Seq Experimental Workflow.

Logical_Relationship cluster_agonists FPR2 Agonists cluster_signaling Signaling Bias cluster_outcomes Transcriptomic & Functional Outcomes BMS986235 This compound Gai_cAMP Gαi / cAMP Inhibition (Pro-resolving) BMS986235->Gai_cAMP Strongly Biased ACT389949 ACT-389949 beta_Arrestin β-Arrestin Recruitment (Receptor Internalization) ACT389949->beta_Arrestin Strongly Biased Compound43 Compound 43 Compound43->Gai_cAMP FPR1_Activation FPR1 Activation (Pro-inflammatory potential) Compound43->FPR1_Activation Pro_resolution Pro-resolution (M2 Polarization, ↑IL-10) Gai_cAMP->Pro_resolution Mixed_Effects Mixed Pro- and Anti- inflammatory Effects Gai_cAMP->Mixed_Effects Desensitization Rapid Desensitization beta_Arrestin->Desensitization FPR1_Activation->Mixed_Effects

Caption: Agonist Signaling Bias.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.